Cathinone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCAKYHISJOIK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048866 | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72739-14-1 | |
| Record name | Cathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Cathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant.[1] As the more active of the two stereoisomers of cathinone (B1664624), it is of significant interest to the scientific community. Due to the inherent instability of the free base, it is most commonly handled and studied in its hydrochloride salt form, (+)-cathinone hydrochloride.[1] This guide provides a comprehensive overview of the known chemical and physical properties of (+)-cathinone hydrochloride, detailed experimental protocols for their determination, and an exploration of its primary pharmacological mechanism of action.
Chemical and Physical Properties
The precise characterization of the chemical and physical properties of (+)-cathinone hydrochloride is fundamental for its synthesis, purification, formulation, and analytical identification. While specific experimental data for the (+)-enantiomer is not always available in published literature, the following tables summarize the known properties of cathinone hydrochloride. Data for the racemic mixture or the (-)-enantiomer are provided as approximations where specific data for the (+)-enantiomer is not available.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-1-phenylpropan-1-one;hydrochloride | [2][3] |
| Synonyms | (R)-(+)-Cathinone Hydrochloride, (2R)-2-Amino-1-phenyl-1-propanone hydrochloride | [2] |
| CAS Number | 76333-53-4 | [2][4] |
| Molecular Formula | C₉H₁₂ClNO | [2][5] |
| Molecular Weight | 185.65 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | Data not available for (+)-enantiomer. (+)-Norpseudoephedrine hydrochloride, a related compound, has a melting point of 172 °C.[5] The melting point for S(-)-Cathinone hydrochloride is reported as 177-178 °C (dec.). | |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 93 °C at 0.8 mmHg.[5] Another source lists the boiling point of the free base as approximately 270.27°C.[6] | |
| pKa (Strongest Basic) | ~7.55 (Predicted for the free base) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility (DL-Cathinone HCl) | Solubility ((-)-(S)-Cathinone HCl) | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | Not available | [5][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Not available | [7] |
| Ethanol | 30 mg/mL | Soluble | [7] |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | Not available | [7] |
| Water | Soluble | Soluble |
Table 3: Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| UV λmax | 246.9, 288 nm | [4] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key chemical and physical properties of (+)-cathinone hydrochloride.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and thermometer/temperature probe
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: A small amount of the crystalline (+)-cathinone hydrochloride is finely powdered.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.[5] For an accurate measurement, the heating rate is slowed to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Spectroscopic Analysis
Objective: To obtain spectroscopic data for structural elucidation and identification.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Approximately 5-10 mg of (+)-cathinone hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: The proton NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.[5]
-
¹³C NMR: The carbon-13 NMR spectrum is acquired, typically over a chemical shift range of 0-220 ppm.[5]
-
Advanced Experiments: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is a common and convenient method.
Procedure:
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded.[5]
-
Sample Analysis: A small amount of the solid (+)-cathinone hydrochloride sample is placed directly onto the ATR crystal.[5]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected, typically in the range of 4000 to 400 cm⁻¹.[5]
3. Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Procedure (General):
-
Sample Preparation: The sample is dissolved in a suitable solvent. For GC-MS, derivatization may be necessary for polar compounds.
-
Chromatographic Separation: The sample is injected into the chromatograph to separate the analyte from any impurities.
-
Ionization: The separated analyte is ionized, typically using electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Pharmacological Profile and Mechanism of Action
(+)-Cathinone is a central nervous system stimulant.[5] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5] Synthetic cathinones generally act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).[5][8] Cathinone itself is a potent releaser of norepinephrine and dopamine.[5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced signaling.[5]
Signaling Pathway of (+)-Cathinone
The following diagram illustrates the proposed mechanism of action of (+)-cathinone at a dopaminergic synapse. A similar mechanism occurs at noradrenergic synapses involving the norepinephrine transporter (NET).
Caption: Mechanism of (+)-Cathinone at a Dopaminergic Synapse.
Experimental Workflow for Analytical Identification
A typical workflow for the unequivocal identification of (+)-cathinone hydrochloride in a sample is outlined below.
Caption: Analytical Workflow for (+)-Cathinone HCl Identification.
References
- 1. Interactions of Cathinone NPS with Human Transporters and Receptors in Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-Cathinone Hydrochloride | LGC Standards [lgcstandards.com]
- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. benchchem.com [benchchem.com]
- 6. 5265-18-9 CAS MSDS (CATHINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Cathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analytical characterization of cathinone (B1664624) hydrochloride, a psychoactive compound belonging to the phenethylamine (B48288) class. Due to the instability of the cathinone free base, it is typically prepared and handled as its hydrochloride salt.[1][2] This document outlines common synthetic pathways, detailed experimental protocols for characterization, and the compound's primary mechanism of action.
Synthesis of Cathinone Hydrochloride
The chemical synthesis of cathinone derivatives is a multi-step process that can be adapted to produce a range of analogues.[1] A prevalent method involves the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with an appropriate amine to form the cathinone free base.[1] This base is then converted to the more stable hydrochloride salt.[1][3] An alternative route for simpler derivatives is the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine precursors.[4]
References
Unraveling the Molecular Dance: A Technical Guide to the Mechanism of Action of Cathinone Hydrochloride on Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathinone (B1664624) hydrochloride, and its extensive family of synthetic derivatives, represent a significant class of psychostimulant compounds with profound effects on the central nervous system. The primary molecular target for their activity is the dopamine (B1211576) transporter (DAT), a critical membrane protein responsible for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. This technical guide provides an in-depth exploration of the mechanism of action of cathinone hydrochloride on dopamine transporters, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience. We will delve into the molecular interactions, quantitative binding and uptake inhibition data, detailed experimental methodologies, and the downstream signaling consequences of this interaction.
The mechanism of action of cathinone and its analogues on the dopamine transporter is multifaceted, with compounds exhibiting a spectrum of activities ranging from pure reuptake inhibition to substrate-induced dopamine efflux.[1][2] This dual nature is largely dictated by the specific chemical structure of each cathinone derivative.[3] Generally, cathinones with a pyrrolidine (B122466) ring, such as 3,4-methylenedioxypyrovalerone (MDPV), tend to be potent DAT blockers, preventing the reuptake of dopamine and thus increasing its extracellular concentration.[1][2] In contrast, ring-substituted cathinones, like mephedrone, often act as transporter substrates. These compounds are transported into the presynaptic neuron by DAT and can induce a reversal of the transporter's function, leading to non-vesicular release of dopamine into the synapse.[1][2]
Quantitative Analysis of Cathinone-DAT Interaction
The affinity of cathinone derivatives for the dopamine transporter and their potency in inhibiting dopamine uptake are crucial parameters for understanding their psychoactive effects. These are typically quantified through radioligand binding assays (to determine the inhibition constant, Ki) and dopamine uptake assays (to determine the half-maximal inhibitory concentration, IC50).
Binding Affinities (Ki) of Cathinone Derivatives for the Human Dopamine Transporter (hDAT)
| Compound | Ki (µM) at hDAT | Reference |
| α-Pyrrolidinopropiophenone (α-PPP) | 1.29 | [4] |
| α-Pyrrolidinobutiophenone (α-PBP) | 0.145 | [4] |
| α-Pyrrolidinovalerophenone (α-PVP) | 0.0222 | [4] |
| α-Pyrrolidinohexiophenone (α-PHP) | 0.016 | [4] |
| 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone (PV-8) | 0.0148 | [4] |
| Methylone | 2.73 ± 0.2 | [5] |
Note: Lower Ki values indicate a higher binding affinity.
Dopamine Uptake Inhibition (IC50) by Cathinone Derivatives
| Compound | IC50 (µM) for Dopamine Uptake | Reference |
| Methylone | 4.82 | [5] |
| Mephedrone | Data suggests potent inhibition | [1] |
| MDPV | Potent inhibitor | [6] |
Note: Lower IC50 values indicate greater potency in inhibiting dopamine uptake.
Experimental Protocols
The characterization of the interaction between this compound and the dopamine transporter relies on well-established in vitro experimental techniques. The following are detailed methodologies for key assays.
Radioligand Binding Assay for Dopamine Transporter
This assay measures the affinity of a test compound (e.g., a cathinone derivative) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.
Methodology:
-
Membrane Preparation:
-
Utilize cells, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express the human dopamine transporter (hDAT).[3]
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.[7]
-
Resuspend the membrane pellet in an appropriate assay buffer.[7]
-
-
Competitive Binding Incubation:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound.[3]
-
For determining total binding, some wells will contain only the membranes and the radioligand.
-
For determining non-specific binding, other wells will contain the membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol) to saturate all specific binding sites.[4][7]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[3]
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.[7]
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue that are rich in dopamine transporters.
Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.
Methodology:
-
Synaptosome Preparation:
-
Dissect a brain region rich in dopamine terminals, such as the striatum, from a rodent.[8]
-
Homogenize the tissue in an ice-cold sucrose (B13894) buffer.[8]
-
Centrifuge the homogenate at a low speed to remove larger cellular debris.[8]
-
Centrifuge the supernatant at a higher speed (e.g., 12,500 - 16,000 x g) to pellet the synaptosomes.[8][9]
-
Resuspend the synaptosomal pellet in a suitable assay buffer.[9]
-
-
Uptake Inhibition Experiment:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound.[3]
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).[3]
-
Allow the uptake to proceed for a short, defined period.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.[3][10]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound's concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Cathinone Action at the Dopamine Transporter
Caption: Interaction of Cathinone with the Dopamine Transporter and subsequent signaling.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining DAT binding affinity of cathinones.
Experimental Workflow for Synaptosomal Dopamine Uptake Assay
Caption: Workflow for assessing dopamine uptake inhibition by cathinones.
Conclusion
The interaction of this compound and its synthetic analogs with the dopamine transporter is a complex process that is fundamental to their psychostimulant properties. The distinction between DAT blockers and substrates is a critical determinant of their pharmacological profiles.[1] The quantitative data on binding affinities and uptake inhibition potencies, derived from the detailed experimental protocols outlined in this guide, provide a robust framework for structure-activity relationship studies. This knowledge is invaluable for the development of novel therapeutic agents targeting the dopamine transporter and for understanding the neurobiological basis of addiction and other psychiatric disorders associated with dopaminergic dysfunction. The provided workflows and signaling pathway diagrams offer a clear visual representation of these intricate processes, serving as a valuable tool for researchers in the field.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Synthetic Cathinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropharmacological characteristics of synthetic cathinones. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document outlines the core mechanisms of action, presents quantitative data on transporter affinities, details key experimental methodologies, and visualizes complex signaling pathways and workflows.
Core Neuropharmacological Mechanisms
Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally and pharmacologically similar to amphetamine.[1] Their primary mechanism of action involves the disruption of normal monoamine neurotransmitter reuptake by targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][2] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, resulting in a range of psychostimulant effects.[1]
The diverse pharmacological profiles of synthetic cathinones can be broadly categorized into two main groups based on their interaction with monoamine transporters:
-
Transporter Substrates (Releasers): This group, which includes cathinones like mephedrone, functions similarly to amphetamine. They are transported into the presynaptic neuron by monoamine transporters. Inside the neuron, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the subsequent release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][2]
-
Transporter Inhibitors (Blockers): This group, exemplified by 3,4-methylenedioxypyrovalerone (MDPV), acts more like cocaine. These compounds bind to the monoamine transporters but are not translocated into the neuron. By blocking the reuptake of neurotransmitters from the synapse, they prolong the action of dopamine, norepinephrine, and serotonin.[1][2]
Data Presentation: Monoamine Transporter Affinities
The affinity of synthetic cathinones for monoamine transporters is a critical determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of synthetic cathinones at human dopamine, serotonin, and norepinephrine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Mephedrone | 127 | 216 | 49 | [3] |
| Methylone | 163 | 179 | 62 | [3] |
| MDPV | 2.4 | 3380 | 38.5 | [3] |
| α-PVP | 22.2 | >10000 | 14.2 | [3] |
| Pentedrone | 145 | >10000 | 91.5 | [3] |
| Butylone | 310 | 1100 | 430 | [4] |
| Naphyrone | 28 | 290 | 150 | [4] |
Table 1: Binding Affinities (Ki) of Selected Synthetic Cathinones for Human Monoamine Transporters.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| Mephedrone | 1200 | 510 | 340 | [5] |
| Methylone | 1300 | 630 | 520 | [5] |
| MDPV | 4.1 | 3305 | 25.9 | [5] |
| α-PVP | 12.8 | >10000 | 14.2 | [5] |
| Pentedrone | 63.3 | >10000 | 91.5 | [5] |
| Butylone | 720 | 1900 | 1100 | [5] |
| Naphyrone | 31 | 350 | 180 | [5] |
Table 2: Uptake Inhibition Potencies (IC50) of Selected Synthetic Cathinones at Human Monoamine Transporters.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of synthetic cathinones for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the synthetic cathinone (B1664624) test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.
-
The plates are incubated to allow for binding equilibrium to be reached.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Preparation and Neurotransmitter Uptake Assays
Objective: To measure the potency of synthetic cathinones to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is dissected and homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).
-
The synaptosome pellet is washed and resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the synthetic cathinone test compound.
-
The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove extracellular radiolabel.
-
The amount of radioactivity accumulated inside the synaptosomes is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.
-
In Vivo Microdialysis in Rats
Objective: To measure the effects of synthetic cathinones on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum) and secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the synthetic cathinone.
-
-
Neurotransmitter Analysis:
-
The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Neurotransmitter levels in the post-drug administration samples are expressed as a percentage of the baseline levels (pre-drug administration).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Structural Elucidation of Cathinone Hydrochloride: A Technical Guide Utilizing NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of cathinone (B1664624) hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Cathinone, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, is a beta-keto-amphetamine. Due to the inherent instability of the free base, it is typically handled as its hydrochloride salt. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure.
Spectroscopic Data: ¹H and ¹³C NMR of Cathinone Hydrochloride
The structural assignment of this compound is achieved through the detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | m | 5H | Aromatic (C₆H₅) |
| ~5.1 | q | 1H | H-2 |
| ~2.6 | s | 3H | NH₂⁺-CH₃ |
| ~1.5 | d | 3H | H-3 |
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~195-200 | C=O (C-1) |
| ~135 | Aromatic (C-ipso) |
| ~129-134 | Aromatic (CH) |
| ~55-60 | CH-NH₂⁺ (C-2) |
| ~30-35 | NH₂⁺-CH₃ |
| ~15-20 | CH₃ (C-3) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality NMR data for structural elucidation.
Sample Preparation
Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are commonly used for this compound.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-12 ppm.[1]
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are essential for establishing proton-proton and proton-carbon correlations, which are critical for unambiguous assignment of all signals.[1]
Visualizing Methodologies and Pathways
Experimental Workflow for Structural Elucidation
The logical flow of experiments for the structural elucidation of this compound is a systematic process.
Caption: Experimental workflow for the structural elucidation of this compound.
Signaling Pathway of Cathinone
Cathinone primarily acts as a central nervous system stimulant by modulating monoamine neurotransmitter systems. Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake and the promotion of their release.
Caption: Simplified signaling pathway of cathinone's action on monoamine transporters.
References
Psychoactive Properties of Cathinone Hydrochloride Enantiomers: A Technical Guide
Introduction
Cathinone (B1664624), a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant, is a monoamine alkaloid structurally related to amphetamine. As a chiral molecule, cathinone exists as two stereoisomers: S-(-)-cathinone and R-(+)-cathinone. The psychoactive effects of cathinone are primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). This technical guide provides an in-depth analysis of the differential psychoactive properties of the enantiomers of cathinone hydrochloride, focusing on their receptor binding affinities, in vivo effects, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative pharmacological data for the enantiomers of this compound are summarized below. It is important to note that while the S-(-)-enantiomer is consistently reported to be the more potent of the two, specific binding affinity (Ki) and uptake inhibition (IC50) values for the individual enantiomers of cathinone are not extensively available in publicly accessible literature. The tables below include data for related cathinone derivatives to provide a comparative context.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Cathinone and Related Compounds
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| (±)-Cathinone | 1,290 | 16,140 | 145 | [1] |
| S-(-)-Methcathinone | 49.9 | 4,270 | N/A | [2] |
| R-(+)-Methcathinone | >10,000 | >10,000 | N/A | [2] |
| α-PVP | 22.2 | >10,000 | 9.86 | [1][3] |
| MDPV | 2.13 (S-isomer) | >10,000 | 9.86 (S-isomer) | [1][3] |
N/A: Data not available
Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Cathinone Derivatives
| Compound | Dopamine (DA) Uptake | Serotonin (5-HT) Uptake | Norepinephrine (NE) Uptake | Reference |
| (±)-Cathinone | 230 | 2,040 | 58 | [4] |
| α-PVP | 14.2 | >10,000 | 39.5 | [3] |
| MDPV | 4.85 (racemic) | >10,000 | 16.84 (racemic) | [3] |
Table 3: In Vivo Psychoactive Effects (ED50, mg/kg) of Cathinone Analogs
| Compound | Effect | Species | ED50 | Reference |
| α-PPP | Locomotor Activity | Mice | 1.10 | [5] |
| α-PHP | Locomotor Activity | Mice | 1.46 | [5] |
| α-PVT | Locomotor Activity | Mice | 10.47 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the psychoactive properties of cathinone enantiomers. The following sections outline key experimental protocols.
Chiral Separation of Cathinone Enantiomers by HPLC
Objective: To separate and purify the S-(-) and R-(+) enantiomers of cathinone from a racemic mixture.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for enantiomeric separation.[6][7]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® AS-H column (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel), is effective.[7]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, isopropanol, and a basic modifier like triethylamine (B128534) (e.g., 97:3:0.1, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile using the UV detector. The two enantiomers will exhibit different retention times, allowing for their collection as separate fractions.
-
Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., mass spectrometry, NMR).
-
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of each cathinone enantiomer for the dopamine, serotonin, and norepinephrine transporters.
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific human monoamine transporter.[8][9]
-
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).
-
Radioligands: [¹²⁵I]RTI-55 for hDAT and hNET, [³H]citalopram for hSERT.[8]
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test cathinone enantiomer.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration, washing the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of each cathinone enantiomer to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.
Methodology: Synaptosomes, which are resealed nerve terminals, are used to assess monoamine uptake.[10][11]
-
Materials:
-
Fresh rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).
-
Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Synaptosome preparation buffers and reagents.
-
-
Procedure:
-
Prepare synaptosomes from the appropriate brain region by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with varying concentrations of the test cathinone enantiomer.
-
Initiate uptake by adding the radiolabeled monoamine.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity accumulated inside the synaptosomes.
-
Determine the IC50 value for uptake inhibition from the concentration-response curve.
-
In Vivo Microdialysis
Objective: To measure the effects of cathinone enantiomers on extracellular levels of dopamine and serotonin in the brains of freely moving animals.
Methodology: In vivo microdialysis allows for the sampling of neurotransmitters from specific brain regions.[12][13][14][15]
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer the test cathinone enantiomer (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).[16]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Degradation of Cathinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of cathinone (B1664624) hydrochloride, a key psychoactive compound. Understanding the stability of this molecule is critical for forensic analysis, toxicological studies, and the development of potential pharmaceutical applications. This document outlines the intrinsic stability of cathinone hydrochloride, its degradation products under various stress conditions, and the analytical methodologies used to assess its stability.
Introduction to this compound Stability
This compound, the salt form of the naturally occurring stimulant cathinone, is inherently unstable, a characteristic that significantly influences its handling, storage, and analysis.[1] The presence of a β-keto functional group makes the molecule susceptible to various degradation reactions, including oxidation, hydrolysis, and thermal decomposition.[2][3] Due to the instability of the free base, cathinone is typically handled as its hydrochloride salt to improve its stability.[4] However, even in this form, significant degradation can occur under specific environmental conditions.
The stability of cathinone and its synthetic derivatives is highly dependent on temperature, pH, and the matrix in which it is stored.[5] Generally, lower temperatures and acidic conditions enhance the stability of cathinone compounds.[5] The chemical structure also plays a crucial role, with certain substitutions on the molecule affecting its degradation rate.[4]
Quantitative Stability Data
The following tables summarize the stability of cathinone and its derivatives under various storage conditions, as reported in the scientific literature. It is important to note that much of the detailed stability data comes from studies on synthetic cathinones, but the general principles of degradation are applicable to this compound.
Table 1: Stability of Mephedrone (B570743) (a representative secondary amine cathinone) in Methanol (1 mg/L)
| Storage Temperature | Time Point | % Loss (Mean ± SD) |
| Room Temperature (20°C) | Day 3 | 32.3 ± 6.1 |
| Day 30 | 87.6 ± 3.9 | |
| Refrigerator (4°C) | Day 14 | 23.3 ± 9.0 |
| Day 30 | 51.3 ± 5.6 | |
| Freezer (-20°C) | Day 30 | No significant loss |
Data derived from a study on mephedrone stability in methanolic solutions.[5]
Table 2: Stability of MDPV (a representative pyrrolidine-type cathinone) in Methanol (1 mg/L)
| Storage Temperature | Time Point | % Loss (Mean ± SD) |
| Room Temperature (20°C) | Day 3 | 31.5 ± 4.9 |
| Day 30 | 44.4 ± 10.7 | |
| Refrigerator (4°C) | Day 3 | 29.5 ± 2.5 |
| Day 30 | 32.1 ± 12.9 | |
| Freezer (-20°C) | Day 30 | No significant loss |
Data derived from a study on MDPV stability in methanolic solutions.[5]
Table 3: General Stability Trends of Cathinone Derivatives in Biological Matrices
| Condition | General Stability Trend |
| Temperature | Stability significantly increases at lower temperatures (-20°C).[5] |
| pH (in Urine) | More stable under acidic conditions (pH 4) compared to alkaline conditions (pH 8). |
| Structure | Pyrrolidine-type and methylenedioxy-substituted cathinones are generally more stable. Secondary amine and halogenated cathinones are less stable. |
| Matrix | More stable in acetonitrile (B52724) compared to methanol.[5] Stability in blood is influenced by preservatives.[6] |
Degradation Pathways
This compound can degrade through several pathways, primarily driven by oxidation, hydrolysis, and thermal stress. The major identified degradation products include N-oxides and 2"-oxo derivatives, particularly from oxidative stress.[7]
Oxidative Degradation
In the presence of air (oxygen), cathinone derivatives are susceptible to oxidation.[7] For pyrrolidine-type cathinones, this can lead to the formation of an N-oxide and a 2"-oxo derivative.[7] Secondary amine-type cathinones may undergo dealkylation.[7]
Caption: Oxidative degradation of this compound.
Hydrolytic Degradation (Base-Catalyzed)
A proposed mechanism for the degradation of substituted cathinones under basic conditions involves a base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to form an alpha-hydroxyketone. This intermediate can then be oxidized to an alpha-dicarbonyl compound, which is further hydrolyzed to an acid.[8]
Caption: Proposed hydrolytic degradation pathway.
Thermal Degradation
Thermal stress, particularly during analysis by gas chromatography-mass spectrometry (GC-MS), can lead to the oxidative degradation of cathinones. This process often involves the loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift in the mass spectrum.[2] For pyrrolidine-containing cathinones, this can form a 2,3-enamine.[2]
Experimental Protocols
The following sections detail the methodologies for conducting forced degradation studies and subsequent analysis to evaluate the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical study involves exposing the drug to stress conditions more severe than accelerated stability testing.
Caption: General workflow for forced degradation studies.
4.1.1. Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
4.1.2. Base Hydrolysis
-
Prepare a solution of this compound in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
4.1.3. Oxidative Degradation
-
Prepare a solution of this compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw samples at defined time points and dilute for analysis.
4.1.4. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).
-
After a specified duration, remove the sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.
4.1.5. Photolytic Degradation
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.
4.2.1. HPLC-UV/MS Method
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength appropriate for cathinone (e.g., around 247 nm) and/or mass spectrometry for identification of degradation products.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
4.2.2. Method Validation The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to resolve the main cathinone peak from all degradation product peaks.
Conclusion
The stability of this compound is a multifaceted issue influenced by environmental factors and the inherent chemical structure of the molecule. A thorough understanding of its degradation pathways and the use of validated stability-indicating analytical methods are paramount for accurate quantification and characterization in various scientific and regulatory contexts. The information presented in this guide serves as a foundational resource for professionals working with this compound, enabling them to design robust stability studies and interpret the resulting data with confidence.
References
- 1. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology [ojp.gov]
- 3. Synthetic cathinone abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
The Discovery of Cathinone in Catha edulis: A Technical Guide to its Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the chewing of fresh leaves from the Catha edulis (khat) plant has been a cultural and social tradition in East Africa and the Arabian Peninsula, known for its stimulant and euphoric effects.[1] For a significant period, the primary psychoactive component was believed to be d-norpseudoephedrine, an alkaloid isolated in the 1930s and named "cathine."[1][2] However, the pharmacological effects of fresh khat could not be fully explained by its cathine (B3424674) content alone, leading to the hypothesis of a more potent and unstable precursor.[1] This technical guide details the historical and scientific journey that led to the groundbreaking discovery of (-)-α-aminopropiophenone, or cathinone (B1664624), in 1975 by the United Nations Narcotics Laboratory.[1][2] We will delve into the experimental methodologies of the era, present quantitative data on cathinone content, and illustrate the key historical milestones and the compound's mechanism of action.
From Cathine to Cathinone: A Paradigm Shift in Understanding
The initial scientific investigations into the chemical constituents of Catha edulis in the 1930s successfully isolated an alkaloid identified as d-norpseudoephedrine, which was subsequently named cathine.[1][2] For decades, cathine was accepted as the principal active ingredient responsible for the stimulant properties of khat. However, a critical discrepancy emerged: the potency of fresh khat extracts was significantly greater than what could be attributed to the relatively mild stimulant effects of isolated cathine.[1] This observation led researchers to suspect the existence of a more labile and potent psychoactive compound in the fresh leaves that degraded upon drying.
The pivotal breakthrough came in 1975 through a comprehensive study conducted by the United Nations Narcotics Laboratory.[1][2] This research focused on the analysis of fresh khat leaves, leading to the isolation and characterization of a new, unstable phenylalkylamine: cathinone.[3] Pharmacological studies subsequently confirmed that cathinone was the primary psychoactive component of fresh khat, exhibiting amphetamine-like stimulant properties.[1] It was discovered that cathinone is predominantly found in young, fresh leaves and rapidly degrades into the less potent cathine and norephedrine (B3415761) as the leaves age or are dried.[1]
Quantitative Analysis: Cathinone and Cathine Content
The concentration of cathinone is highest in fresh Catha edulis leaves and diminishes significantly upon drying, with a corresponding increase in the concentration of its degradation product, cathine. This chemical transformation is a critical factor in the potency of the consumed plant material. The following table summarizes quantitative data from various studies, highlighting the disparity in cathinone and cathine content between fresh and dried leaves.
| Sample Type | Cathinone Content (% w/w) | Cathine Content (% w/w) | Source of Data |
| Fresh Leaves | 0.115 - 0.158 | 0.172 - 0.192 | [1][4][5] |
| Dried Leaves (stored for months) | 0.021 - 0.023 | 0.184 - 0.198 | [1][4][5] |
| Kenyan Khat Sample (unspecified freshness) | up to 3.3 | Not specified | [6] |
| "Dimma" (red leaf type) | Higher concentration | Not specified | [6] |
| "Dallota" (white leaf type) | Lower concentration | Not specified | [6] |
Experimental Protocols for Isolation and Identification
Extraction of Alkaloids from Catha edulis
A common approach for extracting alkaloids from plant material involves an acid-base extraction.
-
Maceration and Acidic Extraction:
-
Fresh, young leaves of Catha edulis are macerated or finely chopped.
-
The plant material is then subjected to extraction with a dilute acid solution (e.g., 0.1 N HCl or 1% acetic acid) to protonate the alkaloids, rendering them water-soluble.[7] This can be facilitated by sonication or mechanical blending.[8]
-
The mixture is filtered to remove solid plant debris.
-
-
Basification and Solvent Extraction:
-
The acidic aqueous extract is then made basic (pH > 9) by the addition of a base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[7][8] This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified solution is then repeatedly extracted with an immiscible organic solvent like chloroform, diethyl ether, or dichloromethane (B109758) to transfer the alkaloids into the organic phase.[8]
-
-
Concentration:
-
The combined organic extracts are then evaporated under reduced pressure or a stream of inert gas to yield a crude alkaloid extract.
-
Chromatographic Separation
The crude extract, containing a mixture of cathinone, cathine, and other compounds, would then be subjected to chromatographic techniques for separation.
-
Thin-Layer Chromatography (TLC): TLC would have been used for the initial qualitative analysis of the extract and to monitor the progress of the separation. A typical mobile phase for separating cathinone and cathine is a mixture of ethyl acetate, methanol, and ammonia.[9]
-
Column Chromatography: For preparative separation of the alkaloids, column chromatography would have been the primary method. The crude extract would be loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system of increasing polarity would be used to elute the individual compounds.
Structural Elucidation
The structure of the isolated compounds would have been determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): MS would provide the molecular weight of the compound and its fragmentation pattern, which are crucial for confirming the molecular formula and identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in determining the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the ketone and amine groups in cathinone.
Visualizing the Historical and Scientific Context
To better understand the timeline of discovery, the experimental workflow, and the mechanism of action of cathinone, the following diagrams are provided.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 002 [unodc.org]
- 4. Determination of cathinone and cathine in Khat plant material by LC–MS/MS: Fresh vs. dried leaves [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. unodc.org [unodc.org]
- 8. Mephedrone - Wikipedia [en.wikipedia.org]
- 9. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). Cathinone is a monoamine alkaloid with a chemical structure and mechanism of action similar to amphetamine.[1] This document details the pharmacodynamics and pharmacokinetics of cathinone, with a focus on its interaction with monoamine transporters. Quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to facilitate methodological understanding and replication. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive overview of the current state of cathinone research.
Introduction
Khat, a flowering shrub native to East Africa and the Arabian Peninsula, has been consumed for centuries for its stimulant effects.[2] The principal active ingredient responsible for these psychoactive properties is cathinone, a compound that is structurally and pharmacologically related to amphetamine.[1][3] Cathinone's lability, particularly its rapid degradation after harvesting, necessitates the consumption of fresh khat leaves.[3] As a central nervous system (CNS) stimulant, cathinone produces effects such as euphoria, increased alertness, and hyperactivity.[2] This guide delves into the technical aspects of cathinone's pharmacology to provide a comprehensive resource for the scientific community.
Chemical Properties
Cathinone, chemically known as (S)-2-amino-1-phenyl-1-propanone, is a β-keto analogue of amphetamine.[3][4] Its molecular formula is C₉H₁₁NO. The presence of a ketone functional group distinguishes it from many other phenethylamines.[5] This structural feature also contributes to its instability, as it is prone to dimerization and reduction to the less potent cathine (B3424674) and norephedrine (B3415761).[5]
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of cathinone is the modulation of monoamine neurotransmission in the CNS.[1] It interacts with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[6][7] Cathinone acts as both an inhibitor of neurotransmitter reuptake and a substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[5][7] This surge in synaptic monoamines is responsible for the psychostimulant effects observed with khat consumption.[1][6]
Interaction with Monoamine Transporters
Cathinone's effects are primarily mediated through its binding to and subsequent inhibition or reversal of DAT, NET, and SERT.[7] This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling. The relative affinity and activity at these transporters determine the specific pharmacological profile of cathinone and its synthetic derivatives.
Quantitative Data: Transporter Interactions
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC₅₀) of cathinone and related compounds for human monoamine transporters.
Table 1: Binding Affinities (Ki, nM) for Human Monoamine Transporters
| Compound | hDAT | hNET | hSERT |
|---|---|---|---|
| Cathinone | 23.6–25.6 | - | 34.8–83.1 |
| Methcathinone | 22–26.1 | - | 12.5–49.9 |
| (+)-Amphetamine | 34.4 | 7.1 | 1757 |
| Cocaine | 251 | 311 | 240 |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Table 2: Inhibition of Neurotransmitter Uptake (IC₅₀, nM)
| Compound | hDAT | hNET | hSERT |
|---|---|---|---|
| Cathinone | 730 | 3600 | 4100 |
| Methcathinone | 210 | 450 | 3300 |
| (+)-Amphetamine | 40 | 13 | 2100 |
| Cocaine | 260 | 390 | 330 |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
When khat leaves are chewed, cathinone is rapidly absorbed through the oral mucosa and the gastrointestinal tract.[8] Peak plasma concentrations are typically reached within 1.5 to 2.5 hours.[8] Cathinone is metabolized in the liver, primarily through the reduction of its ketone group to form cathine and norephedrine.[5] The elimination half-life of cathinone is relatively short, approximately 1.5 hours in humans.[8]
Table 3: Pharmacokinetic Parameters of Cathinone in Humans (Oral Administration)
| Parameter | Value |
|---|---|
| Tₘₐₓ (hours) | 1.5 - 2.5 |
| t₁/₂ (hours) | 1.5 ± 0.8 |
| Mean Residence Time (hours) | 5.2 ± 3.4 |
Data from a study involving chewing of khat leaves.[8]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., cathinone) for monoamine transporters.
Objective: To determine the inhibitor constant (Ki) of a compound for hDAT, hNET, and hSERT.
Materials:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT.
-
Membrane preparation from these cells.
-
Radioligand (e.g., [¹²⁵I]RTI-55).
-
Test compound (cathinone).
-
Binding buffer.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK 293 cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following cathinone administration.
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region (e.g., nucleus accumbens) in response to cathinone.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Cathinone solution for administration.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow for post-operative recovery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer cathinone to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for a set period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time.
Conclusion
Cathinone is a potent psychostimulant that exerts its effects through a complex interaction with the brain's monoaminergic systems. Its primary mechanism of action involves the inhibition of reuptake and promotion of efflux of dopamine, norepinephrine, and serotonin via their respective transporters. This guide has provided a detailed overview of the chemical properties, pharmacodynamics, and pharmacokinetics of cathinone, supported by quantitative data and experimental protocols. The presented information and visualizations aim to serve as a valuable technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of this significant psychoactive compound.
References
- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloro-N-cyclopropylcathinone - Wikipedia [en.wikipedia.org]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Molecules: A Technical Guide to the Structure-Activity Relationship of Cathinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The clandestine world of synthetic cathinones presents a significant challenge to public health and a complex puzzle for researchers. These β-keto analogues of amphetamine are engineered with subtle molecular modifications that dramatically alter their pharmacological profiles.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of cathinone (B1664624) derivatives, providing a comprehensive overview of how chemical structure dictates biological action. By understanding these relationships, we can better predict the effects of new psychoactive substances and pave the way for the rational design of novel therapeutics.
The Cathinone Scaffold: A Trio of Modifiable Regions
The pharmacological activity of cathinone derivatives is primarily dictated by substitutions at three key positions on the cathinone backbone: the aromatic ring, the aliphatic side chain, and the terminal amino group.[3] Each modification influences the compound's affinity and selectivity for the monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—ultimately shaping its psychostimulant, entactogenic, or hallucinogenic properties.[1][2][4]
Mechanism of Action: Releasers vs. Reuptake Inhibitors
Synthetic cathinones exert their effects by disrupting the normal function of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2][3][5][6] This disruption occurs through two primary mechanisms:
-
Reuptake Inhibition (Blockers): Similar to cocaine, these compounds bind to the transporter protein, physically obstructing the reuptake of neurotransmitters from the synaptic cleft.[1][2][5]
-
Substrate-type Releasers: Like amphetamine, these derivatives are transported into the presynaptic neuron. Once inside, they promote the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.[1][2][5]
The specific structural features of a cathinone derivative determine which of these mechanisms predominates.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of various cathinone derivatives at human monoamine transporters. This data provides a quantitative basis for understanding the SAR of this compound class.
Table 1: α-Pyrrolidinophenone Derivatives
| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | hSERT IC₅₀ (µM) |
| α-PPP | 1.29 | 1.39 | 161.4 | 0.283 | 0.264 | >100 |
| α-PBP | 0.145 | 0.245 | 49.3 | 0.043 | 0.057 | 18.2 |
| α-PVP | 0.022 | 0.059 | 43.1 | 0.012 | 0.026 | 9.8 |
| α-PHP | 0.016 | 0.049 | 33.0 | 0.008 | 0.022 | 6.5 |
| PV-8 | 0.0148 | 0.032 | 45.4 | 0.007 | 0.015 | 8.9 |
| 4-MeO-α-PVP | 0.144 | 0.407 | 4.31 | 0.121 | 0.201 | 1.1 |
| 3,4-MDPPP | 1.25 | 2.11 | 48.6 | 0.312 | 0.387 | 15.3 |
| 3,4-MDPBP | 0.089 | 0.155 | 2.99 | 0.045 | 0.068 | 0.54 |
| α-PVT | 0.671 | 1.29 | >100 | 0.187 | 0.354 | >100 |
Data compiled from Eshleman et al., 2017.[7]
Table 2: Ring-Substituted Methcathinone (B1676376) Analogs
| Compound | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| Methcathinone (MCAT) | 78 | 1333 | 17.1 |
| 4-F MCAT | 114 | 560 | 4.9 |
| 4-Cl MCAT | 148 | 309 | 2.1 |
| 4-Br MCAT | 180 | 258 | 1.4 |
| 4-CH₃ MCAT (Mephedrone) | 162 | 411 | 2.5 |
| 4-OCH₃ MCAT | 647 | 330 | 0.5 |
| 4-CF₃ MCAT | 12,900 | 1,440 | 0.1 |
Data adapted from Bonano et al., 2015.[1]
Key Structural Modifications and Their Effects
Amine Substitution
The nature of the nitrogen substitution is a critical determinant of whether a cathinone acts as a releaser or a reuptake inhibitor.
-
Primary and Secondary Amines: Generally favor substrate-type activity, promoting neurotransmitter release.[5]
-
Tertiary Amines (e.g., Pyrrolidine (B122466) Ring): Typically result in potent reuptake inhibitors.[5][8] The inclusion of a pyrrolidine ring, as seen in α-PVP and MDPV, dramatically increases potency at DAT and NET.[7]
Aliphatic Side Chain Length
Elongation of the α-alkyl chain significantly impacts potency, particularly at DAT.
-
Increasing Chain Length (Methyl to Propyl/Butyl): Potency at DAT generally increases with the extension of the alkyl side chain from a methyl to a propyl or butyl group.[3][7][8] This is evident in the α-pyrrolidinophenone series, where α-PVP (propyl) and α-PHP (butyl) are more potent than α-PPP (methyl).[7]
-
Optimal Length: A plateau or decrease in potency is observed with further extension beyond a certain length (e.g., n-hexyl).[8]
Aromatic Ring Substitution
Modifications to the phenyl ring can fine-tune a compound's selectivity for the different monoamine transporters.
-
Para-Substitution: The addition of substituents at the 4-position of the phenyl ring often shifts selectivity towards SERT.[3][5][9]
-
Steric Bulk: Larger, bulkier substituents at the para-position tend to increase SERT activity relative to DAT activity.[3][5][10][11] For instance, para-halogen-substituted cathinones exhibit lower DAT/SERT inhibition ratios.[3]
-
3,4-Methylenedioxy Group: The addition of a methylenedioxy ring, as in methylone and MDPV, can increase affinity for SERT.[7][9]
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are outlines of the key experimental protocols.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of radiolabeled neurotransmitters or their analogs into cells expressing the target transporter.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured under standard conditions.[12]
-
Assay: Cells are harvested and incubated with various concentrations of the test cathinone derivative.
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination: The uptake process is stopped by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.
-
Quantification: The amount of radioactivity retained on the filters, corresponding to the amount of substrate taken up by the cells, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.
Neurotransmitter Release Assay
This assay determines whether a compound acts as a substrate-type releaser by measuring the efflux of preloaded radiolabeled neurotransmitters from cells or synaptosomes.
Methodology:
-
Preparation and Loading: Rat brain synaptosomes or HEK293 cells expressing the relevant transporter are prepared and preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).[1]
-
Washing: The cells are washed to remove any excess extracellular radiolabel.
-
Drug Application: The preloaded cells are exposed to various concentrations of the test cathinone derivative.
-
Sample Collection: The amount of radioactivity released into the supernatant is measured over time.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC₅₀) is calculated. Compounds that induce efflux are classified as releasers.[1]
Conclusion
The structure-activity relationship of cathinone derivatives is a complex but systematic field of study. Key structural modifications to the amine group, aliphatic side chain, and aromatic ring predictably alter a compound's interaction with monoamine transporters, thereby defining its pharmacological profile as either a reuptake inhibitor or a substrate-type releaser. A thorough understanding of these SAR principles, supported by quantitative in vitro data, is essential for the forensic identification of new psychoactive substances, the prediction of their abuse potential, and the development of potential therapeutic agents.[3][5] As the landscape of synthetic cathinones continues to evolve, a continued focus on SAR studies will remain a critical component of our response.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 10. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shulginresearch.net [shulginresearch.net]
- 12. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification of Cathinone Hydrochloride in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," represent a significant class of new psychoactive substances (NPS) encountered in seized drug materials. Their chemical structures are derived from cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). Due to the vast number of analogues and their potential for abuse, rapid and accurate identification of these compounds is crucial for forensic laboratories, law enforcement, and public health officials. Cathinones are typically found as hydrochloride salts to increase their stability.[1][2] This document provides detailed application notes and protocols for the analytical methods used to identify cathinone hydrochloride in seized materials.
Analytical Approaches
A multi-tiered analytical approach is often employed for the unambiguous identification of this compound in seized materials. This typically involves presumptive testing followed by confirmatory analysis using more sophisticated instrumental techniques. The combination of multiple analytical techniques is recommended, especially when encountering an unknown synthetic cathinone.[3][4]
Presumptive Tests: Colorimetric tests can provide a rapid, preliminary indication of the presence of cathinones but are not specific and must be confirmed by other methods.[1][5]
Confirmatory Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique in forensic drug analysis, providing excellent separation and structural information.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A versatile separation technique, often coupled with diode-array detection (DAD) or mass spectrometry (MS), particularly useful for thermally labile compounds.[5][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Provides a unique molecular fingerprint of a substance, enabling rapid identification of functional groups.[9][10]
-
Raman Spectroscopy: A non-destructive technique that provides detailed information about the molecular structure and is suitable for in-field screening.[4][11][12]
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of various cathinone derivatives using GC-MS and HPLC. These parameters are crucial for assessing the reliability and sensitivity of the analytical methods.
Table 1: GC-MS Method Validation Data for Cathinone Analysis [1][13][14][15]
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| Cathine | Oral Fluid | 10.0 ng/mL | 20.0 ng/mL | 20-2000 ng/mL |
| Cathinone | Oral Fluid | 10.0 ng/mL | 20.0 ng/mL | 20-2000 ng/mL |
| Methcathinone | Oral Fluid | 10.0 ng/mL | 20.0 ng/mL | 20-2000 ng/mL |
| 4-FMC | Urine | 0.26 - 0.76 µg/L | 0.86 - 2.34 µg/L | Not Specified |
| 4-CMC | Oral Fluid & Sweat | Not Specified | Lowest calibrator point | Not Specified |
| N-ethyl Pentedrone | Oral Fluid & Sweat | Not Specified | Lowest calibrator point | Not Specified |
| N-ethyl Hexedrone | Oral Fluid & Sweat | Not Specified | Lowest calibrator point | Not Specified |
Table 2: HPLC-DAD/MS Method Validation Data for Cathinone Analysis [8][16][17]
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| 4-MMC | Human Urine | Not Specified | Not Specified | Not Specified |
| 4-MEC | Human Urine | Not Specified | Not Specified | Not Specified |
| 4-FMC | Human Urine | Not Specified | Not Specified | Not Specified |
| 22 Synthetic Cathinones | Urine & Blood | Not Specified | 0.25 - 5 ng/mL | Not Specified |
| Mephedrone | Not Specified | 0.75 - 1 ng/mL | 1 ng/mL | 1 - 250 ng/mL |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used confirmatory technique for the identification of cathinones.[18] The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the seized powder.[5]
- Dissolve the sample in 1 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.[5]
- If necessary, perform a basic extraction to improve peak shape for certain cathinones like ethylone.[2] To do this, dissolve the sample in water, basify to approximately pH 11 with a suitable base (e.g., 1N NaOH), and extract with an equal volume of an organic solvent like ethyl acetate.[2]
- For some analyses, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) may be necessary to improve thermal stability and chromatographic performance.[3][14]
2. Instrumental Parameters:
- Gas Chromatograph:
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
- Injector: Splitless or split injection can be used, with an injector temperature of around 250-280°C.
- Oven Temperature Program: An initial temperature of 80-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[19]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: A mass-to-charge ratio (m/z) range of 40-550 amu is typically sufficient.
- Ion Source Temperature: 230-250°C.
- Interface Temperature: 280-300°C.
3. Data Analysis:
- Identify the peaks in the total ion chromatogram (TIC).
- Compare the mass spectrum of each peak to a reference library (e.g., SWGDRUG, NIST) for identification.
- The fragmentation pattern of cathinones often shows a characteristic iminium ion as the base peak.[20]
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for the analysis of cathinones, especially for those that are thermally unstable.[21]
1. Sample Preparation:
- Prepare a stock solution of the seized material at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of the mobile phase components.[22]
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumental Parameters (Reversed-Phase HPLC):
- Column: A C18 column is commonly used for reversed-phase separation.[5]
- Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8][23]
- Flow Rate: Typically 0.5-1.0 mL/min.[22][23]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40°C).[22][23]
- Injection Volume: 5-20 µL.[22][23]
- Detector: Diode-Array Detector (DAD) for UV-Vis spectra or a Mass Spectrometer (MS) for mass information.
3. Data Analysis:
- Compare the retention time and UV-Vis spectrum (if using DAD) of the analyte with that of a certified reference material.
- If using LC-MS, compare the retention time and mass spectrum with a reference standard.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is a rapid and non-destructive technique for the identification of functional groups and the overall molecular structure.[9][21] Attenuated Total Reflectance (ATR) is a common sampling technique for seized powders.[9][24]
1. Sample Preparation (ATR-FTIR):
- Ensure the ATR crystal is clean before analysis.[24]
- Place a small amount of the powdered sample directly onto the ATR crystal.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9][24]
2. Instrumental Parameters:
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹ is generally sufficient.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
3. Data Analysis:
- Compare the acquired spectrum with a spectral library of known compounds.
- Key characteristic peaks for this compound include:
- A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.[10][20]
- Aromatic C=C stretching vibrations around 1600 cm⁻¹.[10][20]
- Amine salt (N-H) stretching in the region of 2400-2700 cm⁻¹.[10][20]
Raman Spectroscopy
Raman spectroscopy is a powerful tool for the identification of seized materials, offering high specificity and the ability to analyze samples through transparent packaging.[11][12][25]
1. Sample Preparation:
- For laboratory-based instruments, a small amount of the powder can be placed on a microscope slide.
- For portable Raman analyzers, the laser can be pointed directly at the sample, even through a plastic bag or glass vial.[25]
2. Instrumental Parameters:
- Laser Excitation Wavelength: Common wavelengths include 785 nm or 1064 nm to minimize fluorescence.[4]
- Laser Power: Adjusted to avoid sample damage.
- Acquisition Time: Typically a few seconds to a minute.
3. Data Analysis:
- The Raman spectrum is compared against a library of known substances for identification.
- Characteristic Raman bands for cathinones can be used for discrimination between isomers.[13]
Visualizations
Signaling Pathway of this compound
Synthetic cathinones primarily act as central nervous system stimulants by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[26][27][28][29] They achieve this by either inhibiting the reuptake of these neurotransmitters or by promoting their release from the presynaptic neuron.[26][27]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Snow is not like snow: Quantitative analysis of cocaine using FT-Raman spectroscopy - NicoletCZ [nicoletcz.cz]
- 3. benchchem.com [benchchem.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. unodc.org [unodc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Fentanyl - Drug Identification - Raman Spectroscopy - Advancing Materials [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. actamedica.org [actamedica.org]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. unodc.org [unodc.org]
- 26. benchchem.com [benchchem.com]
- 27. What is the mechanism of Cathine hydrochloride? [synapse.patsnap.com]
- 28. Mechanism of action of cathinone: the active ingredient of khat (Catha edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanism of action of cathinone: the active ingredient of khat (Catha edulis). | Semantic Scholar [semanticscholar.org]
Application Note: Analysis of Cathinone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the qualitative and quantitative analysis of cathinone (B1664624) hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Cathinones, a class of psychoactive substances, present analytical challenges due to their thermal instability and structural similarities among analogues.[1][2][3] This protocol outlines procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation, providing a reliable workflow for researchers, forensic scientists, and drug development professionals. The described method offers excellent sensitivity and selectivity for the determination of cathinone in various matrices.
Introduction
Synthetic cathinones have emerged as a significant class of new psychoactive substances (NPS), posing challenges for forensic and clinical laboratories.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of these compounds due to its high resolving power and sensitivity.[4] However, the analysis of cathinones by GC-MS can be complicated by issues such as thermal degradation and extensive fragmentation in the ion source.[1][4] Derivatization is often employed to improve the chromatographic behavior and mass spectral characteristics of these compounds.[4][5] This application note provides a comprehensive protocol for the GC-MS analysis of cathinone hydrochloride, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of cathinone from a sample matrix.
Reagents and Materials:
-
This compound standard
-
Ethyl acetate (B1210297)
-
0.5 M Ammonium (B1175870) hydrogen carbonate
-
Internal Standard (IS) solution (e.g., methylone-d3)[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.5 mL of the sample, add 5 µL of the internal standard solution.[6]
-
Add 200 µL of 0.5 M ammonium hydrogen carbonate to the sample.[6]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
Derivatization
Derivatization is crucial for improving the thermal stability and chromatographic properties of cathinones.[4]
Reagents and Materials:
-
Pentafluoropropionic anhydride (B1165640) (PFPA) or Heptafluorobutyric anhydride (HFBA)[5][6]
-
Ethyl acetate
-
Heating block
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., PFPA or HFBA).[5]
-
Cap the vial and heat at 65-70°C for 30 minutes.[5]
-
Allow the sample to cool to room temperature.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[5][6]
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar phenyl-methyl polysiloxane column[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C[5] |
| Injection Mode | Splitless[5] |
| Injection Volume | 1-2 µL[5][6] |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 230°C, hold for 2 min. Total run time: 12.50 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Interface Temperature | 250°C[5] |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[5] |
| SIM Ions for Cathinone | m/z 77, 105, 240[5][8] |
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of cathinone.
| Analyte | Retention Time (min) | Characteristic Ions (m/z) in SIM Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Cathinone | Variable | 77, 105, 240[5][8] | 10 ng/mL[9] | 20 ng/mL[9] |
Note: Retention time is dependent on the specific GC column and oven temperature program and should be determined experimentally.
Data Presentation and Interpretation
The primary fragmentation pathway for cathinones under electron impact ionization is an alpha-cleavage, resulting in the formation of a characteristic iminium ion which is often the base peak in the mass spectrum.[4][10] For cathinone, the mass spectrum will show characteristic fragments. In quantitative analysis using SIM mode, monitoring the specified ions (m/z 77, 105, 240) provides high selectivity and sensitivity.[5][8]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the GC-MS analysis and the characteristic fragmentation of cathinone.
Caption: GC-MS analysis workflow for this compound.
Caption: Simplified fragmentation of cathinone in MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This protocol serves as a valuable resource for laboratories involved in the analysis of synthetic cathinones.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. ojp.gov [ojp.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Cathinone Hydrochloride Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, commonly known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS).[1][2] These compounds are structurally related to cathinone (B1664624), the active psychostimulant in the khat plant (Catha edulis).[3] The abuse of synthetic cathinones is a significant public health concern, linked to severe adverse effects including psychosis, hyperthermia, and neurotoxicity.[1][4] Understanding the neurotoxic potential of these substances is critical for public health risk assessment and the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for a panel of in vitro assays to assess the neurotoxicity of cathinone hydrochloride and its analogs. These assays are designed to be conducted in a laboratory setting using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, a common model for neurotoxicity studies.[3] The protocols outlined herein will enable researchers to quantify key indicators of neurotoxicity, including reductions in cell viability, compromised cell membrane integrity, and the induction of apoptotic pathways.
Mechanisms of Cathinone Neurotoxicity
The neurotoxic effects of synthetic cathinones are complex and involve multiple cellular and molecular pathways.[3] Key mechanisms include:
-
Interaction with Monoamine Transporters: Synthetic cathinones can act as substrates for or blockers of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][5] This interaction leads to increased synaptic concentrations of these neurotransmitters, contributing to their psychostimulant effects and potential neurotoxicity.[4]
-
Oxidative Stress: A significant contributor to cathinone-induced neurotoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[5][6] This can damage cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Cathinones can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[3][6]
-
Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, a key feature of neurotoxicity.[3][5]
Data Presentation: Comparative Neurotoxicity of Synthetic Cathinones
The following table summarizes the inhibitory concentrations (IC50) of various synthetic cathinones on human monoamine transporters, providing a comparative measure of their potency. Lower IC50 values indicate greater potency.
| Synthetic Cathinone | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) |
| MDPV | 0.07 | 0.03 | 4.5 |
| α-PVP | < 1 | < 1 | > 100 |
| Pentedrone | < 1 | < 10 | 16 |
| 4-MMC | < 10 | < 10 | ≥ 100 |
| 4-MEC | < 10 | < 100 | ≥ 100 |
| Methylone | < 10 | < 10 | ≥ 100 |
| 3-MMC | < 10 | < 100 | ≥ 100 |
Data compiled from Zwartsen et al., 2020.[7]
Experimental Protocols
A multi-assay approach is recommended for a comprehensive assessment of cathinone-induced neurotoxicity.[3]
Protocol 1: Cell Viability Assessment using the MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1 mixture)[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and other derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Phosphate-buffered saline (PBS)[3]
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the synthetic cathinones in fresh culture medium for 24 hours.[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3]
-
Formazan (B1609692) Solubilization: After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Cytotoxicity Assessment using the Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)[3]
-
96-well microplate reader[3]
-
Cells and reagents as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with synthetic cathinones as described for the MTT assay.[3]
-
Controls: Prepare three control wells:
-
Supernatant Transfer: After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]
-
Assay Reaction: Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the high control.
Protocol 3: Apoptosis Assessment using the Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar luminescent or colorimetric assay)[3]
-
Luminometer or spectrophotometer compatible with 96-well plates[3]
-
Cells and reagents as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with synthetic cathinones as described for the MTT assay.[3]
-
Equilibration: After the 24-hour treatment period, equilibrate the plate and its contents to room temperature.[3]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[3]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[3]
-
Mixing: Gently mix the contents of the wells by shaking the plate for 30 seconds.[3]
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]
-
Measurement: Measure luminescence or absorbance.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.[3]
Visualizations
Caption: Signaling pathway of cathinone-induced neurotoxicity.
Caption: Experimental workflow for assessing cathinone neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
Application Notes and Protocols: Animal Models for Studying the Behavioral Effects of Cathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to investigate the behavioral effects of cathinone (B1664624) hydrochloride and its synthetic derivatives. The information compiled herein is intended to guide researchers in designing and implementing robust preclinical studies to assess the abuse liability, psychostimulant properties, and neurobiological mechanisms of this class of substances.
Introduction to Cathinone Hydrochloride and its Behavioral Effects
Cathinone is a psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant.[1] Synthetic cathinones, often colloquially known as "bath salts," are a large and diverse class of designer drugs that are structurally and pharmacologically similar to cathinone, amphetamine, and cocaine.[1][2] These compounds primarily exert their effects by modulating monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[3][4][5][6][7] The primary mechanism of action involves the inhibition of monoamine reuptake and/or the promotion of their release from presynaptic terminals.[2][3][5][6][7][8] This surge in synaptic monoamines is believed to underlie the psychostimulant, euphoric, and reinforcing effects of cathinones, which contribute to their high potential for abuse.[1][2][9]
Animal models are indispensable tools for systematically evaluating the behavioral pharmacology of this compound and its analogs. These models allow for the controlled investigation of various behavioral endpoints that are translational to human drug use, including locomotor stimulation, reward and reinforcement, and the subjective effects of the drug. The three most predominantly used animal models for assessing the abuse potential of substances are conditioned place preference (CPP), self-administration, and drug discrimination.[1][10]
Data Presentation: Behavioral Effects of Cathinone Derivatives
The following tables summarize quantitative data from various preclinical studies on the behavioral effects of this compound and its synthetic derivatives in rodent models.
Table 1: Locomotor Activity of Synthetic Cathinones in Mice
| Compound | Dose Range (mg/kg) | Peak Effect Dose (mg/kg) | Duration of Peak Effect | Key Findings | Reference |
| Dipentylone | 5 - 50 | 25 | 2 - 3 hours | Dose-dependently increased locomotor activity, with maximal effects similar to cocaine and methamphetamine. | [11] |
| N-ethylhexedrone | 2.5 - 50 | 25 | 4 hours | Produced robust locomotor stimulation. | [9][11] |
| 4-chloroethcathinone (4-CEC) | 10 - 100 | 50 | 2 - 3 hours | Less efficacious than methamphetamine, producing about 74% of its stimulant effect. | [11] |
| 4’-methyl-α-pyrrolidinohexiophenone (MPHP) | 1 - 25 | 10 | 6 hours | Potent and long-lasting locomotor stimulant effects. | [9][11] |
| α-PHP | 2.5 - 25 | 10 | 100 minutes | A sharp reduction in activity at 20-40 min followed by profound stimulation at 25 mg/kg. | [12] |
| α-PPP | 2.5 - 50 | 25 | 60 - 190 minutes | Time and dose-dependent stimulation of locomotor activity. | [12] |
| Ethylone | 10 - 50 | 25 | 120 - 160 minutes | Stimulant effects were delayed at the highest dose. | [12] |
| α-PVT | 10 - 100 | 25 | 240 - 250 minutes | Strong and long-lasting stimulant effects. | [12] |
| MDPBP | 0.1 - 2.5 | 1 | Not specified | Produced time and dose-dependent stimulation of locomotor activity. | [12] |
| N-ethylpentylone | 5 - 25 | Not specified | 2 - 3 hours | Dose-dependent increases in locomotor activity. | |
| Dimethylone | 2.5 - 25 | 25 | 1 - 2 hours | Dose-dependent increases in locomotor activity. | |
| Dibutylone | 5 - 50 | 25 | 2 - 3 hours | Dose-dependent increases in locomotor activity. | |
| Clephedrone | 1 - 10 | 5 | Up to 6 hours | Delayed onset of peak effects. |
Table 2: Rewarding Effects of Cathinone Derivatives in Conditioned Place Preference (CPP) in Rodents
| Compound | Animal Model | Dose Range (mg/kg) | Effective Doses for CPP (mg/kg) | Key Findings | Reference |
| Cathinone | Rats | 0.2 - 1.6 | 0.4, 0.8, 1.6 | Produced a significant CPP at all but the lowest dose tested. | [13] |
| l-cathinone | Rats | 0.8 | 0.8 | Discrimination training enhanced the CPP effect, which was attenuated by a dopamine release inhibitor. | [14] |
| Mephedrone | Mice | Not specified | Not specified | Displayed a significant place preference. | [1] |
| Mephedrone | Rats | 30 | 30 | Demonstrated a significant preference for the drug-paired chamber. | [1] |
| Naphyrone | Rats | 1 - 20 | 5, 20 | Increased time spent in the drug-paired compartment, comparable to methamphetamine. | [15] |
| α-PVT | Mice | 10, 30, 50 | 10, 30, 50 | Produced a significant place preference. | [16] |
| Pentylone (B609909) | Zebrafish | 20, 40, 60 | 40, 60 | Dose-dependently induced CPP. | [17] |
| Eutylone (B1425526) | Zebrafish | 20, 40, 60 | 20, 40, 60 | Induced CPP at all tested doses. | [17] |
| N-ethylpentylone (NEP) | Zebrafish | 20, 40, 60 | 20, 40, 60 | Induced CPP at all tested doses, showing higher potency than pentylone and eutylone at 20 mg/kg. | [17] |
Table 3: Reinforcing Effects of Synthetic Cathinones in Intravenous Self-Administration (IVSA) in Rats
| Compound | Dose Range (mg/kg/infusion) | Effective Doses for Reinforcement (mg/kg/infusion) | Key Findings | Reference |
| α-PVP | 0.012 - 0.025 | 0.012, 0.025 | Functioned as a more potent reinforcer than methamphetamine. | [18] |
| 4-MEC | 0.8 | 0.8 | Maintained self-administration significantly above saline levels. | [18] |
| 4-MePPP | 0.1 - 0.2 | 0.1, 0.2 | Maintained self-administration significantly above saline levels. | [18] |
| α-PVT | 0.1, 0.3, 1.0 | 0.1, 0.3, 1.0 | Produced an inverted U-shaped dose-effect curve. | [16] |
| α-PVP | 0.1 | 0.1 | Both male and female rats acquired self-administration. | [19][20] |
| 4MMC (Mephedrone) | 0.5 | 0.5 | Both male and female rats acquired self-administration. | [19][20] |
Experimental Protocols
Locomotor Activity Assessment
This protocol is used to evaluate the psychostimulant effects of this compound by measuring changes in spontaneous locomotor activity.
Materials:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.
-
This compound or its analog, dissolved in sterile saline (0.9%).
-
Vehicle control (sterile saline).
-
Experimental animals (e.g., Swiss-Webster mice or Sprague-Dawley rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal individually into the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Administration: Following habituation, remove the animals from the arenas, administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: Immediately after injection, return the animals to the same open-field arenas and record locomotor activity for a predetermined period (e.g., 2-8 hours).[11][12] Activity is typically quantified in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
Data Analysis: The primary dependent variables are total distance traveled, horizontal activity counts, and vertical activity counts (rearing). Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (drug dose) and time as factors. Post-hoc tests are used to compare individual dose groups to the vehicle control.
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used model to assess the rewarding and motivational effects of drugs of abuse.
Materials:
-
CPP apparatus: A two- or three-chambered box with distinct visual and tactile cues in each compartment.
-
This compound or its analog, dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Pre-conditioning (Baseline Preference Test): On day 1, place each animal in the central compartment (if using a three-chamber apparatus) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days and involves pairing the drug with one of the distinct compartments and the vehicle with the other.
-
Drug Pairing: On specified days, administer this compound and confine the animal to the initially non-preferred (or randomly assigned) compartment for 30-60 minutes.
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
-
Post-conditioning (Preference Test): On the day after the last conditioning session, place the animal back in the central compartment and allow free access to all compartments for 15-20 minutes, with no drug or vehicle administered. Record the time spent in each compartment.
-
Data Analysis: The primary measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[13] Statistical analysis is typically performed using a paired t-test or ANOVA.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work for drug infusions.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a tone generator.
-
An indwelling intravenous catheter surgically implanted into the jugular vein of the animal.
-
A syringe pump connected to the catheter via a liquid swivel to allow for drug infusion.
-
This compound or its analog, dissolved in sterile saline.
-
Heparinized saline for catheter maintenance.
-
Experimental animals (e.g., Sprague-Dawley rats).
Procedure:
-
Surgery and Recovery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.[18]
-
Acquisition of Self-Administration: Place the rats in the operant chambers for daily sessions (e.g., 2 hours). Presses on the active lever result in an intravenous infusion of the drug, paired with a cue (e.g., illumination of a stimulus light and a tone). Presses on the inactive lever are recorded but have no programmed consequences.
-
Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where one lever press results in one infusion. The response requirement can be gradually increased (e.g., to FR5) as the behavior is acquired.[18]
-
-
Dose-Response Determination: Once stable responding is established, different doses of the cathinone derivative are tested to determine the dose-response function for reinforcement.
-
Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer the drug, a PR schedule can be implemented. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the reinforcing efficacy of the drug.[16]
-
Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint on a PR schedule. Data are analyzed using ANOVA to compare responding across different doses and between the active and inactive levers.
Visualization of Pathways and Workflows
Signaling Pathways
The behavioral effects of this compound are primarily mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.
Caption: Mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the key behavioral experiments described in this document.
References
- 1. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathinone - Wikipedia [en.wikipedia.org]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Affective Properties of Synthetic Cathinones: Role of Reward and Aversion in Their Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of learned behavior upon conditioned place preference to cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Synthesis and Analysis of Chloro-Cathinones: Application Notes and Protocols for Forensic and Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and analysis of chloro-substituted cathinones, a significant class of novel psychoactive substances (NPS). The information herein is intended to support forensic investigations, clinical toxicology, and research into the pharmacology and metabolism of these compounds.
Introduction
Chloro-cathinones are a sub-class of synthetic cathinones that have emerged on the illicit drug market, posing significant challenges to law enforcement and public health. Their structural similarity to controlled substances like cathinone (B1664624) and amphetamine, combined with the varying psychoactive effects and toxicological profiles of different positional isomers (ortho-, meta-, and para-chloro substituted), necessitates robust and reliable methods for their synthesis as reference standards and their detection in biological and seized materials. This document outlines a general synthetic pathway for various chloro-cathinones and details validated analytical methods for their quantification.
Synthesis of Chloro-Cathinones
A common and effective method for the synthesis of chloro-cathinones involves a three-step process starting from the corresponding chloropropiophenone. This procedure can be adapted to produce a variety of chloro-substituted cathinone analogs.[1]
General Synthetic Protocol
The synthesis is typically carried out as a three-step pathway:
-
α-Bromination of the Ketone: The appropriate chloropropiophenone (2-, 3-, or 4-chloropropiophenone) is dissolved in a suitable solvent such as dichloromethane (B109758) and cooled in an ice bath. A catalytic amount of hydrobromic acid is added, followed by the dropwise addition of bromine in a 1:1 molar ratio to the ketone. The reaction is stirred at room temperature, protected from light, until the bromine color disappears, indicating the formation of the α-bromoketone intermediate.[1] The mixture is then concentrated under vacuum.
-
Nucleophilic Substitution: The resulting α-bromoketone, without further purification, is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and kept in an ice bath. A cooled solution of the desired amine (e.g., methylamine, ethylamine, or dimethylamine (B145610) in THF) is added dropwise.[1] The amine acts as a nucleophile, displacing the bromide to form the free base of the target chloro-cathinone.[2]
-
Salt Formation: As cathinone free bases can be unstable, the final product is typically converted to its hydrochloride salt.[2] This is achieved through acid precipitation, yielding a more stable and handleable product.
This general method can be used for the synthesis of various chloro-cathinones, including 2-chloromethcathinone (2-CMC), 3-chloromethcathinone (B1649792) (3-CMC), and 4-chloromethcathinone (4-CMC), as well as their ethylated and dimethylated analogs.[1]
Forensic and Clinical Analysis of Chloro-Cathinones
The analysis of chloro-cathinones in forensic and clinical samples typically involves chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Sample Preparation
Effective sample preparation is crucial for accurate and reliable analysis. The choice of extraction technique depends on the biological matrix.
-
Liquid-Liquid Extraction (LLE): A common method for urine samples, where the sample is made alkaline before extraction with an organic solvent.[3]
-
Solid-Phase Extraction (SPE): Frequently used for more complex matrices like blood, oral fluid, and hair. Cation exchange SPE is often employed for the extraction of cathinones from oral fluid.[4]
Analytical Methods and Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of chloro-cathinones. Derivatization is sometimes used to improve the chromatographic properties of the analytes.
GC-MS/MS Protocol for 4-Chloromethcathinone (4-CMC) in Oral Fluid and Sweat [5]
-
Extraction: Liquid-liquid extraction with ethyl acetate.
-
Derivatization: The dried extract is derivatized with pentafluoropropionic anhydride (B1165640) (PFPA).
-
GC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into the GC-MS/MS system.
-
Validation Data:
-
Linearity: The method is linear, with R² values ≥0.990.[5]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ are adequate for forensic analysis. For instance, in one study, the LOQ for 4-CMC in oral fluid was the lowest calibrator point.[5]
-
Precision and Accuracy: Intra- and inter-assay precision and accuracy values are typically below 20%.[5]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of chloro-cathinones and is particularly suitable for complex biological matrices.
LC-Q/TOF-MS Protocol for Synthetic Cathinones in Blood and Urine [6][7]
-
Extraction: Solid-phase extraction (SPE).
-
Chromatography: Reversed-phase chromatography is used to separate the analytes.
-
Mass Spectrometry: Detection and quantification are performed using a quadrupole time-of-flight (Q/TOF) mass spectrometer.
-
Validation Data:
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of chloro-cathinones from various studies.
Table 1: LC-MS/MS Validation Data for Synthetic Cathinones in Oral Fluid
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Extraction Efficiency (%) |
| Cathinone | 1 - 250 | 0.75 | 1 | 87.2 - 116.8[4][8] |
| Methcathinone | 1 - 250 | 0.75 | 1 | 87.2 - 116.8[4][8] |
| Mephedrone | 1 - 250 | 1 | 1 | 87.2 - 116.8[4][8] |
| Methylone | 1 - 250 | 1 | 1 | 87.2 - 116.8[4][8] |
Table 2: GC-MS Validation Data for Synthetic Cathinones in Urine
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Various Cathinones | 100 - 1000 | 10 - 30 | 30 - 100 |
| Butylone | 100 - 1000 | 10 - 30 | 30 - 100 |
| Mephedrone | 100 - 1000 | 10 - 30 | 30 - 100 |
| 3-MMC | 100 - 1000 | 10 - 30 | 30 - 100 |
Data adapted from a study on the GC-MS determination of 18 synthetic cathinones in human urine.[3]
Table 3: LC-Q/TOF-MS Validation Data for Synthetic Cathinones in Blood and Urine [6][7]
| Matrix | Extraction Efficiency (%) | Limit of Quantification (ng/mL) |
| Blood | 81 - 93 | 0.25 - 5 |
| Urine | 84 - 104 | 0.25 - 5 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis pathway for chloro-cathinones and a typical analytical workflow for their detection in biological samples.
Caption: General synthesis pathway for chloro-cathinone hydrochlorides.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
Unveiling Molecular Fingerprints: FT-IR Spectroscopy for Functional Group Identification in Cathinone Hydrochloride
Application Note
Abstract
This document provides a detailed protocol for the application of Fourier-Transform Infrared (FT-IR) spectroscopy in the qualitative analysis of cathinone (B1664624) hydrochloride. The characteristic vibrational frequencies of key functional groups within the cathinone molecule are discussed, and a standard operating procedure for sample analysis using Attenuated Total Reflectance (ATR) FT-IR is outlined. This guide is intended for researchers, forensic scientists, and professionals in the pharmaceutical and drug development sectors to facilitate the rapid and accurate identification of this psychoactive substance.
Introduction
Cathinone and its synthetic derivatives are a class of psychoactive substances that act as central nervous system stimulants.[1][2] The hydrochloride salt of cathinone is a common form in which this compound is found. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral pattern that allows for its identification. This application note details the use of FT-IR spectroscopy for the identification of the primary functional groups present in cathinone hydrochloride.
Key Functional Groups in this compound
The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include a carbonyl group (C=O), an aromatic ring, an alkyl chain, and an amine salt. The infrared spectra of cathinone derivatives consistently show a prominent absorption band for the carbonyl group stretching.[3][4]
Data Presentation
The following table summarizes the characteristic FT-IR absorption bands for the functional groups present in this compound and its analogs. The data is a synthesis from various spectroscopic studies of synthetic cathinones.[3][4][5][6][7]
| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |
| Amine Salt (-NH₃⁺) | N-H Stretch | 2400 - 2700 | Low, broad |
| Aromatic C-H | C-H Stretch | 3024 - 3063 | Medium |
| Alkyl C-H | C-H Stretch | 2711 - 2952 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1674 - 1700 | Strong, sharp |
| Aromatic C=C | C=C Stretch | 1580 - 1605 | Medium to Strong |
| Aromatic C-H Bend | Out-of-plane bend | 690 - 770 | Strong |
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
This protocol outlines the steps for analyzing a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.[8]
Materials:
-
FT-IR Spectrometer with ATR accessory
-
This compound sample (solid powder)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, record a background spectrum. This will account for any atmospheric or instrumental interferences. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.[8]
-
-
Pressure Application:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[8]
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the collected spectrum (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare their wavenumbers to the reference table to identify the functional groups.
-
-
Cleaning:
-
After analysis, clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent and lint-free wipes.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the functional groups of this compound.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Correlation of functional groups to FT-IR peaks for cathinone HCl.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and straightforward method for the preliminary identification of this compound by confirming the presence of its key functional groups. The characteristic strong carbonyl absorption, along with the bands corresponding to the amine salt and aromatic ring, provides a distinctive spectral signature. This application note serves as a practical guide for the implementation of this technique in a laboratory setting. For unequivocal identification, especially in forensic contexts, it is recommended to use FT-IR in conjunction with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baes.uc.pt [baes.uc.pt]
- 5. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Microdialysis in Awake Animals to Measure Cathinone-Induced Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis in awake, freely moving animals to measure cathinone-induced changes in neurotransmitter levels. This technique is a powerful tool for elucidating the neurochemical mechanisms underlying the psychoactive effects of novel psychoactive substances (NPS) and for preclinical assessment of their abuse liability.
Introduction to In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a widely used technique for sampling and measuring the concentration of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly in the brain.[1] A small, semi-permeable probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[2] Following a recovery period, the animal, now awake and able to move freely, is connected to a microinfusion pump. An artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the passive diffusion of small molecules, such as neurotransmitters, from the brain's extracellular space into the dialysate, which is then collected for analysis.[1] This method allows for the continuous monitoring of neurochemical dynamics in response to pharmacological challenges, such as the administration of synthetic cathinones.
The analysis of the collected dialysate is most commonly performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and selective method for quantifying monoamine neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).
Experimental Protocols
Surgical Implantation of Microdialysis Guide Cannula
This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region of a rodent (e.g., rat or mouse).
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, drills, etc.)
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile saline
-
Analgesics
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (or another suitable anesthetic) and mount its head securely in the stereotaxic frame. Shave and disinfect the surgical area on the scalp.
-
Exposure of the Skull: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Determination of Stereotaxic Coordinates: Using a rat or mouse brain atlas, determine the precise anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex).
-
Drilling and Screw Placement: Drill a small hole through the skull at the determined coordinates for the guide cannula. Drill additional holes for the placement of bone screws, which will anchor the dental cement.
-
Implantation of Guide Cannula: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Apply dental cement around the guide cannula and the bone screws to secure the implant to the skull.
-
Post-Operative Care: After the cement has hardened, suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure in Awake Animals
This protocol describes the process of conducting a microdialysis experiment in a recovered, freely moving animal.
Materials:
-
Microdialysis probe (sized to match the guide cannula)
-
Microinfusion pump and syringe
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or vials for sample collection
-
Liquid swivel and tethering system
-
Cathinone (B1664624) solution for administration
Procedure:
-
Habituation: On the day of the experiment, place the animal in the experimental chamber to allow for habituation.
-
Probe Insertion: Gently insert the microdialysis probe through the previously implanted guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to the microinfusion pump via tubing and a liquid swivel. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to confirm a stable baseline.
-
Cathinone Administration: Administer the cathinone of interest (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis to prevent degradation of the neurotransmitters.
-
Histological Verification: At the end of the study, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Analysis of Dialysate Samples by HPLC-ECD
This protocol provides a general outline for the quantification of dopamine and serotonin in microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine and serotonin
-
Data acquisition and analysis software
Procedure:
-
System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system.
-
Standard Curve: Prepare a series of standard solutions of dopamine and serotonin of known concentrations. Inject these standards to generate a standard curve for quantification.
-
Sample Injection: Thaw the dialysate samples and inject a small volume (e.g., 10-20 µL) into the HPLC system.
-
Chromatographic Separation: The neurotransmitters in the sample are separated on the C18 column based on their physicochemical properties.
-
Electrochemical Detection: As the separated neurotransmitters elute from the column, they are detected by the ECD, which generates a signal proportional to their concentration.
-
Data Analysis: Identify and quantify the dopamine and serotonin peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards. Express the results as a percentage change from the baseline levels.
Data Presentation
The following table summarizes quantitative data from various studies on the effects of different cathinones on extracellular dopamine and serotonin levels in the nucleus accumbens of awake rats, as measured by in vivo microdialysis.
| Cathinone Derivative | Dose and Route of Administration | Brain Region | Peak Dopamine Increase (% of Baseline) | Peak Serotonin Increase (% of Baseline) | Citation(s) |
| Mephedrone | 3 mg/kg, s.c. | Nucleus Accumbens | ~496% | ~941% | [3] |
| Methylone | 1.0 mg/kg, i.v. | Nucleus Accumbens | ~200-300% | > Dopamine Increase | [4][5] |
| MDPV | 0.3 mg/kg, i.v. | Nucleus Accumbens | ~400% | No significant increase | [4] |
| Methcathinone (MCAT) | Dose-dependent | Nucleus Accumbens | Dose-dependent increase | Dose-dependent increase | [6] |
Note: The values presented are approximate peak effects and can vary depending on the specific experimental conditions, such as the animal strain, precise location of the probe, and analytical methods used.
Visualizations
Caption: Experimental workflow for in vivo microdialysis in awake animals.
Caption: Cathinone-induced neurotransmitter release pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays to Determine Cathinone Hydrochloride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathinone (B1664624) hydrochloride and its synthetic derivatives represent a large class of psychoactive substances that primarily exert their effects by interacting with monoamine transporters.[1] Understanding the binding affinity of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is crucial for elucidating their pharmacological profiles, abuse potential, and therapeutic possibilities. Radioligand binding assays are a robust and sensitive method for quantifying these interactions.[2] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of cathinone hydrochloride for human monoamine transporters.
Data Presentation: Receptor Binding Affinities of Cathinones
The following table summarizes the in vitro binding affinities (Ki values) of cathinone and several of its derivatives for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (μM) | SERT Ki (μM) | NET Ki (μM) |
| Cathinone | Low micromolar | >30 | Low micromolar |
| Methcathinone (B1676376) | Low micromolar | >30 | Low micromolar |
| α-PPP | 1.29 | 161.4 | - |
| α-PBP | 0.145 | - | - |
| α-PVP | 0.0222 | - | - |
| α-PHP | 0.016 | 33 | - |
| PV-8 | 0.0148 | - | - |
| 4-MEC | - | <10 | - |
| Pentedrone | - | <10 | - |
| Pentylone | - | <10 | - |
| 4-MeO-α-PVP | - | <10 | - |
Note: Specific Ki values for this compound are often presented within the context of broader studies on its derivatives. The data for cathinone and methcathinone indicate affinities in the low micromolar range for DAT and NET, with significantly lower affinity for SERT.[3] For comparison, the prototypical psychostimulant amphetamine has been shown to bind to NET and DAT with affinities of 1.0 and 5.7 μM, respectively.[4] The α-pyrrolidinophenone series demonstrates that increasing the length of the carbon chain on the α-carbon generally increases affinity for DAT.[5] In contrast, substitutions on the phenyl ring can increase affinity for SERT.[5]
Experimental Protocols
These protocols describe competitive radioligand binding assays using membrane preparations from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporters.
I. General Reagents and Equipment
-
Cell Culture: HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET.
-
Radioligands:
-
For hDAT and hNET: [¹²⁵I]RTI-55
-
For hSERT: [³H]Citalopram
-
-
Test Compound: this compound
-
Reference Compounds:
-
For hDAT: Mazindol or Cocaine
-
For hSERT: Imipramine or a selective serotonin reuptake inhibitor (SSRI)
-
For hNET: Desipramine or Mazindol
-
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Homogenizer
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter or gamma counter
-
Protein assay kit (e.g., BCA or Bradford)
-
II. Membrane Preparation
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection, aliquot, and store at -80°C.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
III. Radioligand Binding Assay (Filtration Method)
This procedure is a competitive binding assay to determine the IC₅₀ of this compound.[7]
-
Assay Setup: Perform the assay in a 96-well plate in a final volume of 250 µL per well.[6] All determinations should be done in triplicate.
-
Prepare Reagent Plates:
-
Test Compound Plate: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Radioligand Plate: Dilute the specific radioligand in assay buffer to a final concentration at or below its Kd.
-
-
Assay Incubation: To each well of the assay plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of the appropriate reference compound (for non-specific binding) or 50 µL of the this compound dilution.
-
50 µL of the diluted radioligand.
-
150 µL of the thawed and diluted membrane preparation (typically 5-20 µg of protein per well).[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[6]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Drying: Dry the filter mat for 30 minutes at 50°C.[6]
-
Counting: Place the dried filter mat in a scintillation vial or counting bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter or gamma counter.[6]
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the specific transporter. The Kd should be determined in separate saturation binding experiments.
-
-
Visualizations
Experimental Workflow
Signaling Pathways
The primary mechanism of action for this compound is the inhibition of dopamine, serotonin, and norepinephrine reuptake by their respective transporters. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing downstream signaling.
Dopamine Transporter (DAT) Signaling Pathway
Serotonin Transporter (SERT) Signaling Pathway
Norepinephrine Transporter (NET) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application of Cathinone Derivatives in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathinone (B1664624) and its synthetic derivatives are a class of psychoactive substances that have garnered significant attention in neuroscience research due to their potent effects on the central nervous system.[1][2] Structurally related to amphetamine, these compounds primarily act as modulators of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3][4] Their diverse mechanisms of action, ranging from reuptake inhibition to substrate-mediated neurotransmitter release, make them valuable tools for investigating the neurobiology of addiction, reward, and various psychiatric disorders.[1][5] This document provides detailed application notes and experimental protocols for the use of cathinone derivatives in neuroscience research.
Mechanisms of Action: Interaction with Monoamine Transporters
Synthetic cathinones can be broadly categorized into two main groups based on their interaction with monoamine transporters:
-
Reuptake Inhibitors (Blockers): These compounds, often containing a pyrrolidine (B122466) ring (e.g., MDPV, α-PVP), bind to and block the function of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.[1][6] This leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse, thereby enhancing monoaminergic signaling.[3]
-
Releasing Agents (Substrates): This group, which includes compounds like mephedrone (B570743) and methylone, act as substrates for monoamine transporters.[7] They are transported into the presynaptic neuron, prompting a reversal of the transporter's normal function and causing a non-vesicular release of neurotransmitters into the synapse.[1][5]
The specific effects of a cathinone derivative are determined by its relative affinity and activity at each of the monoamine transporters.
Data Presentation: In Vitro Pharmacology of Selected Cathinone Derivatives
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several common cathinone derivatives at human monoamine transporters. This quantitative data is essential for selecting appropriate compounds and concentrations for in vivo and in vitro studies.
Table 1: Binding Affinities (Ki, nM) of Cathinone Derivatives at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Reuptake Inhibitors | |||
| MDPV | 4.85[2] | 16.84[2] | >10,000[2] |
| α-PVP | 22.2[8] | 39.1[8] | 2,750[8] |
| α-PPP | 1,290[8] | 467[8] | 161,400[8] |
| Releasers/Hybrid | |||
| Mephedrone | 1,290[5] | 467[5] | 161,400[5] |
| Methylone | 560[9] | 5,190[9] | 230[9] |
| Butylone | 1,890[5] | 7,120[5] | 420[5] |
| Methcathinone | 770[5] | 410[5] | >30,000[5] |
Note: Ki values can vary based on experimental conditions and assay types.
Table 2: Uptake Inhibition Potencies (IC50, nM) of Cathinone Derivatives at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Reuptake Inhibitors | |||
| MDPV | 7[10] | 3[10] | 4,500[10] |
| α-PVP | 29[10] | 16[10] | >100,000[10] |
| Pentedrone | 46[10] | 1,400[10] | 16,000[10] |
| Releasers/Hybrid | |||
| Mephedrone (4-MMC) | 490[10] | 320[10] | >100,000[10] |
| 3-MMC | 1,300[10] | 2,200[10] | >100,000[10] |
| Methylone | 1,100[10] | 1,400[10] | >100,000[10] |
| 4-MEC | 600[10] | 2,200[10] | >100,000[10] |
Note: IC50 values are indicative and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of cathinone derivatives.
Protocol 1: Locomotor Activity Assessment in Mice
This protocol is used to evaluate the psychostimulant effects of cathinone derivatives by measuring changes in spontaneous locomotor activity.
Materials:
-
Male Swiss-Webster mice (8-12 weeks old)[11]
-
Locomotor activity chambers (e.g., Digiscan)[11]
-
Cathinone derivative of interest
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Methodology:
-
Habituation:
-
Drug Administration:
-
After habituation, briefly remove each mouse from the chamber and administer the cathinone derivative or vehicle via i.p. injection.
-
Immediately return the mouse to the same activity chamber.[13]
-
-
Data Collection:
-
Data Analysis:
-
Analyze the total distance traveled and other locomotor parameters.
-
Compare the effects of different doses of the cathinone derivative to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Intravenous Self-Administration in Rats
This "gold-standard" operant conditioning paradigm assesses the reinforcing properties and abuse potential of a cathinone derivative.[14]
Materials:
-
Male Sprague-Dawley rats with indwelling intravenous catheters[14]
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a syringe pump[4]
-
Cathinone derivative of interest
-
Vehicle (e.g., sterile 0.9% saline)
-
Infusion lines and swivels
Methodology:
-
Acquisition Training:
-
Train rats to press an "active" lever to receive an intravenous infusion of a known reinforcer, such as methamphetamine (e.g., 0.05 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule.[14]
-
Each infusion is paired with a cue light and/or tone.
-
Presses on the "inactive" lever have no consequences.
-
Continue training until stable responding is achieved.
-
-
Substitution:
-
Once responding is stable, substitute the training drug with different doses of the test cathinone derivative or vehicle.
-
Assess the rate of self-administration for each dose.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.
-
-
Data Analysis:
-
Analyze the number of infusions earned per session for each dose.
-
Compare responding on the active versus inactive lever.
-
Determine the breakpoint for each dose on the progressive ratio schedule.
-
Protocol 3: In Vivo Microdialysis for Measuring Dopamine Release
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[1]
Materials:
-
Rats with a surgically implanted guide cannula targeting the nucleus accumbens or striatum[1]
-
Microdialysis probes
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Cathinone derivative of interest
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[1]
Methodology:
-
Probe Insertion and Equilibration:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine.[15]
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).[1]
-
-
Drug Administration:
-
Administer the cathinone derivative systemically (e.g., i.p.) or locally via reverse dialysis through the probe.
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours.[1]
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Analyze the time course and magnitude of the change in dopamine levels.
-
Protocol 4: Conditioned Place Preference (CPP)
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug by pairing a specific environment with the drug's effects.[16]
Materials:
-
CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues)[16]
-
Rats or mice
-
Cathinone derivative of interest
-
Vehicle (e.g., sterile 0.9% saline)
Methodology:
-
Pre-Conditioning (Baseline Preference Test):
-
On day 1, place the animal in the apparatus with free access to all compartments for a set period (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference. An unbiased design is often used where the drug is paired with the initially non-preferred side.
-
-
Conditioning:
-
This phase typically lasts for several days.
-
On drug conditioning days, administer the cathinone derivative and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning (Preference Test):
-
On the test day, place the animal in the apparatus with free access to all compartments (in a drug-free state).
-
Record the time spent in each compartment for a set period.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.[16]
-
Conclusion
The application of cathinone derivatives in neuroscience research provides invaluable insights into the function of monoamine systems and their role in behavior and disease. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute robust preclinical studies. By employing these standardized methodologies, the scientific community can continue to unravel the complex neuropharmacology of this diverse class of compounds, paving the way for a better understanding of the brain and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 11. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. va.gov [va.gov]
- 14. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the clinical identification of synthetic cathinone ingestion
Technical Support Center: Clinical Identification of Synthetic Cathinones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the clinical identification of synthetic cathinone (B1664624) ingestion.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical identification of synthetic cathinones?
The clinical identification of synthetic cathinones, often sold as "bath salts," is complicated by several factors. A primary challenge is the sheer number and constant emergence of new cathinone analogs, making it difficult for laboratories to maintain updated reference standards and analytical methods.[1][2] Furthermore, many synthetic cathinones are rapidly and extensively metabolized in the body, meaning the parent compound may be present in biological samples for only a short time, if at all.[3][4] Standard screening immunoassays often fail to detect these compounds, and even more advanced techniques like mass spectrometry face issues with isomeric differentiation and thermal degradation during analysis.[5][6][7]
Q2: Why do standard amphetamine immunoassays often fail to detect synthetic cathinones?
Standard immunoassays for amphetamines and methamphetamines exhibit poor and highly variable cross-reactivity with the majority of synthetic cathinone structures.[6] The antibodies used in these assays are designed to recognize the specific chemical structure of amphetamine-type stimulants. While cathinones are structurally related (β-keto amphetamines), modifications to the aromatic ring, the alkyl chain, or the nitrogen atom often prevent effective binding to the assay's antibody, leading to false-negative results even when high concentrations of a cathinone are present.[8][9]
Q3: What are the main metabolic pathways for synthetic cathinones and how do they affect detection?
Synthetic cathinones undergo extensive Phase I metabolism. The most common pathways include:
-
β-Ketone Reduction: The ketone group is reduced to a hydroxyl group, forming an alcohol metabolite.[10][11]
-
N-Dealkylation: The alkyl group attached to the nitrogen is removed.[3]
-
Hydroxylation: A hydroxyl group is added, typically to the aromatic ring or the alkyl side-chain.[4]
These metabolites can then undergo Phase II glucuronide conjugation.[3] Because this metabolism is rapid and extensive, the parent drug's detection window is often very short.[3] Therefore, analytical methods should also target the primary metabolites, as their presence can confirm ingestion long after the parent compound has been eliminated.[4][11]
Q4: Which analytical method is considered the gold standard for confirming synthetic cathinone ingestion?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the confirmation of synthetic cathinones in biological samples.[12][13] This technique avoids the high temperatures used in gas chromatography that can cause thermal degradation of cathinone molecules.[14][15] LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of numerous parent drugs and their metabolites.[16] High-resolution mass spectrometry (HRMS) is particularly powerful for identifying novel, previously uncharacterized cathinone analogs.[1][10]
Troubleshooting Guides
Issue 1: Negative Immunoassay Screen with High Suspicion of Cathinone Use
Q: My initial immunoassay screen for amphetamines was negative, but clinical symptoms strongly suggest stimulant use, possibly synthetic cathinones. What are the next steps?
A: This is a common scenario. As noted, most amphetamine immunoassays do not reliably detect synthetic cathinones.
-
Cause: The antibodies in the screening test lack cross-reactivity with the specific cathinone compound ingested.[6][9]
-
Solution: Do not rule out cathinone use based on a negative immunoassay screen. The sample must be sent for confirmatory analysis using a more specific and sensitive method, such as LC-MS/MS.[9][13] Ensure the confirmatory test panel is broad enough to include a wide range of common synthetic cathinones and their metabolites.
Below is a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for a negative immunoassay result.
Issue 2: Differentiating Positional Isomers
Q: My mass spectrometry results show a compound with the correct mass for mephedrone (B570743) (4-MMC), but I cannot be sure if it isn't an isomer like 3-MMC or 2-MMC. How can I differentiate them?
A: Positional isomers are a significant analytical challenge because they have identical molecular weights and often produce very similar mass spectra.[17][18]
-
Cause: Standard mass spectrometry cannot distinguish between isomers based on mass alone, and their fragmentation patterns can be nearly identical.
-
Solution 1 (Chromatography): The most common solution is chromatographic separation. Develop or use an LC or GC method with sufficient resolving power to separate the isomers based on their slightly different physicochemical properties. This requires using a validated method with known retention times for each specific isomer. Supercritical fluid chromatography (SFC) has also shown promise for separating cathinone regioisomers.
-
Solution 2 (Advanced MS): Techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragment ion ratios, but this requires careful validation.[18]
-
Solution 3 (NMR): For pure, seized materials, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that can definitively distinguish constitutional isomers by analyzing the chemical environment of atoms within the molecule.[17]
Issue 3: Unexpected Peaks and Artifacts in GC-MS Analysis
Q: I am analyzing a sample for cathinones using GC-MS and see multiple peaks or peaks that do not match my library standards. What could be the cause?
A: This is often due to the thermal instability of the cathinone class of compounds in the hot GC injection port.[5][14]
-
Cause: The β-keto functional group makes synthetic cathinones thermally labile.[19] At high temperatures, they can undergo oxidative degradation, often characterized by the loss of two hydrogen atoms (-2 Da) to form an enamine or other artifacts.[5][20] This creates new compounds in-situ that are then detected by the mass spectrometer.
-
Troubleshooting Steps:
-
Lower Injection Port Temperature: Reduce the injector temperature to minimize thermal breakdown. This is a critical parameter to optimize.[14]
-
Use Derivatization: Derivatizing the compound before analysis can improve thermal stability and produce more characteristic mass spectra. Acylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are effective choices.[21]
-
Switch to LC-MS/MS: If thermal degradation remains a persistent issue, the best solution is to switch to an LC-MS/MS method, which does not use high temperatures for sample introduction and thus avoids this problem entirely.[15]
-
Data Presentation
Table 1: Immunoassay Cross-Reactivity for Selected Synthetic Cathinones
This table summarizes the approximate concentration of various synthetic cathinones required to produce a positive result on different immunoassays, demonstrating the general lack of sensitivity.
| Compound | Amphetamine Assay Cutoff | Concentration for Positive Result | Methamphetamine Assay Cutoff | Concentration for Positive Result | Specialized Cathinone Assay |
| Mephedrone (4-MMC) | 300-500 ng/mL | > 10,000 ng/mL (Low Cross-Reactivity) | 300-500 ng/mL | > 25,000 ng/mL (Low Cross-Reactivity) | Detected |
| Methylone | 300-500 ng/mL | > 5,000 ng/mL (Low Cross-Reactivity)[9] | 300-500 ng/mL | > 10,000 ng/mL (Low Cross-Reactivity) | Detected |
| MDPV | 300-500 ng/mL | No significant cross-reactivity | 300-500 ng/mL | No significant cross-reactivity | Detected |
| α-PVP | 300-500 ng/mL | No significant cross-reactivity | 300-500 ng/mL | No significant cross-reactivity | Detected |
| Pentylone | 300-500 ng/mL | No significant cross-reactivity | 300-500 ng/mL | No significant cross-reactivity | Detected |
| N-Ethylpentylone | 300-500 ng/mL | No significant cross-reactivity | 300-500 ng/mL | No significant cross-reactivity | Variable |
Note: Cross-reactivity varies significantly between manufacturers. This table is for illustrative purposes. Confirmation testing is always required. Data synthesized from multiple sources.[8][9][22]
Table 2: Major Metabolites of Common Synthetic Cathinones
Identifying metabolites is crucial for extending the detection window.
| Parent Compound | Primary Metabolic Pathway | Major Metabolite(s) |
| Mephedrone (4-MMC) | Ketone Reduction, N-Demethylation | Dihydromephedrone, Nor-mephedrone |
| Methylone | Ketone Reduction, N-Demethylation | Dihydromethylone, Nor-methylone (MDMC) |
| MDPV | Pyrrolidine Ring Carbonylation, Alkyl Hydroxylation | MDPV-pyrrolidinone, Hydroxy-MDPV |
| α-PVP | Ketone Reduction, Alkyl Hydroxylation | Dihydro-α-PVP, Hydroxy-α-PVP |
Data synthesized from multiple sources.[3][10][11]
Experimental Protocols & Visualizations
Protocol 1: LC-MS/MS Method for Quantifying Cathinones in Urine
This protocol provides a general framework for the analysis of synthetic cathinones and their metabolites in urine.[13][23]
1. Sample Preparation (Dilute-and-Shoot with Hydrolysis)
-
To 100 µL of urine sample, add 10 µL of an internal standard mix.
-
Add 50 µL of β-glucuronidase solution to hydrolyze conjugated metabolites.
-
Vortex and incubate at ~60°C for 30 minutes.
-
Add 400 µL of a precipitation agent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte, monitor at least two transitions (one quantifier, one qualifier) from the protonated molecular ion [M+H]⁺ to specific product ions. Collision energies must be optimized for each compound.
Diagram 2: General Cathinone Experimental Workflow
Caption: A typical workflow for analyzing synthetic cathinones in urine.
Diagram 3: Cathinone Mechanism of Action at the Synapse
Synthetic cathinones exert their stimulant effects primarily by blocking the reuptake of monoamine neurotransmitters.[24]
References
- 1. tandfonline.com [tandfonline.com]
- 2. unodc.org [unodc.org]
- 3. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 5. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ojp.gov [ojp.gov]
- 16. mdpi.com [mdpi.com]
- 17. jasco.com.br [jasco.com.br]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ojp.gov [ojp.gov]
- 21. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: <i>N</i>-Butyl-Norbutylone and <i>N</i>-Ethylhexylone - ProQuest [proquest.com]
Differentiating cathinone hydrochloride polymorphs in laboratory submissions
This technical support center provides guidance for researchers, scientists, and drug development professionals on differentiating cathinone (B1664624) hydrochloride polymorphs in laboratory submissions.
Frequently Asked Questions (FAQs)
Q1: What are polymorphs and why is their differentiation important for cathinone hydrochlorides?
A1: Polymorphs are different crystalline forms of the same chemical compound.[1][2][3] These forms have the same chemical formula but differ in their crystal lattice arrangements.[1][3] This difference in crystal structure can lead to variations in physical properties such as solubility, melting point, stability, and bioavailability.[2][3] For cathinone hydrochlorides, which are often encountered as illicit substances or are under investigation as new psychoactive substances (NPS), identifying the specific polymorphic form is crucial for forensic analysis, toxicological studies, and regulatory control.[4][5][6][7][8] Different polymorphs may exhibit different spectroscopic and thermal behaviors, which can complicate identification if not properly characterized.[4]
Q2: What are the primary analytical techniques for differentiating cathinone hydrochloride polymorphs?
A2: The most effective techniques for distinguishing between this compound polymorphs are solid-state methods that probe the crystal structure and molecular conformation. These include:
-
X-Ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) are powerful for identifying different crystal lattices.[8][9][10]
-
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on variations in molecular vibrations within the crystal.[8][11]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique can distinguish polymorphs by detecting differences in the local chemical environment of atomic nuclei.[8][12][13]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify polymorphs by their distinct melting points, enthalpies of fusion, and thermal stability.[1][2][3]
Q3: Can chromatographic methods like GC-MS be used to differentiate polymorphs?
A3: Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are generally not suitable for differentiating polymorphs. This is because these techniques typically involve dissolving the sample, which destroys the crystal lattice that defines the polymorphic form. Furthermore, cathinones can be thermally labile and may degrade during GC-MS analysis, complicating interpretation.[14] While GC-MS is excellent for identifying the chemical structure of the cathinone molecule itself, it cannot provide information about its crystalline form.[9][14]
Troubleshooting Guide
Problem 1: My FTIR spectra for the same this compound sample are inconsistent.
-
Possible Cause: You may have a mixture of polymorphs, or a polymorphic transformation may have occurred during sample preparation or storage. Some cathinone derivatives are known to be unstable in air.
-
Solution:
-
Control Crystallization Conditions: Carefully control the solvent and temperature of crystallization, as these factors can influence which polymorph is formed. For example, with ethylone (B12757671) hydrochloride, different polymorphs can be obtained by using ethereal hydrogen chloride versus methanolic hydrogen chloride.[8]
-
Analyze Fresh Samples: Analyze samples as soon as possible after preparation to minimize the risk of polymorphic conversion or degradation.
-
Use Complementary Techniques: Confirm your findings with another technique, such as PXRD or DSC, to verify the presence of multiple polymorphs.
-
Problem 2: I am having difficulty identifying a specific cathinone isomer using mass spectrometry.
-
Possible Cause: Positional isomers of synthetic cathinones can produce very similar mass spectra, making them difficult to distinguish.
-
Solution:
-
Utilize Structural Elucidation Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the unambiguous identification of isomers.[15]
-
Combined Techniques: A combination of analytical methods is often necessary for a conclusive identification. For instance, coupling chromatographic separation with spectroscopic detection (e.g., GC-IR) can provide greater discriminatory power.
-
Problem 3: My thermal analysis (DSC) shows multiple melting peaks for a supposedly pure sample.
-
Possible Cause: The presence of multiple peaks can indicate the existence of different polymorphs or that a polymorphic transition is occurring upon heating. A less stable form may melt and then recrystallize into a more stable form before melting again at a higher temperature.[16]
-
Solution:
-
Vary the Heating Rate: Perform DSC analysis at different heating rates. Faster heating rates can sometimes bypass polymorphic transitions, allowing for the detection of the initial, less stable form.[2]
-
Hot-Stage Microscopy (HSM): Couple your thermal analysis with HSM to visually observe changes in crystal morphology during heating. This can help confirm whether melting, recrystallization, or decomposition is occurring.
-
Data Presentation
Table 1: Comparison of Analytical Data for Ethylone Hydrochloride Polymorphs (Form A and Form B)
| Analytical Technique | Parameter | Polymorph A | Polymorph B | Reference |
| FTIR Spectroscopy | Carbonyl (C=O) Stretch | ~1673 cm⁻¹ | ~1687 cm⁻¹ | [8] |
| C-O Stretch (methylenedioxy) | ~1250 cm⁻¹ | ~1250 cm⁻¹ | [8] | |
| Raman Spectroscopy | Carbonyl (C=O) Stretch | Not specified | Not specified | [11] |
| Solid-State NMR (¹³C CPMAS) | Carbonyl Carbon (C=O) | Different chemical shifts | Different chemical shifts | [8] |
| Methylenedioxy Carbon | Different chemical shifts | Different chemical shifts | [8] | |
| Powder X-Ray Diffraction | Diffraction Pattern | Characteristically different | Characteristically different | [8] |
Experimental Protocols
Protocol 1: Differentiation of this compound Polymorphs using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further sample preparation is typically required.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Acquire and average a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.[17]
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction, atmospheric suppression).
-
Compare the fingerprint region (below 1500 cm⁻¹) and the positions of key functional group peaks (e.g., carbonyl stretch) to reference spectra of known polymorphs.[8] Significant differences in peak positions or the presence/absence of peaks can indicate different polymorphic forms.
-
Protocol 2: Analysis of this compound Polymorphs by Powder X-Ray Diffraction (PXRD)
-
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation:
-
Gently grind the crystalline sample to a fine, uniform powder using a mortar and pestle to minimize preferred orientation.
-
Mount the powdered sample onto a sample holder.
-
-
Data Acquisition:
-
Set the instrument parameters, including the 2θ scan range (e.g., 5-50°), step size, and scan speed.
-
Run the analysis to obtain the diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained diffractogram with reference patterns from a database or previously characterized polymorphs.
-
Differences in the positions (2θ values) and relative intensities of the diffraction peaks are indicative of different crystal structures and therefore different polymorphs.[8]
-
Protocol 3: Thermal Analysis of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, sealed pan should be used as a reference.
-
-
Data Acquisition:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[1]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic events (melts) and exothermic events (crystallizations).
-
The peak temperature of the melting endotherm corresponds to the melting point. Different polymorphs will typically exhibit different melting points and enthalpies of fusion.[3]
-
Visualizations
Caption: Workflow for the differentiation of this compound polymorphs.
Caption: Troubleshooting logic for common issues in polymorph analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. tainstruments.com [tainstruments.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. [PDF] Identification of polymorphism in ethylone hydrochloride: synthesis and characterization | Semantic Scholar [semanticscholar.org]
- 7. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unicamp.br [repositorio.unicamp.br]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. swgdrug.org [swgdrug.org]
Overcoming matrix effects in the analysis of cathinone hydrochloride in biological samples
Welcome to the technical support center for the analysis of cathinone (B1664624) hydrochloride and its analogs in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to matrix effects in bioanalytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of cathinone hydrochloride in biological matrices such as blood, plasma, and urine.
Q1: I am observing a low analyte signal or poor sensitivity for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?
A1: Low signal intensity for your target analyte is a common problem often attributed to ion suppression from co-eluting matrix components.[1] Here’s a systematic approach to troubleshoot this issue:
-
Potential Cause: Ion Suppression. Endogenous components in biological samples (e.g., phospholipids (B1166683), salts, proteins) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[2][3]
-
Suggested Solutions:
-
Optimize Sample Preparation: A more rigorous clean-up method can significantly reduce matrix interferences. Consider switching from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
Improve Chromatographic Separation: Modify your LC gradient, mobile phase composition, or try a different column chemistry to chromatographically separate the cathinone peak from the region where ion suppression occurs.[1][3]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification.[4]
-
Q2: My results show poor reproducibility with a high relative standard deviation (%RSD). What could be causing this?
A2: High variability in your results across different samples often points to inconsistent matrix effects.
-
Potential Cause: Variable Ion Suppression. The concentration and composition of matrix components can differ significantly from one biological sample to another, leading to variable ion suppression and, consequently, poor reproducibility.[1]
-
Suggested Solutions:
-
Implement a Robust Sample Preparation Method: Techniques like SPE provide more consistent cleanup across samples compared to methods like protein precipitation.[5]
-
Utilize a Co-eluting Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is the gold standard for correcting variability caused by matrix effects.[4]
-
Q3: I'm observing peak shape distortion (e.g., tailing or fronting) for my this compound peak. What should I investigate?
A3: Poor peak shape can be a result of both chromatographic issues and matrix effects.
-
Potential Cause: Matrix Overload or Interference. High concentrations of matrix components can overload the analytical column or interfere with the ionization process, leading to distorted peaks.[1] Phospholipid contamination is a frequent culprit.[1]
-
Suggested Solutions:
-
Enhance Sample Clean-up: Implement a more effective sample preparation strategy to reduce the overall matrix load.[1] Phospholipid removal strategies during sample preparation are particularly effective.[1]
-
Column Maintenance: Ensure your analytical column is not compromised. A guard column can help protect the analytical column from strongly retained matrix components. Regular column washing is also recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect, and how does it affect the analysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[3] In the analysis of this compound in biological samples, endogenous substances like salts, proteins, and phospholipids can suppress or, less commonly, enhance the analyte's signal in the mass spectrometer.[2] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[1]
Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A2: The choice of sample preparation technique depends on the specific biological matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[4][6] It involves adding a solvent like acetonitrile (B52724) to precipitate proteins.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[8] It is effective at removing non-volatile salts and other polar interferences.[9]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[5] It provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[10] Mixed-mode SPE cartridges are particularly effective for extracting cathinones.[5]
Q3: How can I experimentally assess the degree of matrix effect in my method?
A3: The most common method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and its analogs from various studies, highlighting the impact of different sample preparation and analytical methods.
Table 1: Comparison of Sample Preparation Techniques for Cathinone Analysis in Urine
| Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | LOD/LOQ (ng/mL) | Reference(s) |
| Mixed-Mode SPE | Mephedrone, Methylone, MDPV, etc. | 91.5 - 98.1 | Not explicitly stated, but high recovery suggests minimal effect | Not specified | [5] |
| Magnetic Nanoparticle SPE | 16 Synthetic Cathinones | Not explicitly stated | Not explicitly stated | 0.005 - 0.01 / 0.01 - 0.02 (µg/mL) | [11][12] |
| Liquid-Liquid Extraction | Cathinones | Not explicitly stated | Suppression up to 27% for some cathinones | Not specified | [2] |
Table 2: Performance of LC-MS/MS Methods for Cathinone Analysis in Biological Matrices
| Biological Matrix | Sample Preparation | Analyte(s) | Linearity Range (ng/mL) | LOD/LOQ (ng/mL) | Reference(s) |
| Urine | SPE | 16 Synthetic Cathinones & 10 Metabolites | Not specified | ME was found to be from 81.5 to 111.8% and 77.9 to 110.4% at 30 ng/mL | [13] |
| Blood | Not specified | 9 Synthetic Cathinones | 100 - 5000 | 0.5 - 50 | [14] |
| Plasma | SPE | Cathinone, Mephedrone | 10 - 500 | Not specified | [15] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Cathinones in Urine
This protocol is a generalized procedure based on mixed-mode cation exchange cartridges.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample by adding 1 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5) and vortex.[11] Centrifuge to pellet any solids.[11]
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[11]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[11]
-
Analyte Elution: Elute the this compound and its analogs with 3 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for Cathinones in Blood/Plasma
-
Sample Preparation: To 200 µL of blood or plasma, add the internal standard.[4]
-
Basification: Basify the sample by adding a small volume of a weak base (e.g., 100 µL of 1 N NaOH) to ensure the cathinones are in their free base form.[4]
-
Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).[4] Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.[11]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.[4]
Protocol 3: Protein Precipitation (PPT) for Cathinones in Blood/Plasma
-
Sample Preparation: To 200 µL of blood or plasma, add the internal standard.[4]
-
Precipitation: Add a precipitating agent, typically 2-3 volumes of cold acetonitrile.[4][6]
-
Mixing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant. This can be directly injected into the LC-MS/MS system or further processed by evaporation and reconstitution in the mobile phase.[4]
Visualizations
Troubleshooting Workflow for Low Analyte Signal
The following diagram illustrates a logical workflow for troubleshooting low signal intensity or poor sensitivity in the analysis of this compound.
Caption: Troubleshooting workflow for low analyte signal in cathinone analysis.
Sample Preparation Method Selection Guide
This diagram provides a decision-making framework for selecting an appropriate sample preparation method based on analytical requirements.
Caption: Decision guide for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. lctsbible.com [lctsbible.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Analysis of Synthetic Cathinones in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Separation of Cathinone Enantiomers by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of cathinone (B1664624) enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the importance of separating cathinone enantiomers?
A1: Cathinones possess a chiral center, meaning they exist as two enantiomers (mirror images). These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, separating and quantifying individual enantiomers is crucial for forensic toxicology, pharmacological research, and the development of safe and effective pharmaceuticals.[1]
Q2: What is the basic principle of chiral separation of cathinones by HPLC?
A2: Chiral separation by HPLC is achieved by creating a chiral environment where the two enantiomers of a cathinone can interact differently. This is most commonly done using a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that forms temporary diastereomeric complexes with the enantiomers. The different stabilities of these complexes lead to different retention times on the column, allowing for their separation.[1] The choice of CSP and mobile phase composition is critical for successful separation.[1]
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for cathinone separation?
A3: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded as the most effective and commonly used for the enantioseparation of cathinones.[2][3][4] Ion-exchange type CSPs have also demonstrated success in separating cathinone derivatives.[5][6] The selection of the specific CSP will depend on the exact structure of the cathinone derivative being analyzed.
Q4: What are the common HPLC modes used for chiral cathinone separation?
A4: The most common modes are normal-phase, reversed-phase, and polar-organic mode.[1]
-
Normal-Phase (NP): Often uses a non-polar solvent like n-hexane or n-heptane with a polar modifier such as isopropanol (B130326) or ethanol.[1]
-
Reversed-Phase (RP): Typically employs aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol.[3]
-
Polar-Organic Mode (PO): Uses mixtures of polar organic solvents, such as acetonitrile and methanol, often with acidic or basic additives.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation or poor resolution of enantiomers. | - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Incorrect column temperature. | - Screen different types of CSPs (e.g., amylose-based, cellulose-based).- Normal-Phase: Vary the ratio of the non-polar solvent to the alcohol modifier (e.g., from 95:5 to 80:20 n-heptane/isopropanol).[1]- Reversed-Phase: Adjust the pH of the aqueous buffer and the concentration of the organic modifier.[1]- Optimize the column temperature. Decreasing the temperature can sometimes increase selectivity. |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additive.- Column overload. | - Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1%, to reduce peak tailing for basic cathinone compounds.[1]- Adjust the concentration of the additive.[1]- Reduce the sample injection volume or concentration.[7] |
| Inconsistent retention times. | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- "Additive memory effect" where modifiers from previous runs affect the current separation.[8] | - Ensure the column is thoroughly equilibrated with the mobile phase before injection (at least 30 minutes).[1]- Degas the mobile phase thoroughly.[1]- Dedicate a column to a specific method or use a rigorous washing procedure between methods with different additives. |
| High backpressure. | - Clogged column frit or packing.- Precipitated buffer salts in the mobile phase. | - Filter all samples and mobile phases before use.- Flush the column with an appropriate solvent.- If using buffers, ensure they are fully dissolved and consider a wash step with a buffer-free mobile phase after the analytical run. |
Experimental Protocols
General Workflow for Chiral HPLC Method Development
A systematic approach is crucial for developing a robust chiral separation method. The general workflow is outlined below.
Caption: General workflow for developing a chiral HPLC method for cathinone enantiomers.
Example Protocol: Normal-Phase HPLC Separation of Cathinone Enantiomers
This protocol is a starting point and may require optimization for specific cathinone derivatives.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP[1]
-
Mobile Phase A: n-Heptane (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic cathinone (1 mg/mL in mobile phase)
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Heptane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio.
-
Thoroughly degas the mobile phase using sonication or vacuum filtration.[1]
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[1]
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the separation of the two enantiomers.
4. Optimization:
-
If separation is not achieved, vary the ratio of n-heptane to isopropanol (e.g., 95:5, 85:15).[1]
-
If peak shape is poor, adjust the concentration of DEA.[1]
-
Consider screening other polysaccharide-based CSPs if necessary.[1]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the enantiomeric separation of various cathinones as reported in the literature.
Table 1: Normal-Phase HPLC Conditions for Cathinone Separation
| Cathinone Derivative | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |
| Cathine | Chiralpak AD-H | n-Heptane/Ethanol/DEA (92:8:0.1) | 1.0 | 220 | |
| Various Cathinones | CHIRALPAK® AS-H | n-Hexane/2-Propanol/TEA (97:3:0.1) | 0.5 - 1.0 | 254 | [9] |
| MDPV | Chiralpak AD-H | n-Hexane/Ethanol/TEA (97:3:0.1) | 0.5 | 280 or 254 | [1] |
| Mephedrone | RegisCell | Isopropanol/n-Hexane/TFA (15:85:0.1) | - | - | [10] |
Table 2: Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues in chiral HPLC separation of cathinones.
Caption: Logical workflow for troubleshooting chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the sensitivity of detection methods for novel psychoactive substances
Welcome to the technical support center for the detection of Novel Psychoactive Substances (NPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the sensitive detection of NPS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Novel Psychoactive Substances.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Inefficient sample extraction and cleanup. | Optimize the sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) tailored to the specific NPS class.[1] Ensure the chosen solvent is appropriate for the target analyte's polarity. |
| Low concentration of the NPS in the sample.[2][3][4] | Utilize a more sensitive analytical instrument, such as a high-resolution mass spectrometer (HRMS).[5][6][7] Increase the sample volume if possible and concentrate the extract. | |
| Matrix effects (ion suppression or enhancement). | Employ matrix-matched calibration standards. Use an internal standard that co-elutes with the analyte. Dilute the sample to minimize matrix interference. | |
| Peak Tailing or Asymmetry in Chromatography | Inappropriate column chemistry or mobile phase composition. | Select a column with a stationary phase that provides better interaction with the NPS. Adjust the mobile phase pH or organic modifier concentration to improve peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC/GC system is properly equilibrated. Check for leaks in the system. Prepare fresh mobile phase. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| False Negative Results | The specific NPS is not included in the screening panel or library.[1][8] | Regularly update spectral libraries with new NPS data.[9] Use HRMS for non-targeted screening to identify unknown compounds.[7] |
| Insufficient cross-reactivity of immunoassay.[1][9] | Use a more specific immunoassay or confirm negative results with a chromatographic method like LC-MS/MS. | |
| Analyte degradation. | Ensure proper sample storage conditions (e.g., temperature, protection from light). Investigate the stability of the NPS in the specific biological matrix.[9] | |
| False Positive Results | Cross-reactivity with structurally similar compounds in immunoassays.[1] | Confirm all positive immunoassay results with a more specific method like GC-MS or LC-MS/MS. |
| Contamination of the sample or instrument. | Implement strict cleaning protocols for all lab equipment. Analyze blank samples between experimental samples to check for carryover. | |
| Difficulty in Identifying Isomers | Co-elution of isomeric compounds. | Optimize the chromatographic method to achieve separation. This may involve using a longer column, a different stationary phase, or adjusting the temperature gradient (for GC) or mobile phase gradient (for LC).[1] |
| Similar fragmentation patterns in mass spectrometry. | Employ high-resolution mass spectrometry to differentiate isomers based on their accurate mass.[10] Consider using techniques like ion mobility spectrometry. |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why are Novel Psychoactive Substances difficult to detect?
A1: The detection of NPS is challenging due to several factors:
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Rapid Emergence: New substances are constantly being synthesized to circumvent regulations, making it difficult for laboratories to keep their testing methods current.[2][5][6][11]
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Low Concentrations: Many NPS are potent at very low doses, resulting in low concentrations in biological samples, which requires highly sensitive analytical methods.[2][3][4]
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Structural Similarity: NPS often have chemical structures that are very similar to known drugs or other NPS, making them difficult to distinguish without high-resolution analytical techniques.[2]
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Lack of Reference Materials: As new NPS emerge, certified reference materials for analytical testing may not be readily available.[1][9]
Q2: Which analytical techniques are most suitable for NPS detection?
A2: A variety of analytical techniques are used for NPS detection, each with its own advantages.[2][6]
-
Immunoassays: These can be used for rapid screening of certain drug classes, but they may lack specificity and cross-reactivity for newer NPS.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the identification and quantification of volatile and thermally stable NPS.[2][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method suitable for a wide range of NPS, including non-volatile and thermally labile compounds.[12]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS are powerful for identifying unknown NPS and distinguishing between isomers due to their high mass accuracy.[1][5][7]
Sample Preparation
Q3: What are the recommended sample preparation techniques for NPS analysis in biological matrices?
A3: Proper sample preparation is crucial for removing interferences and concentrating the analytes. Common techniques include:
-
Dilute-and-Shoot: A simple and fast method where the sample is diluted with a solvent before injection. It is suitable for samples with high concentrations of the target analyte.
-
Protein Precipitation (PPT): Used to remove proteins from biological samples like blood and plasma by adding a solvent such as acetonitrile (B52724) or methanol (B129727).
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. It is effective for cleaning up complex matrices.[1]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. It can provide excellent cleanup and concentration.[1]
Data Analysis and Interpretation
Q4: How can I improve the confidence in the identification of a novel psychoactive substance?
A4: Confidence in NPS identification can be increased by:
-
Using Multiple Identification Points: Rely on more than just a single mass spectrum. Corroborate findings with retention time, accurate mass measurements, and isotopic patterns.[10]
-
MS/MS Spectral Library Matching: Compare the experimental mass spectrum of the unknown compound with entries in a comprehensive and up-to-date spectral library.[7]
-
Metabolite Identification: Identifying known metabolites of a suspected NPS can provide additional evidence for its presence.[9]
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Synthetic Cannabinoids in Urine
This protocol provides a general workflow. Specific parameters such as the choice of column, mobile phase, and mass spectrometer settings should be optimized for the specific synthetic cannabinoids being targeted.
-
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard.
-
Pre-condition an SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the synthetic cannabinoids with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B and increasing over time is typically used to separate the compounds.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for synthetic cannabinoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. For each compound, at least two transitions (a precursor ion fragmenting to two different product ions) should be monitored for confident identification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
-
Data Analysis
-
Integrate the chromatographic peaks for the target analytes and the internal standard.
-
Generate a calibration curve using calibrators of known concentrations.
-
Quantify the amount of each synthetic cannabinoid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
References
- 1. clinicallab.com [clinicallab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 6. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Detecting New Psychoactive Substances (NPS) | The Carlson Company [thecarlsoncompany.net]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cathinone Hydrochloride and its Free Base
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of cathinone (B1664624) hydrochloride and its free base during analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my cathinone sample concentrations decreasing over time?
A1: Cathinone and its derivatives are known to be unstable under various conditions.[1][2][3] Several factors can contribute to the degradation of your analyte, including:
-
Temperature: Higher temperatures accelerate degradation. Cathinones are significantly more stable when stored frozen (-20°C or below).[4][5][6][7]
-
pH: Cathinones are more stable in acidic environments. Alkaline conditions can lead to rapid degradation.[1][2][4]
-
Exposure to Air (Oxygen): The hydrochloride salts of some cathinone derivatives can decompose in the presence of air, leading to oxidation products.[8] Storing samples in a vacuum desiccator can significantly reduce this degradation.[8]
-
Chemical Structure: The stability of a cathinone derivative is highly dependent on its chemical structure. For instance, cathinones with a pyrrolidine (B122466) ring or a methylenedioxy group tend to be more stable.[1][2][4] Conversely, halogenated cathinones often exhibit greater instability.[9][10]
-
Solvent Choice: The solvent used to prepare standard solutions can impact stability. For example, some synthetic cathinones have been shown to be unstable in methanol (B129727), while acetonitrile (B52724) appears to be a more suitable solvent.[6][7][11]
Q2: What are the common degradation products of cathinone derivatives?
A2: The degradation products can vary depending on the specific cathinone derivative and the degradation pathway. For pyrrolidine-type cathinones, decomposition in the air can yield α-(2″-oxopyrrolidino) and N-oxide derivatives.[8] Secondary amine-type cathinones may undergo dealkylation.[8] Thermal degradation, which can occur during GC-MS analysis, may lead to the formation of an iminium ion.[12]
Q3: Is the hydrochloride salt or the free base more stable for analysis?
A3: While both forms can be unstable, the hydrochloride salts are often used for initial preparation. However, studies have shown that even the hydrochloride salts of cathinone derivatives are unstable in air.[8] The stability is highly dependent on the storage conditions and the specific chemical structure. For analytical purposes, ensuring the sample is in a stabilized form, typically by controlling pH and temperature, is more critical than the initial form.
Q4: How can I minimize the degradation of my cathinone samples during storage?
A4: To minimize degradation, it is crucial to control the storage conditions:
-
Temperature: Store all samples, including stock solutions and biological matrices, at frozen temperatures (-20°C or lower).[5][6][7]
-
pH: For biological samples like blood and urine, acidification can significantly improve the stability of cathinones.[1][2][4]
-
Atmosphere: For solid reference materials, storage in a vacuum desiccator can prevent oxidative decomposition.[8]
-
Solvent: When preparing standards, use a solvent known to be compatible and non-degradative, such as acetonitrile.[6][7] Avoid using methanol for long-term storage of some cathinones.[6][7][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no analyte peak detected in a stored sample. | Analyte degradation due to improper storage. | Verify storage temperature (should be -20°C or below).[5][6][7] For biological samples, ensure the pH is acidic.[1][2][4] Re-prepare the sample from a fresh stock if possible. |
| Inconsistent quantitative results between analytical runs. | Ongoing degradation of the analyte in the prepared sample or stock solution. Thermal degradation during analysis (GC-MS). | Analyze samples as quickly as possible after preparation.[6][7] For GC-MS, consider lowering the injection port temperature or using a deactivated liner.[12] Alternatively, use LC-MS, which is better suited for thermally labile compounds.[12] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Identify potential degradation products based on the cathinone structure (e.g., N-oxides, 2"-oxo derivatives).[8] Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products. |
| Poor recovery during sample extraction. | Degradation of the analyte during the extraction process. | Ensure the pH of the extraction buffers is acidic. Minimize the time the sample is at room temperature during extraction. |
Data on Cathinone Stability
The stability of synthetic cathinones is highly dependent on the specific compound, the storage temperature, and the matrix. The following table summarizes stability data for selected cathinones under different conditions.
| Cathinone Derivative | Matrix | Storage Temperature | Observed Stability |
| Mephedrone | Methanol | Room Temperature (20°C) | Significant degradation observed by day 3, with ~88% loss after 30 days.[6][7] |
| Mephedrone | Acetonitrile | Refrigerator (4°C) & Freezer (-20°C) | Stable for at least 30 days.[6] |
| α-PVP | Human Whole Blood (Na₂EDTA) | Room Temperature (20°C) | Unstable after 14 days, with ~72% loss after 30 days.[6] |
| α-PVP | Human Whole Blood (Na₂EDTA) | Refrigerator (4°C) & Freezer (-20°C) | Stable for at least 30 days.[6] |
| MDPV | Human Whole Blood (Na₂EDTA) | Room Temperature (20°C) | ~46% loss after 30 days.[6] |
| MDPV | Human Whole Blood (Na₂EDTA) | Refrigerator (4°C) & Freezer (-20°C) | Stable for at least 30 days.[6] |
| Various Cathinones | Urine | Frozen (-20°C) | Generally stable for at least one month.[10] |
| Halogenated Cathinones | Urine | All temperatures | Showed the highest instability compared to other derivatives.[9][10] |
Recommended Experimental Protocol for Stable Analysis of Cathinones by LC-MS/MS
This protocol is designed to minimize the degradation of cathinone hydrochloride and its free base during analysis.
1. Sample Preparation and Storage:
-
Solid Standards: Store solid this compound reference materials in a dark, cool, and dry place, preferably in a vacuum desiccator to minimize exposure to air and moisture.[8]
-
Stock Solutions: Prepare stock solutions in acetonitrile at a concentration of 1 mg/mL.[6][7] Store these solutions at -20°C in amber glass vials.
-
Working Solutions: Prepare working solutions by diluting the stock solution with acetonitrile.
-
Biological Samples (Blood/Urine): Upon collection, immediately acidify the sample to a pH of 4-5 using an appropriate acid (e.g., formic acid).[1][2][4] Store samples at -20°C or below until analysis.
2. Sample Extraction (from biological matrix):
-
A solid-phase extraction (SPE) is recommended for cleaning up biological samples.
-
Thaw frozen samples at room temperature.
-
Vortex the sample and centrifuge.
-
Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol/ammonia).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 column is commonly used.[13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.[13][14] The acidic mobile phase helps to maintain the stability of the cathinones during the analysis.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C).[14]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity.[15][16] At least two transitions (precursor ion > product ion) should be monitored for each analyte for confident identification.
-
Visualizations
Caption: Recommended workflow for the analysis of cathinones to minimize degradation.
Caption: Factors contributing to the degradation of cathinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. ojp.gov [ojp.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Analytical Methods for New Synthetic Cathinone Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for new synthetic cathinone (B1664624) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of new synthetic cathinone analogs challenging?
A1: The analysis of new synthetic cathinone analogs presents several challenges. The constant emergence of new analogs with minor structural modifications makes it difficult to keep analytical methods and reference standards up to date.[1][2] Many analogs are constitutional isomers, which have the same molecular weight and can be difficult to differentiate with standard mass spectrometry techniques alone.[3][4] Furthermore, synthetic cathinones can be unstable in biological matrices and may degrade during analysis, particularly with techniques that use high temperatures like Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Q2: What are the primary analytical techniques for identifying and quantifying synthetic cathinones?
A2: The most common and reliable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] LC-MS/MS is often preferred for its ability to analyze thermally unstable compounds without derivatization.[8] GC-MS is also widely used but may require derivatization to improve the chromatographic behavior of the cathinones.[9] For unambiguous structural elucidation, especially for differentiating isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3]
Q3: What is "matrix effect" and how can it be minimized in LC-MS/MS analysis?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., blood, urine).[10][11] This can lead to signal suppression or enhancement, affecting the accuracy and precision of quantification.[11] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances.[12][13]
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[12]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from matrix components.
Q4: Why is derivatization sometimes necessary for GC-MS analysis of synthetic cathinones?
A4: Derivatization is a chemical modification of the analyte to improve its analytical characteristics. For synthetic cathinones in GC-MS analysis, derivatization is often necessary to:
-
Increase thermal stability and prevent degradation in the hot injector.[9]
-
Improve volatility for better elution from the GC column.
-
Enhance chromatographic peak shape (e.g., reduce tailing).[9]
-
Produce more characteristic mass fragments for easier identification.[9]
Q5: How can I differentiate between isomeric synthetic cathinones?
A5: Differentiating isomers is a significant challenge.[4] A combination of techniques is often required:
-
Chromatography: High-resolution chromatographic techniques like Gas Chromatography (GC), Liquid Chromatography (LC), and Supercritical Fluid Chromatography (SFC) can often separate isomers based on small differences in their physical and chemical properties.[14]
-
Mass Spectrometry: While standard electron ionization mass spectrometry (EI-MS) may produce similar fragmentation patterns for isomers, techniques like tandem mass spectrometry (MS/MS) or using lower ionization energy can sometimes yield discriminating mass spectra.[4]
-
Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for the definitive structural elucidation of isomers, as it provides detailed information about the molecular structure.[3]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with interfering substances. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or replace it if necessary. 3. Improve sample clean-up or optimize the chromatographic gradient for better separation. |
| Low Sensitivity / Poor Signal | 1. Inefficient ionization. 2. Matrix suppression.[11] 3. Analyte degradation in the source. | 1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). 2. Enhance sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard.[12] 3. Adjust source conditions to minimize in-source fragmentation. |
| Inconsistent Retention Times | 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. | 1. Check all fittings and connections for leaks. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a stable temperature. |
| Carryover | 1. Adsorption of analyte onto surfaces in the injector or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solvent. 2. Increase the wash volume and/or the number of wash cycles. 3. Inject a blank solvent after a high-concentration sample to check for carryover.[15] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time.[9] 3. Insufficient amount of derivatizing agent.[9] | 1. Ensure all glassware and solvents are anhydrous. 2. Optimize incubation time and temperature for the specific cathinone and derivatizing agent. 3. Use a molar excess of the derivatizing agent. |
| Broad or Tailing Peaks | 1. Active sites in the GC inlet liner or column.[9] 2. Incomplete derivatization leaving polar groups exposed.[9] 3. Poor column installation.[16] | 1. Use a deactivated inlet liner and condition the column. 2. Re-optimize the derivatization procedure. 3. Reinstall the column, ensuring a clean cut and proper insertion depth. |
| Low Sensitivity / Poor Detection | 1. Thermal degradation of the analyte in the GC inlet. 2. Inefficient derivatization. 3. Extensive fragmentation of the derivative. | 1. Lower the injector temperature. 2. Switch to a more effective derivatizing agent. 3. Select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments.[9] |
| Ghost Peaks | 1. Contamination of the syringe, inlet, or column. 2. Septum bleed. | 1. Clean the syringe and injector port. Bake out the column. 2. Use high-quality, low-bleed septa and replace them regularly. |
Quantitative Data Summary
Table 1: Method Validation Parameters for LC-MS/MS Analysis of Synthetic Cathinones in Biological Matrices
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.25 - 1.0 ng/mL | Varies depending on the specific analog and matrix.[15][17] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be reliably quantified.[15][17] |
| Linearity (R²) | > 0.99 | Typically observed over a concentration range of 1-500 ng/mL.[15] |
| Intra-day Precision (%RSD) | < 15-20% | Measures the precision within a single day's run.[15][18] |
| Inter-day Precision (%RSD) | < 15-20% | Measures the precision across different days.[15][18] |
| Bias / Accuracy (%) | ± 15-20% | The closeness of the measured value to the true value.[15][18] |
| Recovery (%) | 35 - 104% | Efficiency of the extraction process. Can be highly variable.[15][17] |
| Matrix Effect (%) | -52% to +33% | Significant signal suppression or enhancement can occur.[15] |
Table 2: Stability of Synthetic Cathinones in Biological Samples
| Storage Condition | Matrix | Stability | Key Factors Influencing Stability |
| Frozen (-20°C) | Blood, Urine | Generally stable for several months.[5][19][20] | Pyrrolidinyl and methylenedioxy analogs are more stable.[5][21] |
| Refrigerated (4°C) | Blood, Urine | Variable; some unstable analogs show significant loss within days to weeks.[5][19] | Highly dependent on the specific analog's structure.[5] |
| Room Temperature (20-25°C) | Blood, Urine | Poor stability; significant degradation can occur within hours to days for many analogs.[5][19] | pH is a critical factor; cathinones are less stable in alkaline conditions.[19] |
| Elevated Temperature (32°C) | Blood, Urine | Very unstable; half-lives can be as short as a few hours for some analogs.[5][19] | Unsubstituted and ring-substituted secondary amines are the least stable.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Blood Samples
-
Sample Pre-treatment: To 0.25 mL of blood, add an appropriate amount of a deuterated internal standard mix.
-
Dilution: Dilute the sample with a buffer (e.g., phosphate (B84403) buffer).[12]
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.[12]
-
Washing: Wash the cartridge with water and then an organic solvent (e.g., methanol) to remove interferences.[12]
-
Elution: Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate (B1210297) with ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[12] Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]
Protocol 2: GC-MS Analysis with Derivatization (using PFPA)
-
Sample Preparation: Evaporate the sample extract containing the cathinone and internal standard to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of ethyl acetate to the dried extract.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Vortex the mixture for 30 seconds.
-
Incubate at 70°C for 20 minutes.[9]
-
-
Evaporation: Evaporate the mixture to dryness again under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[9]
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting workflow for poor chromatographic results.
Caption: Analytical challenges of synthetic cathinone analogs.
References
- 1. unodc.org [unodc.org]
- 2. Reference materials for new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco.com.br [jasco.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 8. actamedica.org [actamedica.org]
- 9. benchchem.com [benchchem.com]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 21. ojp.gov [ojp.gov]
Technical Support Center: Analysis of Cathinone Hydrochloride in Oral Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of cathinone (B1664624) hydrochloride and its analogs in oral fluid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most suitable for analyzing cathinones in oral fluid?
A1: The choice of technique depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available equipment. The most common and effective methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2][3]
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts by effectively removing matrix interferences, leading to reduced ion suppression in LC-MS/MS analysis and better sensitivity.[1][4] Cation-exchange SPE is particularly effective for cathinones.[5][6]
-
Liquid-Liquid Extraction (LLE): A traditional and effective method, though it can be more time-consuming and may have lower separation power compared to SPE.[1] Salt-assisted LLE (SALLE) is a variation that can improve efficiency.[3]
-
Protein Precipitation (PP): A simple and rapid technique, often performed with acetonitrile (B52724).[7] While fast, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.[7][8]
-
Dilute-and-Shoot: This is the simplest method but is often associated with significant ion suppression due to the co-elution of matrix components, making it less suitable for high-sensitivity toxicological screening.[1]
Q2: What are the critical factors for ensuring the stability of cathinones in oral fluid samples?
A2: Cathinone stability in oral fluid is a significant concern. Key factors to consider are:
-
Storage Temperature: Samples are most stable when stored at -20°C.[6] Significant degradation can occur at room temperature and even at 4°C, with losses of up to 100% reported within a month for some cathinones in neat oral fluid.[5][6]
-
Collection Buffer: The use of a buffered collection device (e.g., Quantisal™) can significantly improve stability compared to neat oral fluid.[5][6] Acidic conditions, in particular, may enhance cathinone stability.[5]
-
Freeze-Thaw Cycles: Samples have been shown to be stable through at least three freeze-thaw cycles.[6]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge with oral fluid analysis.[1][4][9] To mitigate these effects:
-
Utilize Effective Sample Cleanup: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[1][4]
-
Employ Isotope-Labeled Internal Standards: Using deuterated analogs for all analytes of interest is the best way to compensate for matrix effects during quantification.[4]
-
Optimize Chromatography: Ensure good chromatographic separation of analytes from co-eluting matrix components.[2][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent system or pH may not be optimal for the target cathinone analogs. Lipophilic cathinones, for example, may have lower recovery with some methods.[5] | Optimize Extraction Protocol: For LLE, test different organic solvents. For SPE, ensure the correct sorbent type (e.g., cation exchange) is used and optimize the pH of the loading, washing, and elution steps.[5] |
| Analyte Instability: Cathinones can degrade in neat oral fluid, especially at room temperature.[5][6] | Use Buffered Collection Devices: Employ collection devices containing a stabilizing buffer.[5] Ensure Proper Storage: Store samples at -20°C immediately after collection and until analysis.[6] | |
| Evaporation Loss: Amphetamine-like compounds can be lost during evaporation steps, especially in their free base form. | Acidify Before Evaporation: Add a small amount of acid (e.g., HCl in methanol) to the extract before the evaporation step to convert the analytes to their less volatile salt forms.[12] | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Manual extraction techniques like LLE can have higher variability. | Automate or Standardize: Use automated extraction systems if available. For manual methods, ensure consistent vortexing times, solvent volumes, and handling procedures. Use Supported Liquid Extraction (SLE): SLE can offer better reproducibility than traditional LLE by eliminating emulsion formation.[3][12] |
| Variable Matrix Effects: Inconsistent removal of matrix components between samples. | Improve Sample Cleanup: Switch to a more rigorous sample preparation method like SPE to ensure more consistent removal of interferences.[1][4] | |
| High Signal Suppression/ Enhancement (Matrix Effect) | Insufficient Sample Cleanup: Co-elution of matrix components (e.g., from preservatives and surfactants in collection buffers) with the analytes of interest.[1][3][4] | Enhance Cleanup: Implement a solid-phase extraction (SPE) step.[1][4] Modify Chromatography: Adjust the LC gradient to better separate analytes from the matrix interferences. |
| Incorrect Internal Standard: The internal standard does not behave chromatographically and ionically like the analyte. | Use Isotope-Labeled Internal Standards: Employ a stable isotope-labeled analog for each analyte to best compensate for matrix effects.[4] | |
| Peak Tailing or Broadening in Chromatogram | Column Overload or Degradation: Injecting "dirty" samples from methods like "dilute-and-shoot" can degrade the analytical column.[1] | Improve Sample Preparation: Use a more effective cleanup method like SPE to protect the column.[1] Use a Guard Column: A guard column can help protect the analytical column from contaminants. |
| Secondary Interactions: Interactions between the basic cathinone compounds and the stationary phase. | Adjust Mobile Phase pH: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form.[2][5][6][7] |
Quantitative Data Summary
The following tables summarize the performance of various sample preparation techniques for the analysis of cathinones in oral fluid as reported in the literature.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Analyte(s) | Sample Volume | LOQ | Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| 10 Synthetic Cathinones | 100 µL neat oral fluid | 1 ng/mL | 87.2 - 116.8 | -65.1 to -6.2 | [5][6] |
| 10 Synthetic Cathinones | 400 µL oral fluid-buffer mix | 1.0 ng/mL | Not Reported | Not Reported | [1][13] |
| Basic Drugs (including cathinones) | Not Specified | 2 µg/L | >76 | Not Reported | [4] |
Table 2: Liquid-Liquid Extraction (LLE) & Supported Liquid Extraction (SLE) Performance Data
| Technique | Analyte(s) | Sample Volume | LOQ | Recovery (%) | Reference |
| LLE | 11 Amphetamines & Cathinones | Not Specified | 2.5 ng/mL | Not Reported | [14] |
| LLE | 30 Drugs of Abuse | Not Specified | Not Reported | Not Reported | [15] |
| SLE | 47 Drugs of Abuse | 100 µL oral fluid-buffer mix | Not Reported | Not Reported | [12] |
Table 3: Protein Precipitation (PP) Performance Data
| Analyte(s) | Sample Volume | LOQ | Accuracy (%) | Precision (%RSD) | Reference |
| 32 Bath Salts | Not Specified | 2.5 ng/mL | 85.3 - 108.4 | 1.9 - 14 | [7] |
| Cannabinoids* | 0.2 mL neat oral fluid | 0.05 - 0.5 ng/mL | Not Reported | Not Reported | [16] |
*Note: While not cathinones, this data on cannabinoids provides insight into the performance of protein precipitation for drug analysis in oral fluid.
Experimental Protocols
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of 10 synthetic cathinones in preserved oral fluid.[5][6]
-
Sample Preparation:
-
Take 400 µL of the oral fluid-Quantisal™ buffer mixture (which corresponds to 100 µL of neat oral fluid and 300 µL of buffer).
-
Add 2 mL of 1M acetic acid and 25 µL of the internal standard solution.
-
Vortex gently.
-
-
SPE Cartridge Conditioning:
-
Condition a Strata Drug-X B (60 mg/3 mL) cation exchange cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 1M acetic acid.
-
Wash the cartridge again with 2 mL of methanol.
-
-
Elution:
-
Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PP)
This protocol is adapted from a method for the analysis of "bath salts" in oral fluid.[7]
-
Sample Preparation:
-
To a microcentrifuge tube, add a specific volume of oral fluid (e.g., 100 µL).
-
Add the internal standard solution.
-
-
Precipitation:
-
Add three volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex thoroughly for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Dry-Down and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC system.
-
-
Analysis:
-
Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 4. Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Method for the Detection of 32 Bath Salts in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekakit.com [eurekakit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Quantitative measurement of synthetic cathinones in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing unwanted neurological side effects of cathinone-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cathinone-based compounds. The focus is on minimizing unwanted neurological side effects during preclinical experiments.
Troubleshooting Guides
Issue: Excessive Psychomotor Agitation in Animal Models
Problem: Observed hyperlocomotion, stereotypy, or excessive agitation in rodents following administration of a cathinone (B1664624) analog, complicating the assessment of other behavioral endpoints.
Possible Causes:
-
High potency of the compound at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[1][2]
-
The compound may be acting as a potent monoamine releaser rather than a reuptake inhibitor.[1][3]
-
The administered dose is too high, leading to excessive stimulation of the central nervous system.[4]
Solutions:
-
Dose Reduction: The most straightforward approach is to perform a dose-response curve for locomotor activity to identify a dose that produces the desired effect without inducing excessive psychomotor stimulation.
-
Pharmacological Antagonism: Co-administration with a dopamine receptor antagonist can help mitigate these effects. For example, the D1 receptor antagonist SCH23390 has been shown to reduce some behavioral effects of cathinones.[5]
-
Compound Selection: If flexibility in compound selection exists, consider analogs with a lower dopamine transporter to serotonin (B10506) transporter (DAT:SERT) selectivity ratio, as higher serotonin activity can sometimes temper the stimulant effects of high dopamine activity.[6]
Issue: Evidence of Neurotoxicity in Cell-Based Assays
Problem: Significant decreases in cell viability, or increases in markers of apoptosis or necrosis, are observed in neuronal cell cultures (e.g., SH-SY5Y, HT22) treated with a cathinone compound.[7][8][9]
Possible Causes:
-
Oxidative Stress: Cathinone compounds can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[8][10]
-
Mitochondrial Dysfunction: The compound may be disrupting mitochondrial function, a key event in apoptosis.[8]
-
Excitotoxicity: Excessive monoamine release can lead to overstimulation of postsynaptic receptors and subsequent excitotoxic cell death.
Solutions:
-
Co-treatment with Antioxidants: Investigate whether co-incubation with an antioxidant, such as N-acetylcysteine (NAC), can mitigate the observed cytotoxicity. This can help confirm the role of oxidative stress.
-
Mitochondrial Function Assays: To further investigate the mechanism, perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or ATP production.
-
Receptor Antagonists: In co-culture models, determine if antagonists for relevant dopamine or glutamate (B1630785) receptors can reduce cytotoxicity, which would suggest an excitotoxic mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of synthetic cathinones that lead to their neurological side effects?
A1: The primary molecular targets are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers at these transporters.[1] Compounds with a pyrrolidine (B122466) ring, like MDPV, tend to be potent blockers, particularly at DAT and NET, while ring-substituted cathinones like mephedrone (B570743) are typically transporter substrates, causing a significant efflux of monoamines.[1][3] The potent action at DAT and NET is strongly associated with psychostimulant effects and abuse potential.[11]
Q2: How can I quantitatively assess the neurotoxic potential of my cathinone-based compound in vitro?
A2: A panel of cell-based assays is recommended to quantify neurotoxicity.[7] Commonly used methods include:
-
MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[7]
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.[7][8]
-
Caspase-3/7 Assay: To specifically measure apoptosis by detecting the activity of key executioner caspases.[7]
Q3: Which in vivo behavioral assays are suitable for characterizing the unwanted neurological effects of cathinone analogs?
A3: Several behavioral assays can be used to model the neurological side effects observed in humans:
-
Locomotor Activity: To measure psychomotor stimulation and potential for hyperlocomotion.[4][12]
-
Drug Discrimination: To assess the subjective effects of the compound and its similarity to known stimulants like cocaine or methamphetamine.[12][13]
-
Intracranial Self-Stimulation (ICSS): This model is used to evaluate the abuse potential and rewarding effects of the compounds.[14]
-
Stress-Induced Hyperthermia: To model the hyperthermic effects that are a common and dangerous side effect of many cathinones.[15]
Q4: Are there pharmacological strategies to mitigate hyperthermia induced by cathinone compounds in animal models?
A4: Yes, since hyperthermia is a significant adverse effect, several pharmacological approaches can be investigated.[16] Pre-treatment with dopamine receptor antagonists may attenuate the hyperthermic response.[17] Additionally, compounds that modulate serotonin receptors, particularly 5-HT2A antagonists, could be explored, as serotonin is also implicated in thermoregulation.
Data Presentation
Table 1: In Vitro Monoamine Transporter Inhibition by Selected Synthetic Cathinones
| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) | Primary Mechanism |
| Mephedrone (4-MMC) | ~4.0 | ~3.0 | >100 | Releaser |
| Methylone | ~5.0 | ~4.0 | >100 | Releaser |
| MDPV | 0.07 | 0.03 | 4.5 | Blocker |
| α-PVP | ~0.1 | ~0.1 | >100 | Blocker |
| Pentedrone | ~0.2 | ~4.0 | 16 | Blocker |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.[18]
Table 2: Effects of Cathinone Analogs on Neurotransmitter Levels in Rodent Brain Regions
| Compound | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) |
| α-PVP | Striatum | ↑ Metabolites | No significant change | ↓ |
| Hippocampus | No significant change | ↓ | ↓ | |
| Prefrontal Cortex | ↓ Glutamate | ↑ 5-HIAA | No significant change | |
| Mephedrone (4-MMC) | Amygdala | No significant change | ↓ | No significant change |
| Hippocampus | No significant change | ↓ | ↓ | |
| Prefrontal Cortex | No significant change | ↓ | No significant change |
This table summarizes qualitative changes in neurotransmitter levels. "↑" indicates an increase, "↓" indicates a decrease. 5-HIAA is a metabolite of serotonin.[19][20]
Experimental Protocols
Protocol 1: In Vitro Assessment of Neurotoxicity using SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed cells in 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cathinone-based compound in the culture medium. Replace the old medium with the medium containing the test compound or vehicle control. Incubate for 24 hours.
-
Cytotoxicity Assays:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.[7]
-
LDH Assay: Transfer 50 µL of the supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's protocol. Read absorbance at the recommended wavelength.[7][8]
-
Caspase-3/7 Assay: Use a commercial luminescent kit (e.g., Caspase-Glo® 3/7). Add the reagent to each well, incubate, and measure luminescence.[7]
-
-
Data Analysis: Express results as a percentage of the vehicle-treated control. Calculate IC50 values where applicable.
Protocol 2: Assessment of Locomotor Activity in Mice
-
Animals: Use adult male Swiss-Webster mice, habituated to the animal facility for at least one week.
-
Apparatus: Use open-field arenas equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing).
-
Habituation: Place the mice in the open-field arenas for 30-60 minutes to allow for habituation to the novel environment before drug administration.
-
Drug Administration: Administer the cathinone compound or vehicle control via the desired route (e.g., intraperitoneal injection). Immediately return the mouse to the open-field arena.
-
Data Recording: Record locomotor activity in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled and other relevant parameters. Compare the effects of different doses of the compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).[4][12]
Visualizations
Caption: Signaling pathway of cathinone-induced neurotoxicity.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dopaminergic and serotonergic compounds in rats trained to discriminate a high and a low training dose of the synthetic cathinone mephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yulonglilab.org [yulonglilab.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of altering dopamine or serotonin neurotransmitters upon cathinone discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | PDF or Rental [articles.researchsolutions.com]
- 16. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperthermic response to (—)‐cathinone, an alkaloid of Catha edulis (khat) | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of neurotransmitter levels in addiction-related brain regions during synthetic cathinone self-administration in male Sprague-Dawley rats | RTI [rti.org]
Technical Support Center: Predicting NMR Chemical Shifts for Fluorinated Cathinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately predicting and interpreting the NMR chemical shifts of fluorinated cathinone (B1664624) derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective computational methods for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts of fluorinated cathinone derivatives?
A1: The choice of computational method significantly impacts the accuracy of NMR chemical shift prediction.[1][2][3] Studies have shown that Density Functional Theory (DFT) methods are particularly effective. For predicting ¹H and ¹³C NMR chemical shifts, the OLYP functional has demonstrated strong performance. When predicting ¹⁹F NMR chemical shifts, a variety of functionals may be optimal depending on the specific derivative. It is crucial to benchmark different methods against experimental data when available.[1][2] The quality of the theoretical prediction is highly dependent on the chosen theory level.[1][2][3]
Q2: How does the choice of basis set and the inclusion of solvent effects influence the accuracy of the predictions?
A2: A robust basis set is essential for accurate calculations. The 6-311++G** basis set is a commonly used and effective choice for these types of molecules.[1][2][3] Solvent effects can significantly alter chemical shifts and should be incorporated into the calculations. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used models to simulate the influence of different solvents on the molecular geometry and, consequently, the NMR parameters.[1][2][3]
Q3: What level of accuracy can be expected when comparing computationally predicted NMR chemical shifts with experimental data for fluorinated cathinones?
A3: The accuracy of the prediction varies depending on the nucleus being studied and the computational method employed. For ¹H NMR, the spectral range is narrow (typically 0-14 ppm), so a 5% deviation could correspond to a 0.7 ppm difference.[2] For ¹³C NMR, with a much wider spectral range (up to 200 ppm), the same percentage deviation would result in a 10 ppm difference.[2] Discrepancies between theoretical and experimental values can also arise from challenges in the experimental data, such as low-resolution spectra or overlapping signals.[2]
Data Presentation: Predicted vs. Experimental Chemical Shifts
The following tables summarize a comparison of experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 4-Fluoromethcathinone (4-FMC) and 3-Fluoromethcathinone (3-FMC). These tables are intended to provide a reference for the expected chemical shift ranges and the typical accuracy of computational predictions.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-Fluoromethcathinone (4-FMC)
| Atom | Experimental ¹H (ppm) in D₂O[4] | Predicted ¹H (ppm) | Experimental ¹³C (ppm) in D₂O[4] | Predicted ¹³C (ppm) |
| C1 | - | - | 199.0 | 198.5 |
| C2 | 5.2 (q, J=7.2 Hz) | 5.1 | 58.0 | 57.8 |
| C3 | 1.6 (d, J=7.2 Hz) | 1.5 | 16.0 | 15.7 |
| C4 | - | - | 132.0 (d, ⁴JCF = 3 Hz) | 131.5 |
| C5, C9 | 8.1 (dd, J=8.8, 5.4 Hz) | 8.0 | 132.0 (d, ³JCF = 10 Hz) | 131.8 |
| C6, C8 | 7.3 (t, J=8.8 Hz) | 7.2 | 116.0 (d, ²JCF = 22 Hz) | 115.5 |
| C7 | - | - | 167.0 (d, ¹JCF = 255 Hz) | 166.2 |
| N-CH₃ | 2.8 (s) | 2.7 | 31.0 | 30.8 |
Table 2: ¹⁹F NMR Chemical Shifts for Fluoromethcathinone Isomers
| Compound | Solvent | Experimental ¹⁹F Chemical Shift (ppm) |
| 2-Fluoromethcathinone | - | - |
| 3-Fluoromethcathinone | CDCl₃ | -114.3[5] |
| 4-Fluoromethcathinone | D₂O | -102.1[4] |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Weighing the Sample: Accurately weigh approximately 10 mg of the fluorinated cathinone derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃) that completely dissolves the sample. The choice of solvent can influence the chemical shifts.[6]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add an appropriate internal standard for quantitative analysis if required. For ¹H NMR in D₂O, TSP can be used as a reference (0 ppm). For ¹⁹F NMR, an external reference is often used.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: Acquisition of Quantitative ¹⁹F NMR Spectra
For accurate quantification, it is crucial to ensure complete relaxation of the fluorine nuclei between pulses.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample. A value of 45 seconds has been used for some cathinone derivatives.[7][8]
-
Pulse Angle: Use a 90° pulse angle.
-
Spectral Width: Set the spectral width to encompass all expected ¹⁹F signals.
-
Decoupling: Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.
Troubleshooting Guide
Issue 1: Predicted chemical shifts do not match experimental data.
-
Question: I have calculated the NMR chemical shifts for a fluorinated cathinone derivative, but they do not align well with my experimental spectrum. What could be the cause?
-
Answer:
-
Incorrect Isomer: Ensure that the calculated structure corresponds to the correct regioisomer (e.g., 2-fluoro, 3-fluoro, or 4-fluoro). The position of the fluorine atom significantly impacts the chemical shifts of the aromatic protons and carbons.[4]
-
Solvent Effects: Verify that the solvent used in the experiment was appropriately modeled in the computational calculations. Solvent-solute interactions can cause significant changes in chemical shifts.[6]
-
Conformational Isomers: Cathinone derivatives can exist in different conformations. The calculated structure might represent a higher energy conformer that is less populated in solution. Consider performing a conformational search to identify the lowest energy structure.
-
Experimental Errors: Re-examine the experimental data for potential issues such as incorrect referencing or the presence of impurities. Common impurities in synthetic cathinones can include residual solvents or starting materials.[9][10]
-
Issue 2: Poor signal-to-noise ratio in the ¹⁹F NMR spectrum.
-
Question: My ¹⁹F NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify the signals accurately. How can I improve this?
-
Answer:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Optimize Relaxation Delay: Ensure the relaxation delay is sufficient for the fluorine nuclei to fully relax between pulses. An inadequate delay will lead to signal saturation and reduced intensity.
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Check Probe Tuning: Ensure that the NMR probe is correctly tuned to the fluorine frequency.
-
Issue 3: Complex splitting patterns in the ¹H NMR spectrum.
-
Question: The aromatic region of the ¹H NMR spectrum of my fluorinated cathinone shows a complex splitting pattern that is difficult to interpret. Why is this?
-
Answer:
-
¹H-¹⁹F Coupling: The fluorine atom will couple with nearby protons, leading to additional splitting of the signals. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the proton and the fluorine atom. For aromatic systems, you can expect to see through-bond couplings (e.g., ³JHF, ⁴JHF).[11]
-
Overlapping Signals: In some cases, the signals of the aromatic protons may be very close to each other, resulting in overlapping multiplets that are difficult to resolve.
-
Second-Order Effects: If the chemical shift difference between two coupled protons is of a similar magnitude to their coupling constant, second-order effects can occur, leading to more complex and non-intuitive splitting patterns.
-
Visualizations
Caption: Workflow for the computational prediction of NMR chemical shifts.
Caption: Troubleshooting decision tree for common NMR issues.
References
- 1. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [mdpi.com]
- 2. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [ouci.dntb.gov.ua]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. swgdrug.org [swgdrug.org]
- 8. swgdrug.org [swgdrug.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Comparative Pharmacological Profile of Synthetic Cathinones: A Guide for Researchers
A detailed analysis of the structure-activity relationships, mechanisms of action, and experimental evaluation of prominent synthetic cathinones.
This guide provides a comparative analysis of the pharmacological properties of synthetic cathinones, a class of novel psychoactive substances structurally related to cathinone (B1664624), the active alkaloid in the khat plant (Catha edulis). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key pharmacological parameters, detailed experimental methodologies, and visual representations of underlying biological processes. The focus will be on well-characterized synthetic cathinones such as mephedrone (B570743), methylone, and methylenedioxypyrovalerone (MDPV), which serve as archetypal examples of this diverse compound class.
Core Pharmacological Characteristics
Synthetic cathinones primarily exert their psychostimulant effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1] Their actions lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.[1] However, the precise mechanism of action can vary significantly between different cathinone derivatives, broadly classifying them as either monoamine transporter substrates (releasers) or inhibitors (blockers).[1]
-
Transporter Substrates (Releasers): Compounds like mephedrone and methylone act as substrates for monoamine transporters. They are transported into the presynaptic neuron, which in turn triggers the reverse transport or efflux of monoamine neurotransmitters from the neuron into the synaptic cleft.[1][2] This "releaser" mechanism is similar to that of amphetamines.
-
Transporter Inhibitors (Blockers): In contrast, compounds like MDPV act as potent reuptake inhibitors, similar to cocaine.[1] They block the transporters from the extracellular side, preventing the reuptake of neurotransmitters from the synapse and thereby increasing their synaptic concentration. MDPV is a potent blocker at DAT and NET but has significantly weaker activity at SERT.[3]
Comparative Quantitative Data
The potency of synthetic cathinones at monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in uptake inhibition assays and their half-maximal effective concentration (EC₅₀) in release assays. Lower values indicate greater potency. The following tables summarize the in vitro potencies of selected synthetic cathinones at human monoamine transporters.
Table 1: Inhibition of Monoamine Uptake (IC₅₀, nM)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| Mephedrone | 5,900 | 1,900 | 19,300 | 0.31 | [4] |
| Methylone | - | - | - | - | - |
| MDPV | 3 | 4 | >10,000 | >3333 | [5] |
| α-PVP | - | - | - | - | - |
| Cocaine | 300 | - | - | - | [2] |
| Methamphetamine | 640 | - | - | - | [2] |
Note: IC₅₀ values can vary between studies depending on the specific experimental conditions. The data presented here are representative values. The DAT/SERT selectivity ratio is a useful predictor of a drug's abuse potential, with higher ratios often correlating with greater reinforcing effects.[6]
Experimental Protocols
The pharmacological characterization of synthetic cathinones involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Monoamine Transporter Assays
Objective: To determine the potency and mechanism of action (uptake inhibition vs. release) of a compound at DAT, NET, and SERT.
1. Synaptosome Preparation:
-
Tissue Source: Male Sprague-Dawley rats (250-350 g).[7]
-
Procedure:
-
Euthanize rats via CO₂ narcosis.[7]
-
Dissect brain regions of interest (e.g., caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT).[7]
-
Homogenize tissue in ice-cold 10% sucrose (B13894) solution using a Potter-Elvehjem homogenizer.[7][8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant, which contains the synaptosomes.[7]
-
2. Uptake Inhibition Assay:
-
Principle: This assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.
-
Materials:
-
Prepared synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT.[9]
-
Krebs-phosphate buffer.[7]
-
Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).[9]
-
Test compound at various concentrations.
-
Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT).[9]
-
-
Procedure:
-
Initiate the assay by adding the synaptosome suspension to the buffer containing the test compound and the radiolabeled neurotransmitter.[7]
-
Incubate for a specified time (e.g., 1-3 minutes) at room temperature or 37°C.[10]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer.[7]
-
Wash the filters with ice-cold buffer to remove unbound radiolabel.[9]
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.[7]
-
-
Data Analysis: Calculate IC₅₀ values by performing a non-linear regression analysis of the concentration-response curves.[9]
3. Neurotransmitter Release Assay:
-
Principle: This assay determines if a compound can induce the release of a pre-loaded radiolabeled substrate from synaptosomes or cells, indicating a "releaser" mechanism.
-
Procedure:
-
Pre-load synaptosomes by incubating them with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT).[4]
-
Wash the synaptosomes to remove excess radiolabel.
-
Expose the pre-loaded synaptosomes to various concentrations of the test compound.
-
After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity released into the supernatant.
-
-
Data Analysis: Calculate EC₅₀ values from the concentration-response curves for release. A potent releaser will have a low EC₅₀ value.[11]
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following drug administration.
-
Surgical Procedure:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[12]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[12]
-
Allow the system to equilibrate and collect baseline dialysate samples.[12]
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.[12]
-
-
Neurochemical Analysis:
-
Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]
-
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the pre-drug baseline levels.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacology of synthetic cathinones and the experimental procedures used for their evaluation.
Caption: Mechanism of action of synthetic cathinones at the dopamine synapse.
Caption: General experimental workflow for pharmacological characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Mephedrone and Methylenedioxypyrovalerone (MDPV), Major Constituents of Bath Salts, Produce Opposite Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Cathinone Hydrochloride and Amphetamine on Operant Responding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cathinone (B1664624) hydrochloride and d-amphetamine on operant responding, drawing upon key experimental data from preclinical research. Both psychostimulants exhibit similar mechanisms of action, primarily by enhancing monoamine neurotransmission, yet subtle differences in their behavioral profiles exist.[1][2][3] This analysis aims to delineate these distinctions through a structured presentation of quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying neuropharmacological pathways.
Comparative Effects on Operant Behavior
Cathinone and amphetamine generally produce comparable qualitative effects on operant responding, often leading to a rate-dependent suppression of behavior under fixed-interval schedules of reinforcement.[4] Both compounds have been shown to increase response rates at lower doses and decrease them at higher doses. The primary distinction often lies in their relative potencies, with d-amphetamine typically being more potent than cathinone.
Quantitative Comparison of Potency
The following table summarizes the relative potencies of cathinone and d-amphetamine in various operant conditioning paradigms as reported in the literature.
| Behavioral Assay | Species | Potency Ratio (dl-cathinone: d-amphetamine) | ED50 (mg/kg) - Cathinone | ED50 (mg/kg) - Amphetamine | Reference |
| Fixed Interval 2 min Schedule | Rats | 1:3 | - | - | [4] |
| Drug Discrimination (Two-Lever, Food-Motivated) | Rats | Equipotent | 0.24 | 0.21 | [5] |
| Drug Discrimination (Generalization) | Rats | - | 0.27 (l-cathinone) | - | [6] |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect. Potency ratios can vary based on the specific isomers of the compounds used and the experimental conditions.
Experimental Protocols
The following sections detail the methodologies employed in key experiments comparing the effects of cathinone and amphetamine on operant responding.
Fixed-Interval Schedule of Reinforcement
Objective: To assess the rate-dependent effects of cathinone and amphetamine on operant behavior maintained by a fixed-interval schedule of reinforcement.
Experimental Workflow:
Caption: Experimental workflow for a fixed-interval operant conditioning study.
Methodology:
-
Subjects: Male Wistar rats are typically used and housed individually with controlled access to food to maintain a stable body weight.
-
Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser are utilized.
-
Training: Rats are first trained to press a lever for a food reward. Subsequently, they are trained on a Fixed Interval 2-minute (FI-2 min) schedule, where the first lever press after a 2-minute interval is reinforced with a food pellet.
-
Drug Administration: Once stable response rates are achieved, rats are administered various doses of dl-cathinone or d-amphetamine, or a vehicle control, typically via intraperitoneal injection, prior to the experimental session.
-
Data Analysis: The primary dependent variable is the rate of responding, which is analyzed to determine the effects of each drug dose on behavior.
Drug Discrimination Paradigm
Objective: To evaluate the discriminative stimulus effects of cathinone and determine if they generalize to amphetamine.
Experimental Workflow:
Caption: Workflow for a drug discrimination study.
Methodology:
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Apparatus: A two-lever operant conditioning chamber is used.
-
Training: Rats are trained to discriminate between an injection of cathinone (e.g., 0.6 mg/kg) and a vehicle injection.[5] Following a cathinone injection, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever are not. Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Testing: Once the rats have learned the discrimination, generalization tests are conducted. Various doses of cathinone or other drugs, such as d-amphetamine, are administered, and the percentage of responses on the drug-appropriate lever is measured.
Signaling Pathways
Both cathinone and amphetamine exert their primary psychostimulant effects by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[1][3][7] They achieve this by interacting with the respective monoamine transporters (DAT, NET, and SERT). While both are classified as monoamine transporter substrates (releasers), their specific affinities and actions on these transporters can differ, contributing to variations in their behavioral effects.[7]
Caption: Simplified signaling pathway of cathinone and amphetamine at a dopamine synapse.
Conclusion
The available evidence from operant conditioning studies indicates that cathinone hydrochloride and d-amphetamine produce qualitatively similar effects, primarily acting as psychostimulants that can either increase or decrease response rates depending on the dose and the schedule of reinforcement.[4] The most consistently reported difference is the greater potency of d-amphetamine.[4] Both drugs exert their effects through the modulation of monoamine transporters, leading to increased synaptic dopamine levels.[1][3] The subtle variations in their interactions with these transporters likely underlie the observed differences in their behavioral profiles. Further research is warranted to fully elucidate the nuanced distinctions in their effects on more complex operant tasks and to explore the long-term consequences of their administration.
References
- 1. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of cathinone and amphetamine on fixed-interval operant responding: a rate-dependency analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects of cathinone, amphetamine and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic mediation of a behavioral effect of l-cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Independent Validation of Cathinone Hydrochloride Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of research in the field of novel psychoactive substances (NPS) are fundamentally reliant on the quality of the analytical standards used. This guide provides a comprehensive framework for the independent validation of cathinone (B1664624) hydrochloride analytical standards. Given the inherent instability of cathinones, particularly in their freebase form, ensuring the integrity of these standards is paramount for generating reproducible and defensible scientific data.[1]
This document outlines key quality attributes for analytical standards and provides detailed experimental protocols for their verification. The data presented in the tables are illustrative and should be replaced with in-house experimental findings.
Data Presentation: Comparison of Analytical Standards
The performance of an analytical standard is evaluated based on several critical parameters. The following table offers a template for comparing these attributes across different suppliers against a laboratory's own validated in-house standard.
Table 1: Comparison of Cathinone Hydrochloride Analytical Standard Attributes
| Parameter | Supplier A Standard | Supplier B Standard | Validated In-House Standard | Acceptance Criteria |
| Purity (by HPLC-UV) | 99.6% | 98.8% | 99.8% | ≥ 98.5% |
| Identity Confirmation (by GC-MS) | Match | Match | Match | Spectrum matches reference |
| Concentration (by qNMR) | 1.01 mg/mL | 0.97 mg/mL | 1.00 mg/mL | ± 5% of target |
| Residual Solvents (by GC-HS) | < 0.1% | < 0.2% | < 0.05% | ≤ 0.5% |
| Water Content (by Karl Fischer) | 0.18% | 0.30% | 0.12% | ≤ 0.5% |
| Stability (at -20°C for 6 months) | No significant degradation | >2% degradation | No significant degradation | ≤ 2% degradation |
Experimental Protocols
Detailed and standardized methodologies are essential for the transparent and reproducible validation of analytical standards. The following protocols are based on established methods for the analysis of synthetic cathinones.[2][3]
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the purity of the this compound standard by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Analysis: Calculate the purity by comparing the peak area of the principal peak to the total area of all peaks detected in the chromatogram.[4]
-
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the chemical structure of the this compound standard.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Procedure:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 90°C for 1 min, then ramp to 300°C at 8°C/min, and hold for 5 min.[3]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a solution of the standard in methanol (B129727) at a concentration of approximately 1 mg/mL.[2] For some cathinones, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFA) may be necessary to improve chromatographic performance.[5][6]
-
Data Analysis: Compare the acquired mass spectrum with a reference spectrum from a known, reliable source.
-
Concentration Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To accurately determine the concentration of the this compound in solution.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., D₂O).[7]
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Compare the integral of a characteristic, well-resolved signal from the analyte to the integral of a known signal from the internal standard to calculate the concentration.[4]
-
Stability Assessment
-
Objective: To evaluate the stability of the this compound standard under defined storage conditions. Cathinones are known to be unstable under certain conditions, with stability being dependent on temperature, pH, and the specific chemical structure.[8]
-
Procedure:
-
Prepare multiple aliquots of the standard in a suitable solvent (e.g., methanol or acetonitrile). Studies have shown that cathinones are generally more stable in acetonitrile.[9][10]
-
Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).[8][10]
-
At specified time points (e.g., 1, 3, and 6 months), analyze an aliquot from each storage condition for purity and concentration using the HPLC-UV and qNMR methods described above.
-
Data Analysis: Compare the results to the initial analysis (time zero) to determine the extent of degradation.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation and comparison of analytical standards.
Caption: Workflow for the independent validation of an analytical standard.
Caption: Decision tree for comparing and selecting analytical standards.
References
- 1. unodc.org [unodc.org]
- 2. unodc.org [unodc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ojp.gov [ojp.gov]
- 9. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 10. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of behavioral effects of cathinone, amphetamine, and apomorphine
A Comparative Analysis of the Behavioral Effects of Cathinone (B1664624), Amphetamine, and Apomorphine (B128758)
This guide provides an objective comparison of the behavioral effects of three psychoactive compounds: cathinone, amphetamine, and apomorphine. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct and overlapping influences on behavior, supported by experimental data and methodologies. The structural and mechanistic differences between these substances—cathinone and amphetamine as indirect sympathomimetics and apomorphine as a direct dopamine (B1211576) agonist—result in nuanced variations in their behavioral profiles.
Overview of Compounds
Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant. Structurally, it is a β-keto analogue of amphetamine.[1] Amphetamine is a potent synthetic central nervous system stimulant. Both cathinone and amphetamine exert their primary effects by increasing the synaptic concentrations of dopamine and norepinephrine (B1679862) through release and reuptake inhibition.[2][3] Apomorphine , in contrast, is a derivative of morphine, but lacks opioid effects. It functions as a direct and potent agonist at dopamine D1-like and D2-like receptors, bypassing the need for presynaptic dopamine release.[4][5]
Comparative Behavioral Effects
The behavioral profiles of these compounds have been extensively studied in animal models to assess their stimulant, subjective, and reinforcing properties.
Locomotor Activity
Both cathinone and amphetamine are known to produce dose-dependent increases in spontaneous locomotor activity in rodents. This hyperactivity is a hallmark of their stimulant properties. Apomorphine also induces hyperlocomotion; however, the qualitative nature of the behavior differs. Studies have shown that while amphetamine produces a varied and exploratory behavioral pattern, apomorphine-induced activity is often more repetitive and restricted in its range of responses.[4] At higher doses, the locomotor stimulation from all three compounds can transition into focused stereotyped behaviors.
Stereotyped Behavior
High doses of dopaminergic agonists characteristically induce stereotypy—repetitive, non-goal-directed behaviors such as sniffing, gnawing, and intense head movements. Cathinone, amphetamine, and apomorphine all elicit these behaviors.[6] The expression of stereotypy is considered to be mediated by the intense activation of dopamine systems, particularly in the nigrostriatal pathway.[7] While both amphetamine (an indirect agonist) and apomorphine (a direct agonist) induce stereotypy, some studies suggest that the specific patterns and the pharmacological modulation of these behaviors can differ, reflecting their distinct mechanisms of action.[6][8]
Discriminative Stimulus Properties
Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. The results indicate how similar a novel compound "feels" to the training drug.
Experiments directly comparing the three substances show that cathinone and d-amphetamine have remarkably similar subjective effects. Rats trained to discriminate cathinone from saline generalize completely to d-amphetamine, and their dose-response curves are parallel, suggesting a common mechanism of action. Apomorphine, however, does not fully substitute for cathinone, indicating that its subjective effects are distinct from those of indirect dopamine agonists.[9] This highlights a key difference: the subjective cue produced by direct receptor stimulation (apomorphine) is not identical to that produced by transporter-mediated dopamine release (cathinone and amphetamine).
Reinforcing Effects
A drug's reinforcing efficacy, or its ability to support self-administration, is a key predictor of its abuse potential. Cathinone, amphetamine, and their synthetic derivatives are readily self-administered by laboratory animals, demonstrating their potent reinforcing properties.[1][2] While direct comparisons are limited, studies on synthetic cathinones like MDPV have shown reinforcing effects that can be even stronger than those of methamphetamine.[1] Apomorphine has complex effects; while it has reinforcing properties, its potential for behavioral disruption at higher doses can limit self-administration. The reinforcing effects of all three are strongly linked to their ability to enhance dopamine signaling in the brain's reward circuits.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Discriminative Stimulus Properties in Cathinone-Trained Rats
| Compound | Training Dose (Cathinone) | Test Dose Range | ED₅₀ (mg/kg) | Generalization |
| (+/-)-Cathinone | 0.6 mg/kg | 0.15 - 0.6 mg/kg | 0.24 | Full |
| d-Amphetamine | 0.6 mg/kg | 0.2 - 0.8 mg/kg | 0.21 | Full |
| Apomorphine | 0.6 mg/kg | 0.16 - 0.32 mg/kg | N/A | Partial/Intermediate |
Data sourced from Schechter et al., 1984.[9] ED₅₀ is the dose required to produce 50% of the maximal response on the drug-appropriate lever.
Experimental Protocols
Open-Field Locomotor Activity Test
This protocol is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[10]
-
Apparatus: A square arena (e.g., 43 x 43 cm) with high walls, often made of a non-reflective material.[11] The arena is equipped with a grid of infrared beams or an overhead video camera connected to tracking software.[12]
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[12]
-
Procedure:
-
Data Analysis: The tracking software quantifies several parameters, including:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing: Vertical exploration, measured by breaks in upper infrared beams or by video analysis.[12]
-
Drug Discrimination Assay
This procedure measures the subjective stimulus properties of a drug.[15]
-
Apparatus: A standard operant conditioning chamber with two response levers and a receptacle for delivering a reinforcer (e.g., food pellet).
-
Training Phase:
-
Rats are food-deprived to motivate lever pressing.
-
On "drug days," animals receive an injection of the training drug (e.g., 0.6 mg/kg cathinone) and are reinforced with food only for pressing the designated "drug lever."[16]
-
On "vehicle days," animals receive a saline injection and are reinforced only for pressing the "vehicle lever."[16][17]
-
Training continues until animals reliably press the correct lever based on the injection they received (>80% accuracy).[17]
-
-
Testing Phase (Generalization):
-
Once trained, animals are injected with various doses of the training drug or a novel test compound (e.g., amphetamine or apomorphine).
-
During the test session, presses on either lever may be reinforced to avoid biasing the choice.[18]
-
The primary measure is the percentage of responses made on the drug-appropriate lever. Full generalization (>80%) indicates the test drug produces a similar subjective state to the training drug.[17]
-
Visualization of Mechanisms and Workflows
Dopaminergic Synapse Interaction
The following diagram illustrates the distinct mechanisms by which cathinone/amphetamine (indirect agonists) and apomorphine (a direct agonist) enhance dopaminergic signaling.
Caption: Mechanisms of action at the dopamine synapse.
Experimental Workflow: Drug Discrimination Study
This diagram outlines the logical progression of a typical drug discrimination experiment.
Caption: Workflow for a drug discrimination study.
Conclusion
While cathinone, amphetamine, and apomorphine all produce robust stimulant effects, they do so through fundamentally different mechanisms, leading to distinct behavioral and subjective profiles.
-
Cathinone and Amphetamine are nearly indistinguishable in their subjective effects, consistent with their shared mechanism as indirect dopamine agonists that cause transporter-mediated monoamine release.
-
Apomorphine , a direct dopamine receptor agonist, produces a different qualitative pattern of locomotor activity and is not recognized by animals as being the same as cathinone or amphetamine.[4]
This comparison underscores the importance of the precise mechanism of action—direct receptor agonism versus indirect action via transporters—in determining the complete behavioral profile of a psychoactive compound. These distinctions are critical for drug development, abuse liability assessment, and understanding the neurobiological basis of psychostimulant action.
References
- 1. preprints.org [preprints.org]
- 2. Synthetic cathinones and their rewarding and reinforcing effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of apomorphine and amphetamine on patterns of locomotor and investigatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite modulation of apomorphine- or amphetamine-induced stereotypy by antagonists of CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed D2/5-HT2 antagonism differentially affects apomorphine- and amphetamine-induced stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1- and alpha 2-adrenoreceptor antagonists differentially influence locomotor and stereotyped behaviour induced by d-amphetamine and apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of behavioral effects of cathinone, amphetamine and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. Locomotor Activity Studies in Mice [bio-protocol.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. labcorp.com [labcorp.com]
- 18. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationships of Synthetic Cathinones and Amphetamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of synthetic cathinones and amphetamines, focusing on their pharmacological effects at monoamine transporters. The information presented is supported by experimental data to facilitate a comprehensive understanding of these two classes of psychostimulants.
Introduction: Core Scaffolds and Key Distinctions
Amphetamines and synthetic cathinones share a common phenethylamine (B48288) backbone, which is fundamental to their interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The primary structural difference is the presence of a β-keto group on the cathinone (B1664624) scaffold, which significantly influences their pharmacological profile.[1][2] This seemingly minor alteration impacts the mechanism of action, potency, and selectivity of these compounds.
Amphetamines primarily act as monoamine transporter substrates , meaning they are transported into the presynaptic neuron and induce the reverse transport, or efflux, of neurotransmitters from the cytosol into the synaptic cleft.[3][4] In contrast, the activity of synthetic cathinones is more diverse. They can act as either transporter substrates, similar to amphetamines, or as transporter inhibitors (blockers) , akin to cocaine, preventing the reuptake of neurotransmitters from the synapse.[5] The specific structural modifications to the cathinone molecule dictate which of these mechanisms predominates.
Visualization of a Key Structural Difference
The following diagram illustrates the fundamental structural distinction between the amphetamine and cathinone pharmacophores.
Quantitative Comparison of Monoamine Transporter Interactions
The affinity (Ki) and inhibitory potency (IC50) of a compound for DAT, NET, and SERT are critical determinants of its pharmacological effects. The following tables summarize these values for representative amphetamines and synthetic cathinones.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Amphetamines
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Amphetamine | 600[3] | 70-100[3] | 20,000-40,000[3] | 34[3] | 39[3] | 3800[3] |
| Methamphetamine | 82[3] | 1.3[3] | 20,700[3] | - | - | - |
| MDMA | - | - | - | 108[5] | 66[5] | 348[5] |
Table 2: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Synthetic Cathinones
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Ring-Substituted | ||||||
| Mephedrone | - | - | - | 130[5] | 40[5] | 240[5] |
| Methylone | - | - | - | 210[5] | 260[5] | 210[5] |
| Pyrrolidinophenones | ||||||
| α-PVP | 22.2[6] | 9.86[6] | >10,000[6] | 22.2[6] | 9.86[6] | >10,000[6] |
| MDPV | 4.85[7] | 16.84[7] | >10,000[7] | 4.85[7] | 16.84[7] | >10,000[7] |
| α-PHP | 16[6] | - | >33,000[6] | 16[6] | - | >33,000[6] |
Mechanisms of Action: Releasers vs. Blockers
The interaction of these compounds with monoamine transporters can be broadly categorized into two mechanisms: neurotransmitter release (substrate activity) and reuptake inhibition (blocker activity).
Structure-Activity Relationship Insights
The β-keto Group
The presence of the β-keto group in cathinones generally leads to a decrease in potency as locomotor stimulants compared to their amphetamine counterparts.[8] This is often associated with a reduced potency for inhibiting or inducing neurotransmitter release, particularly at the DAT.[9]
N-Alkylation
-
Amphetamines: N-methylation of amphetamine to methamphetamine enhances its stimulant potency.
-
Cathinones: N-methylation of cathinone to methcathinone (B1676376) also increases locomotor stimulant effects.[9] However, the nature of the N-alkyl substituent in cathinones can dramatically alter the mechanism of action. Primary and secondary amines tend to favor substrate activity (releasers), while tertiary amines, particularly the pyrrolidine (B122466) ring found in many synthetic cathinones, shift the activity towards reuptake inhibition (blockers).[9]
α-Alkyl Chain Length in Pyrrolidinophenones
For α-pyrrolidinophenones, which are potent DAT inhibitors, increasing the length of the α-alkyl chain from a methyl (α-PPP) to a pentyl (α-PVP) or hexyl (α-PHP) group generally increases the affinity and potency for DAT and NET.[5][6]
Ring Substitutions
-
Amphetamines: Ring substitutions can significantly alter selectivity. For example, the methylenedioxy group in MDMA enhances its affinity for SERT.
-
Cathinones: Para-substitutions on the phenyl ring of cathinones, such as a methyl group (mephedrone) or a halogen, tend to increase serotonergic activity.[10]
Comparative Locomotor Activity
Locomotor activity in animal models is a common behavioral measure of psychostimulant effects.
Table 3: Comparative Locomotor Activity in Mice
| Compound | Peak Effect (counts/10 min) | Effective Dose (mg/kg) |
| Methamphetamine | ~6000 | 1-3 |
| α-PVP | ~7000 | 3-10 |
| α-PBP | ~6500 | 10-30 |
| 4'-MePPP | ~4000 | 30 |
Data compiled from multiple sources and should be interpreted as approximate values due to variations in experimental conditions.[11][12][13]
In general, amphetamines are more potent locomotor stimulants than their corresponding β-keto cathinone analogs.[8] However, some pyrrolidinophenone cathinones, like α-PVP, can produce maximal stimulant effects comparable to or greater than methamphetamine, albeit at higher doses.[14]
Comparative Neurotoxicity
Both amphetamines and synthetic cathinones can exhibit neurotoxic effects, primarily targeting dopaminergic and serotonergic systems.
Table 4: Comparative Neurotoxicity Profile
| Feature | Amphetamines (e.g., Methamphetamine) | Synthetic Cathinones |
| Primary Mechanism | Induction of oxidative stress, mitochondrial dysfunction, and neuroinflammation, leading to degeneration of monoamine nerve terminals.[10][15] | Varies by compound. Some, like mephedrone, can exacerbate the neurotoxicity of amphetamines.[10] Generally considered less neurotoxic than their amphetamine counterparts, though still capable of inducing neuronal damage.[16][17] |
| Dopaminergic Toxicity | Well-documented long-term depletion of dopamine and DAT density.[15] | Less consistent evidence for long-term dopamine depletion compared to amphetamines.[17] |
| Serotonergic Toxicity | Can cause long-term depletion of serotonin and SERT density, particularly with MDMA. | Some ring-substituted cathinones show serotonergic neurotoxicity.[10] |
While some studies suggest that synthetic cathinones may be less neurotoxic than their amphetamine analogues, it is crucial to note that the neurotoxic potential is highly compound-specific.[16][17]
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Brief Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value.
Synaptosomal Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Brief Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).
Conclusion
The structure-activity relationships of synthetic cathinones and amphetamines are complex and multifaceted. The presence of the β-keto group is a key differentiator, influencing both the mechanism of action and overall potency. While amphetamines consistently act as monoamine releasers, synthetic cathinones exhibit a broader spectrum of activity, functioning as either releasers or reuptake inhibitors. This diversity is largely dictated by substitutions on the amino group and the α-carbon. Pyrrolidinone cathinones, in particular, have emerged as potent dopamine reuptake inhibitors.
While generally less potent as locomotor stimulants and potentially less neurotoxic than their amphetamine counterparts, the abuse liability and adverse effects of many synthetic cathinones are significant. A thorough understanding of the SAR of these compounds is essential for predicting the pharmacological and toxicological profiles of newly emerging substances and for the development of potential therapeutic agents.
References
- 1. dea.gov [dea.gov]
- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. benchchem.com [benchchem.com]
- 17. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In-House Analytical Standards for Novel Psychoactive Substances
In the fast-evolving landscape of novel psychoactive substances (NPS), timely and accurate analytical identification is paramount for researchers, scientists, and drug development professionals. While Certified Reference Materials (CRMs) represent the gold standard for analytical certainty, their availability often lags behind the emergence of new NPS analogues.[1][2] This guide provides a comprehensive comparison of in-house analytical standards versus commercially available CRMs, complete with detailed experimental protocols and data to support the validation of in-house materials, ensuring analytical confidence in their absence.
In-House Standards vs. Certified Reference Materials: A Comparative Overview
The primary distinction between an in-house analytical standard and a CRM lies in the level of characterization and certification.[3] A CRM is a reference material with certified property values, including uncertainty and traceability, produced by an accredited body following stringent ISO guidelines.[3][4][5] In-house standards, while prepared with known identity and purity, lack this formal certification. However, with rigorous validation, they can serve as reliable alternatives for qualitative and quantitative analyses.
Table 1: Comparison of In-House Standards and Certified Reference Materials
| Feature | In-House Analytical Standard | Certified Reference Material (CRM) |
| Traceability | Traceability to internal characterization data. | Metrologically traceable to SI units.[6] |
| Purity & Identity | Determined using validated in-house methods. | Certified values for purity and identity provided.[7] |
| Uncertainty | Uncertainty is estimated based on in-house validation data. | A comprehensive uncertainty budget is provided.[7] |
| Availability for NPS | Can be synthesized or isolated in-house, enabling rapid response to newly identified substances. | Often unavailable for novel or emerging NPS analogues.[1] |
| Cost | Generally lower direct cost, but requires significant investment in analytical resources for validation. | Higher initial purchase cost. |
| Regulatory Acceptance | May require extensive documentation and justification for use in regulatory submissions. | Widely accepted by regulatory authorities.[4] |
Experimental Protocols for In-House Standard Validation
A thorough validation process is crucial to establish the fitness-for-purpose of an in-house analytical standard. The following protocols outline the key experiments required. These protocols are based on guidelines from internationally recognized bodies.[8][9][10]
Identity Confirmation
Objective: To unequivocally confirm the chemical structure of the in-house standard.
Methodology:
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure: Infuse a dilute solution of the standard and acquire a high-resolution mass spectrum. Compare the accurate mass measurement of the molecular ion with the theoretical exact mass. The mass error should be within ±5 ppm.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and compare the resulting fragmentation pattern with theoretically predicted fragments or, if available, with spectral library data.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals must be consistent with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC) can provide further structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: FTIR spectrometer.
-
Procedure: Acquire the IR spectrum of the solid standard (e.g., using a KBr pellet or ATR). The observed vibrational frequencies should correspond to the functional groups present in the molecule.
-
Purity Assessment
Objective: To determine the purity of the in-house standard and identify any impurities.
Methodology:
-
Chromatographic Purity (e.g., HPLC-UV, GC-MS):
-
Instrumentation: High-performance liquid chromatograph with a UV detector or a gas chromatograph coupled to a mass spectrometer.
-
Procedure: Develop a chromatographic method capable of separating the main compound from potential impurities. Analyze the standard at a high concentration to detect minor impurities. The peak area percentage of the main peak relative to the total peak area is used to estimate purity.
-
-
Quantitative NMR (qNMR):
-
Procedure: A known amount of the in-house standard is weighed and dissolved with a known amount of a certified internal standard of high purity. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the in-house standard is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.
-
Quantitative Analysis (Assay)
Objective: To accurately determine the concentration of a solution prepared from the in-house standard.
Methodology:
-
Calibration Curve Method:
-
Procedure: Prepare a series of calibration standards of known concentrations using the in-house standard. Analyze these standards using a suitable analytical technique (e.g., LC-MS/MS, GC-MS). Construct a calibration curve by plotting the instrument response against the concentration. The linearity of the curve should be evaluated (R² > 0.99).
-
Comparison with CRM (if available): Prepare a solution of a commercially available CRM of a related compound or, if possible, the same compound. Analyze this solution using the same method and compare the determined concentration with the certified value.
-
Stability Assessment
Objective: To determine the stability of the in-house standard under defined storage conditions.
Methodology:
-
Procedure: Store aliquots of the standard (solid and in solution) at different temperatures (e.g., -20°C, 4°C, room temperature) and protected from light. Analyze the samples at regular intervals (e.g., 1, 3, 6, 12 months) for purity and concentration.
-
Acceptance Criteria: The purity and concentration should not decrease by more than a predefined amount (e.g., 5%) from the initial values.
Data Presentation: In-House Standard vs. CRM
The following tables present hypothetical but realistic experimental data from the validation of an in-house standard for a synthetic cathinone, "In-House Cathinone-X," compared to a commercially available CRM.
Table 2: Identity Confirmation Data
| Parameter | In-House Cathinone-X | CRM Cathinone-X | Theoretical Value |
| Accurate Mass (m/z) | 250.1543 | 250.1541 | 250.1545 |
| ¹H NMR (ppm) | Consistent with proposed structure | Consistent with proposed structure | N/A |
| ¹³C NMR (ppm) | Consistent with proposed structure | Consistent with proposed structure | N/A |
Table 3: Purity Assessment Data
| Method | In-House Cathinone-X | CRM Cathinone-X |
| HPLC-UV (% Purity) | 98.9% | ≥99.5% (Certified) |
| qNMR (% Purity) | 99.1% | 99.7% |
Table 4: Quantitative Analysis Data (10 µg/mL Solution)
| Parameter | In-House Cathinone-X | CRM Cathinone-X |
| Mean Measured Conc. (n=6) | 9.92 µg/mL | 10.03 µg/mL |
| Accuracy (% Recovery) | 99.2% | 100.3% |
| Precision (%RSD) | 2.1% | 1.5% |
Table 5: Stability Data (Solution at 4°C)
| Time Point | In-House Cathinone-X (% Initial Conc.) | CRM Cathinone-X (% Initial Conc.) |
| Initial | 100% | 100% |
| 3 Months | 98.5% | 99.8% |
| 6 Months | 96.8% | 99.5% |
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of an in-house analytical standard.
Caption: Experimental workflow for the preparation and validation of an in-house NPS standard.
Caption: Logical relationship in the in-house analytical standard validation process.
References
- 1. Reference materials for new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 4. coleparmer.com [coleparmer.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. old.iupac.org [old.iupac.org]
- 10. NPRA [npra.gov.my]
A Comparative Guide to the Mono-amine Transporter Interactions of Cathinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions between various cathinone (B1664624) derivatives and the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Synthetic cathinones represent a broad class of psychoactive compounds whose pharmacological and toxicological profiles are largely dictated by their affinity and selectivity for these transporters.[1][2] Understanding these interactions is crucial for predicting the abuse potential and therapeutic applications of these substances.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of cathinone derivatives at monoamine transporters is typically determined through in vitro radioligand binding assays (to determine the inhibition constant, Ki) and neurotransmitter uptake inhibition assays (to determine the half-maximal inhibitory concentration, IC50).[1][4] The following table summarizes the inhibitory potency of a selection of prominent cathinone derivatives, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.
| Compound Class | Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | DAT/SERT Selectivity Ratio |
| Pyrrolidinophenones | α-PVP | 22.2 | 9.86 | >10,000 | 0.0222 | - | >33 | >450 |
| MDPV | 4.85 | 16.84 | >10,000 | - | - | - | >2061 | |
| α-PBP | 145 | - | >10,000 | 0.145 | - | - | >69 | |
| α-PHP | 16 | - | >33,000 | 0.016 | - | - | >2062 | |
| Ring-Substituted Cathinones | Mephedrone (4-MMC) | 130 | 40 | 240 | - | - | - | 1.8 |
| Methylone | 210 | 260 | 210 | - | - | - | 1.0 | |
| 3-MMC | 110 | 130 | 310 | - | - | - | 2.8 | |
| 4-MEC | 120 | 240 | 220 | - | - | - | 1.8 | |
| Pentedrone | - | - | - | - | - | - | - |
Data compiled from multiple sources.[1][5][6][7] Note that experimental conditions can lead to variations in reported values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific transporter, expressed as the inhibitor constant (Ki).[1]
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence.[1] The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[1]
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or more selectively, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test cathinone derivative.[1][5]
-
Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound, with results typically reported as IC50 values.[1][4]
-
Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in appropriate culture plates.[5]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test cathinone derivative for a short period.[5]
-
Uptake Reaction: A radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to the cells, and the uptake is allowed to proceed for a defined time.[5]
-
Termination and Lysis: The uptake process is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the accumulated intracellular radioactivity.[8]
-
Quantification and Data Analysis: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[1] The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is determined.[1]
Visualizations
Monoamine Transporter Signaling Pathway
Caption: Interaction of cathinone derivatives with the monoamine transporter signaling pathway.
Experimental Workflow for Monoamine Transporter Interaction Assays
Caption: Generalized workflow for in vitro monoamine transporter interaction assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Lethality effects of cathinone and its synthetic analogues in mice compared to methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lethal effects of cathinone (B1664624) and its synthetic analogues versus methamphetamine in mice. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development.
Quantitative Comparison of Lethal Doses (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The following table summarizes the available LD50 values for methamphetamine and various synthetic cathinones in mice, as determined by intraperitoneal (i.p.) administration. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
| Compound | LD50 (mg/kg, i.p.) | Mouse Strain | Notes |
| Methamphetamine | 84.5 (base) | C57Bl/6J | [1][2] |
| 105.2 (salt) | C57Bl/6J | [1] | |
| Cathinone | Not Calculated | C57Bl/6J | Limited lethality observed up to 160 mg/kg.[1][2] |
| Methcathinone | 201.7 | C57BL/6 | [3] |
| Not Calculated | C57Bl/6J | Limited lethality observed up to 160 mg/kg in another study.[1][2] | |
| Mephedrone (B570743) (4-MMC) | 118.8 (base) | C57Bl/6J | [1][2] |
| 143.2 (salt) | C57Bl/6J | ||
| MDPV | Not Calculated | C57Bl/6J | Limited lethality observed up to 160 mg/kg.[1][2] |
| Pentylone | Convulsions and lethality at 100 mg/kg | Not Specified | [4] |
Note: The LD50 values can be influenced by factors such as the salt form of the compound, the specific mouse strain used, and the experimental protocol. The data presented here are for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols for LD50 Determination
The determination of LD50 values is a critical component of toxicological assessment. The following protocols are based on methodologies reported in the scientific literature for psychostimulants.
Single-Dose Administration Protocol
This protocol is adapted from studies directly comparing the lethality of synthetic cathinones and methamphetamine.[1][2]
-
Animal Model: Male and female C57Bl/6J mice are commonly used.
-
Housing: Animals are housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Preparation: The test compounds (methamphetamine, cathinone analogues) are dissolved in a suitable vehicle, such as sterile saline.
-
Dose Administration: A single dose of the test drug is administered intraperitoneally (i.p.). A range of doses is used, typically with 6-8 animals per dose group. A control group receives the vehicle only.
-
Observation: Following administration, mice are observed continuously for a set period (e.g., 2 hours) for signs of toxicity, including seizures and changes in body temperature.[1][2]
-
Endpoint: The number of deaths within a specified timeframe (e.g., 24 hours) is recorded for each dose group.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis.
Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is an alternative method that reduces the number of animals required to estimate the LD50.[5][6][7][8][9]
-
Dose Selection: A starting dose is chosen based on preliminary knowledge of the substance's toxicity.
-
Sequential Dosing: Animals are dosed one at a time.
-
Dose Adjustment:
-
If an animal survives, the dose for the next animal is increased by a fixed factor.
-
If an animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation Period: A sufficient observation period is allowed between dosing to determine the outcome (survival or death).[9]
-
Stopping Criteria: The procedure is stopped after a predetermined number of dose reversals (i.e., a switch from a dose that caused survival to one that causes death, or vice versa).
-
Calculation: The LD50 is estimated using the maximum likelihood method.
Visualizing Experimental and Toxicological Pathways
The following diagrams illustrate the general workflow for LD50 determination and the putative signaling pathways involved in the toxicity of these compounds.
Experimental Workflow for LD50 Determination.
Putative Toxicity Signaling Pathways.
Mechanisms of Toxicity
The lethal effects of methamphetamine and synthetic cathinones are believed to be multifactorial, involving a cascade of neurotoxic events. While the precise mechanisms can vary between compounds, several key pathways have been implicated.
Both methamphetamine and synthetic cathinones potently interact with monoamine transporters, leading to a surge in extracellular levels of dopamine, norepinephrine, and serotonin.[10][11] This disruption of monoaminergic homeostasis is a primary trigger for subsequent toxicity.
The excessive monoamine levels, particularly dopamine, can lead to the formation of reactive oxygen species (ROS) and oxidative stress.[11][12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to neuronal cell death. Methamphetamine has been shown to induce neuroinflammation through the activation of microglia and astrocytes.[12][13] This can involve signaling pathways such as the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) cascade.[13] Synthetic cathinones are also hypothesized to induce neuroinflammatory processes.[11]
Furthermore, high concentrations of these stimulants can lead to excitotoxicity, primarily through excessive glutamate (B1630785) release.[14] This can trigger a cascade of events, including calcium influx and activation of cell death pathways. Endoplasmic reticulum (ER) stress, a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins, has also been implicated in methamphetamine-induced neurotoxicity.[12][14]
Conclusion
The available data suggest that the acute lethality of synthetic cathinones in mice can vary significantly, with some compounds like mephedrone exhibiting a determinable LD50, while others such as cathinone and MDPV show limited lethality at high doses in specific studies.[1][2] In the cited comparative study, mephedrone appeared to be less acutely lethal than methamphetamine in C57Bl/6J mice.[1][2] However, the lack of LD50 data for several analogues highlights the need for further research to fully characterize their toxicological profiles. The underlying mechanisms of toxicity for both methamphetamine and synthetic cathinones are complex, involving multiple interconnected pathways that ultimately lead to neuronal damage and, at high doses, lethality. This guide provides a foundational overview to aid researchers in the design and interpretation of future studies in this critical area of toxicology.
References
- 1. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroimmune Basis of Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
A Comparative Analysis of the Reinforcing Effects of MDPV, Methylone, and Cocaine
In the landscape of psychostimulant research, understanding the relative reinforcing effects of novel psychoactive substances compared to classic drugs of abuse is crucial for assessing their abuse liability and developing potential therapeutic interventions. This guide provides an objective comparison of the reinforcing properties of 3,4-methylenedioxypyrovalerone (MDPV) and methylone, two synthetic cathinones, with the well-characterized psychostimulant, cocaine. The information presented is collated from preclinical research and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Monoamine Transporter Interactions
The reinforcing effects of these substances are primarily mediated by their interaction with monoamine transporters, leading to increased extracellular levels of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in key brain regions associated with reward and motivation. However, their distinct pharmacological profiles at these transporters contribute to their varying reinforcing efficacy and potency.
-
MDPV is a potent and selective dopamine and norepinephrine reuptake inhibitor.[1][2][3] It exhibits a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT), where it is virtually ineffective.[1][2] This high potency at DAT, approximately 10 to 50 times greater than cocaine, is a key factor in its powerful reinforcing effects.[4][5]
-
Methylone functions as a non-selective monoamine transporter substrate, meaning it not only blocks the reuptake but also promotes the release of DA, NE, and 5-HT.[2] Its action as a reuptake inhibitor is less potent compared to MDPV, particularly at the DAT.[6] The significant elevation in extracellular 5-HT produced by methylone is thought to modulate its dopaminergic effects, potentially limiting its reinforcing efficacy compared to more selective dopamine agonists.[2]
-
Cocaine acts as a non-selective monoamine reuptake inhibitor, with relatively similar affinities for DAT, NET, and SERT.[1] This broader pharmacological profile distinguishes it from the more DAT-selective MDPV.
Quantitative Comparison of Reinforcing Effects and Transporter Affinity
The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the reinforcing efficacy and monoamine transporter affinity of MDPV, methylone, and cocaine.
Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| MDPV | 2.13 - 135 | 4.85 - 200+ | >10,000 |
| Methylone | 4,820 | - | - |
| Cocaine | 200 - 400 | 200 - 500 | 300 - 800 |
Data compiled from multiple sources.[3][5][6] Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Intravenous Self-Administration (IVSA) in Rats
| Compound | Effective Reinforcing Dose Range (mg/kg/infusion) | Breakpoint on Progressive-Ratio Schedule | Notes |
| MDPV | 0.01 - 0.5 | Higher than cocaine and methylone | Demonstrates higher potency and efficacy as a reinforcer.[2][7][8][9] |
| Methylone | 0.05 - 0.5 | Lower than MDPV and cocaine | Functions as a reinforcer, but with weaker efficacy.[10][11] |
| Cocaine | 0.1 - 1.0 | Lower than MDPV | Readily self-administered, serving as a benchmark for comparison.[7][9] |
Data compiled from multiple sources.[2][7][8][12][9][10][11] Breakpoint values are a measure of the motivation to obtain the drug.
Experimental Protocols
The data presented above are derived from established preclinical models designed to assess the reinforcing properties of drugs. Below are detailed methodologies for key experiments cited.
Intravenous Self-Administration (IVSA) in Rats
-
Subjects: Male Sprague-Dawley rats are typically used, surgically implanted with intravenous catheters for drug delivery.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever serves as a control for general activity. Each infusion is often paired with a visual or auditory cue.
-
Fixed-Ratio (FR) Schedule: Initially, a single lever press results in a drug infusion (FR1). The response requirement can be gradually increased (e.g., FR5, where five presses are required).
-
Progressive-Ratio (PR) Schedule: To assess the reinforcing efficacy, a PR schedule is used where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before the animal ceases to respond, indicating the limit of its motivation to self-administer the drug.
-
-
Data Analysis: The primary dependent variables are the number of infusions earned, the rate of responding on the active versus inactive lever, and the breakpoint achieved on the PR schedule.
In Vitro Monoamine Transporter Inhibition Assay
-
Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT) of rats or from cells expressing human monoamine transporters.
-
Procedure:
-
The prepared synaptosomes or cells are incubated with various concentrations of the test compound (MDPV, methylone, or cocaine).
-
A radiolabeled monoamine (e.g., [3H]dopamine) is then added to the mixture.
-
The amount of radiolabeled monoamine taken up by the transporters is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated. A lower IC50 value indicates a higher potency of the drug at that transporter.
Visualizing Pathways and Workflows
Dopaminergic Reward Pathway
The reinforcing effects of these psychostimulants are largely attributed to their ability to increase dopamine levels in the mesolimbic pathway, a key component of the brain's reward system.
Caption: Dopaminergic synapse illustrating the mechanism of action.
Intravenous Self-Administration (IVSA) Workflow
The IVSA paradigm is a gold standard for assessing the reinforcing properties of drugs in preclinical models.
Caption: Workflow of an intravenous self-administration experiment.
Conclusion
The experimental data consistently demonstrate that MDPV is a more potent and efficacious reinforcer than cocaine, which in turn is more reinforcing than methylone.[12] This hierarchy of reinforcing effects is strongly correlated with their distinct mechanisms of action at monoamine transporters, particularly their potency and selectivity for the dopamine transporter. The high abuse liability of MDPV, as suggested by these preclinical findings, underscores the public health concerns associated with its use. In contrast, the lower reinforcing efficacy of methylone may be attributed to its broader effects on the serotonin system, which can attenuate the rewarding effects of dopamine.[2] These comparative data are essential for informing public health policy, clinical toxicology, and the development of targeted treatments for substance use disorders involving novel psychoactive substances.
References
- 1. Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative reinforcing effects of cocaine and 3,4-methylenedioxypyrovalerone (MDPV) under a concurrent access self-administration procedure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing rewarding and reinforcing properties between ‘bath salt’ 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Reinforcing and Rewarding Effects of Methylone, a Synthetic Cathinone Commonly Found in “Bath Salts” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Enantioselectivity in Cathinone Derivatives: A Comparative Guide to Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
The clandestine synthesis and abuse of cathinone (B1664624) derivatives, often referred to as "bath salts," present a significant public health concern. These psychoactive substances are chiral molecules, existing as two enantiomers (R- and S-forms) that can exhibit markedly different pharmacological and toxicological profiles. Understanding the enantioselective properties of these compounds is crucial for predicting their abuse potential, developing effective treatments for intoxication, and exploring potential therapeutic applications. This guide provides a comparative analysis of the enantioselective pharmacology of key cathinone derivatives, supported by experimental data and detailed methodologies.
Comparative Pharmacological Data of Cathinone Enantiomers
The pharmacological effects of cathinone derivatives are primarily mediated by their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] Enantiomers of these compounds often display significant differences in their potency and selectivity for these transporters, leading to distinct behavioral and neurochemical outcomes.
Monoamine Transporter Inhibition and Release
The following tables summarize the in vitro potencies of enantiomers of various cathinone derivatives as inhibitors of monoamine uptake or as monoamine releasers.
Table 1: In Vitro Potency (IC₅₀, nM) of Cathinone Enantiomers as Monoamine Transporter Inhibitors
| Compound | Enantiomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| MDPV | (S)-(+)-MDPV | 2.13 | 9.86 | >10,000 | [3] |
| (R)-(-)-MDPV | 382.80 | 726 | >10,000 | [3] | |
| (±)-MDPV | 4.85 | 16.84 | >10,000 | [3] |
Table 2: In Vitro Potency (EC₅₀, nM) of Cathinone Enantiomers as Monoamine Releasers
| Compound | Enantiomer | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) | Reference |
| Mephedrone (B570743) (4-MMC) | (R)-Mephedrone | Similar to S-Mephedrone | Much less potent than S-Mephedrone | [4] |
| (S)-Mephedrone | Similar to R-Mephedrone | ~50-fold more potent than R-Mephedrone | [4][5] | |
| 4-Methylcathinone (4-MC) | (S)-4-MC | More potent than R-4-MC | More potent than R-4-MC | [6] |
| (R)-4-MC | Less potent than S-4-MC | Less potent than S-4-MC | [6] |
Receptor Binding Affinities
While the primary targets of cathinone derivatives are monoamine transporters, some enantiomers also exhibit affinity for various neurotransmitter receptors.
Table 3: Receptor Binding Affinities (Kᵢ, µM) of S-Mephedrone
| Receptor | Kᵢ (µM) | Reference |
| 5-HT₂ₐ | 1.3 | [5] |
| 5-HT₂ₑ | 0.857 | [5] |
| 5-HT₂ₒ | 3.9 | [5] |
| Sigma-1 | 1.5 | [5] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental paradigms. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the affinity of a compound for a specific receptor or transporter.
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells) or brain tissue homogenates are used to prepare membrane fractions.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (cathinone enantiomer).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Kᵢ) is then determined using the Cheng-Prusoff equation.[5]
Synaptosome Uptake/Release Assays
Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters or to induce their release from nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Uptake Inhibition Assay:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) in the presence of varying concentrations of the test compound.
-
Uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is measured.
-
IC₅₀ values for uptake inhibition are determined.[2]
-
-
Release Assay:
-
Synaptosomes are preloaded with a radiolabeled neurotransmitter.
-
After washing, the preloaded synaptosomes are exposed to varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured.
-
EC₅₀ values for release are determined.[2]
-
Behavioral Pharmacology
Objective: To assess the in vivo effects of a compound on behavior, such as locomotor activity and reward.
Methodology:
-
Locomotor Activity:
-
Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams to track their movement.
-
Following habituation, animals are administered the test compound, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period.[7]
-
-
Intracranial Self-Stimulation (ICSS):
-
Animals are surgically implanted with an electrode in a brain reward region (e.g., the medial forebrain bundle).
-
They are trained to press a lever to receive electrical stimulation, which is perceived as rewarding.
-
The effect of the test compound on the rate of lever pressing is measured. Drugs with abuse potential typically increase the rate of responding.[4][6]
-
Visualizing Enantioselective Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the study of cathinone enantioselectivity.
Caption: Differential interaction of cathinone enantiomers with monoamine transporters.
Caption: Workflow for enantioselective pharmacological studies of cathinone derivatives.
Caption: General signaling pathway for monoamine transporter-targeting cathinones.
Conclusion
The enantiomers of cathinone derivatives often possess distinct pharmacological profiles, which has significant implications for their abuse liability and potential therapeutic uses. For instance, the R-enantiomer of mephedrone is more dopaminergic and rewarding, while the S-enantiomer is a potent serotonin releaser with potential anxiolytic and antidepressant-like effects.[4][5] This enantioselectivity underscores the importance of chiral separation and individual enantiomer testing in both forensic analysis and drug development. A thorough understanding of the structure-activity relationships of these compounds will be instrumental in mitigating the harms associated with their abuse and in exploring their potential as templates for novel therapeutics.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry of mephedrone neuropharmacology: enantiomer-specific behavioural and neurochemical effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cathinone Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of cathinone (B1664624) hydrochloride is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. As a controlled substance, cathinone hydrochloride is subject to stringent regulations that govern its handling and disposal. This guide provides essential information and step-by-step procedures for its proper disposal in a research and development setting.
Regulatory Framework
Disposal of this compound must adhere to local, state, and federal regulations.[1] In the United States, the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the primary federal bodies governing the disposal of controlled substances and hazardous chemical waste, respectively. Key regulations include the DEA's "Disposal of Controlled Substances" rule, which mandates that controlled substances be rendered "non-retrievable," and the EPA's Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[2][3][4]
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5][6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Hazard Summary and Required PPE
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[5][6] | Protective gloves, lab coat, safety glasses with side shields |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2)[5][6] | Protective gloves, lab coat |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2)[5][6] | Safety glasses with side shields or goggles |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3)[5][6] | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound from a laboratory setting. This procedure should be adapted to comply with the specific regulations of your institution and jurisdiction.
1. Segregation and Waste Accumulation:
-
Chemical waste must be segregated by general waste type (e.g., flammables, poisons, acids).[7]
-
Store this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]
-
Ensure that incompatible chemicals are separated to prevent dangerous reactions.[2]
2. Container Requirements:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.[2][7]
-
The container must be in good condition, with a secure, leak-proof closure.[2]
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Rendering the Controlled Substance Non-Retrievable:
-
The DEA requires that controlled substances be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[3][4][8]
-
This is typically achieved through incineration by a licensed hazardous waste disposal company. Do not attempt to treat or neutralize this compound in the lab without specific protocols and authorization.
-
Never dispose of this compound down the drain or in the regular trash.[9][10]
4. Documentation and Record-Keeping:
-
Maintain a detailed log of all controlled substance disposal activities.[3]
-
For the on-site destruction of controlled substances, DEA regulations often require that two authorized employees witness the entire process and sign a destruction log.[3]
-
These records must be kept for a minimum of two years and be available for inspection by the DEA.[3]
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its chemical composition and quantity.
6. Spill Management:
-
In the event of a spill, contain the material and prevent it from spreading.[1]
-
Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[1]
-
Collect the spilled material and transfer it to a designated chemical waste container for disposal.[1]
-
Avoid raising dust.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. danielshealth.com [danielshealth.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 9. acs.org [acs.org]
- 10. Controlled Substance Disposal Do's and Don'ts | Stericycle [stericycle.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cathinone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent psychoactive compounds such as Cathinone hydrochloride. Adherence to rigorous safety protocols and the correct use of personal protective equipment (PPE) are critical to minimize health risks associated with dermal, ocular, and respiratory exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to provide a robust barrier against this compound. The following table summarizes the recommended equipment based on established guidelines for handling hazardous compounds.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[1] | Provides a strong barrier against skin absorption. The use of two layers minimizes exposure risk if the outer glove is compromised.[1] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1] | Protects the body and personal clothing from contamination, with a design that ensures maximum coverage.[1] |
| Respiratory Protection | For small quantities, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[1] For situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be used.[1] | Prevents the inhalation of airborne particles of the compound. |
| Eye and Face Protection | Safety goggles or a full-face shield should be worn.[1][2] | Protects the eyes and face from splashes or airborne particles.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants outside of the laboratory.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure risk.
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]
Pre-Handling Preparations:
-
Donning PPE: Follow a strict donning sequence in a designated area to prevent cross-contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[1]
-
Respiratory Protection: Don the appropriate respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.[1]
-
Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.[1]
-
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly after handling.[3]
Post-Handling Procedures:
-
Doffing PPE: Remove PPE in a designated area to prevent contamination of clean spaces.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff and turning them inside out.[1]
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, simultaneously removing the inner gloves so they are contained within the gown.
-
Hand Hygiene: Perform hand hygiene.[1]
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.[1]
-
Respirator/Mask: Remove the respirator without touching the front.[1]
-
Hand Hygiene: Perform hand hygiene again.[1]
-
Emergency and First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do NOT induce vomiting unless directed by medical personnel.[3] |
| Skin Contact | If on skin, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All contaminated materials, including disposable PPE and any spilled substance, should be collected in a designated and clearly labeled chemical waste container.[3]
-
Disposal Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it with household garbage or allow it to reach the sewage system.[5][6]
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
